(+)-Sativene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBUADSYROGAT-VYDRJRHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460872 | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-87-0, 3650-28-0 | |
| Record name | rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22338-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of (+)-Sativene from California Red Fir (Abies magnifica)
This guide provides a comprehensive, in-depth technical overview for the discovery, isolation, and characterization of the sesquiterpene (+)-sativene from the California Red Fir, Abies magnifica. This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on established scientific principles and field-proven methodologies. While the presence of a diverse array of terpenoids in the Abies genus is well-documented, this guide presents a structured approach to the specific investigation of this compound within A. magnifica.
Introduction to this compound and the Genus Abies
The genus Abies, commonly known as firs, comprises a significant group of evergreen coniferous trees within the Pinaceae family. These trees are recognized for their production of a wide variety of secondary metabolites, including a rich diversity of terpenoids. Phytochemical investigations of various Abies species have revealed a complex mixture of monoterpenes, sesquiterpenes, and diterpenes, which contribute to their characteristic aroma and potential biological activities.[1][2][3][4] Sesquiterpenes, C15 isoprenoids, are of particular interest due to their broad spectrum of pharmacological properties.
This compound is a tricyclic sesquiterpene with a complex carbon skeleton. Its discovery and characterization from various natural sources have intrigued chemists due to its unique structure and biosynthetic origins. This guide outlines a systematic and scientifically rigorous workflow for the prospective discovery and isolation of this compound from the oleoresin of Abies magnifica.
Part 1: Discovery and Initial Phytochemical Screening
The initial phase of discovering novel or known compounds in a plant species involves a systematic phytochemical screening. This process provides preliminary evidence of the presence of specific classes of compounds, guiding subsequent isolation efforts.
Plant Material Collection and Preparation
The collection of plant material is a critical step that can significantly influence the phytochemical profile of the extract. For the investigation of sesquiterpenes in Abies magnifica, the needles and young twigs are the primary targets due to their high concentration of essential oils.
-
Collection Protocol:
-
Collect fresh needles and young twigs from mature Abies magnifica trees, preferably from a high-altitude location to ensure a representative chemical profile.[5][6]
-
Transport the collected material to the laboratory in a cool, dark container to minimize the degradation of volatile compounds.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Extraction of Essential Oil
Steam distillation is the method of choice for extracting volatile compounds like sesquiterpenes from plant material due to its efficiency and the relatively low risk of thermal degradation of the target compounds.[7][8][9][10]
-
Steam Distillation Protocol:
-
Place the powdered plant material (approximately 500 g) into a round-bottom flask of a Clevenger-type apparatus.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.
-
The steam and essential oil vapor will condense in the condenser and be collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for at least 4 hours, or until no more oil is collected.
-
Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Preliminary Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the initial identification of volatile compounds in a complex mixture like an essential oil.[11]
-
GC-MS Protocol:
-
Dilute a small sample of the extracted essential oil in a suitable solvent (e.g., hexane).
-
Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).
-
Utilize a temperature program that allows for the separation of sesquiterpenes (e.g., initial temperature of 60°C, ramped to 240°C).
-
Identify the separated compounds by comparing their mass spectra with those in a commercial library (e.g., NIST, Wiley).
-
Tentatively identify this compound based on its characteristic mass spectrum and retention index.
-
Part 2: Isolation and Purification of this compound
Following the preliminary identification of this compound, a targeted isolation and purification strategy is implemented to obtain the pure compound for structural elucidation and biological evaluation.
Column Chromatography
Column chromatography is a fundamental technique for the separation of compounds from a mixture based on their differential adsorption to a stationary phase.[12][13] For the separation of sesquiterpenes, silica gel is a commonly used adsorbent.
-
Column Chromatography Protocol:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.
-
Pack a glass column with the slurry to create a uniform stationary phase.
-
Load the essential oil extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest, as indicated by TLC analysis.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve a high degree of purity, preparative HPLC is often employed.[14][15]
-
Prep-HPLC Protocol:
-
Dissolve the enriched fraction from column chromatography in a suitable solvent.
-
Inject the solution into a preparative HPLC system equipped with a reverse-phase column (e.g., C18).
-
Elute with an isocratic or gradient mobile phase (e.g., acetonitrile/water mixture).
-
Monitor the elution using a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.
-
Part 3: Structural Elucidation of this compound
The definitive identification of the isolated compound as this compound requires a comprehensive analysis of its spectroscopic data.[16][17][18][19][20]
Spectroscopic Analysis
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of sativene will show a molecular ion peak (M+) at m/z 204, corresponding to the molecular formula C15H24.
-
Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups. The IR spectrum of this compound will exhibit characteristic C-H stretching and bending vibrations for alkanes and alkenes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the tricyclic structure of sativene.
| Spectroscopic Data for this compound | |
| Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 204 |
| Infrared (IR) Spectroscopy | C-H stretching (~2950 cm⁻¹), C=C stretching (~1640 cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to methyl, methylene, and methine protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for 15 carbon atoms, including sp² carbons of the double bond |
Part 4: Biosynthesis of this compound
The biosynthesis of sesquiterpenes in plants originates from the mevalonate pathway in the cytosol, leading to the formation of the universal precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase, this compound synthase, then catalyzes the complex cyclization of FPP to form the tricyclic structure of this compound.
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation and identification of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound from FPP.
References
-
The Gymnosperm Database. Abies magnifica (California red fir) description. [Link]
- Yang, X. W., Li, S. M., Shen, Y. H., & Zhang, W. D. (2008). Phytochemical and Biological Studies of Abies Species. Chemistry & Biodiversity, 5(5), 729-748.
-
American Conifer Society. Abies magnifica / California red fir. [Link]
-
Chem LibreTexts. Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]
-
ResearchGate. Essential Oil of Abies alba Mill., Pinaceae, from the Pilot Production in Montenegro. [Link]
-
IJNRD. Comprehensive Review on Talispatra (Abies webbiana): Ethnobotany, Phytochemistry, and Pharmacological Insights. [Link]
-
National Center for Biotechnology Information. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography. [Link]
-
PubMed. Systematic phytochemical investigation of Abies spectabilis. [Link]
-
Oregon State University. Abies magnifica. [Link]
-
ResearchGate. Pharmacognostic evaluation of Abies webbiana leaf: A Siddha herbal ingredient. [Link]
-
YouTube. How to make Abies sachalinensis essential oil Easy self-made steam distillation method at home. [Link]
-
ResearchGate. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]
-
Iowa State University. Essential Oils from Steam Distillation. [Link]
-
PubMed. Sesquiterpenoids and triterpenoids from Abies holophylla and their bioactivities. [Link]
-
MDPI. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill. [Link]
-
Pharmacognosy Journal. Isolation of flavonoid from Abies webbiana leaves and its activity. [Link]
-
MDPI. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography. [Link]
-
Magritek. Extraction of Essential Oils from Spices using Steam Distillation. [Link]
-
MDPI. Phytochemical Screening and Biological Activity of Female and Male Cones from Pinus nigra subsp. laricio (Poir.) Maire. [Link]
-
ResearchGate. Structure elucidation and stereoselective total synthesis of pavettamine, the causal agent of gousiekte. [Link]
-
Taylor & Francis Online. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. [Link]
-
National Center for Biotechnology Information. A new alkaloid isolated from Abies webbiana leaf. [Link]
-
MDPI. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. [Link]
-
YouTube. Structure Elucidation of Organic Compounds. [Link]
-
YouTube. Column Chromatography Separation (Sep-Pak C-18). [Link]
-
ResearchGate. Synthesis and structure elucidation of a series of pyranochromene chalcones and flavanones using 1D and 2D NMR spectroscopy and X- ray crystallography. [Link]
-
PubMed. Structural elucidation of the main cis beta-carotenes. [Link]
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- 4. mdpi.com [mdpi.com]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Sativene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Sativene is a naturally occurring sesquiterpene hydrocarbon characterized by a complex tricyclic carbon skeleton. As a member of the vast family of terpenoids, it has garnered interest within the scientific community due to its intricate molecular architecture and its role as a biosynthetic precursor to other bioactive compounds. This guide provides a comprehensive overview of the chemical structure, stereochemistry, biosynthesis, and a representative enantioselective synthetic approach to this compound, tailored for professionals in chemical research and drug development.
Chemical Structure and Properties
This compound is a sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its systematic IUPAC name is (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²˒⁸]decane. The molecule possesses a unique and rigid tricyclic framework, which is a derivative of the decalin system with an additional cyclopropane ring fused to it.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1S,2R,3R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.0²˒⁸]decane |
| CAS Number | 5986-49-2 |
| Appearance | Colorless oil |
Elucidation of Stereochemistry
The stereochemistry of this compound is complex, with five stereocenters that define its three-dimensional structure and its dextrorotatory optical activity. The absolute configuration of each stereocenter has been determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Cahn-Ingold-Prelog Priority Rules: A Brief Overview
The CIP system assigns priorities to the substituents attached to a chiral center based on atomic number. The atom with the highest atomic number receives the highest priority. If there is a tie, the atoms attached to these are compared until a point of difference is found. Once priorities are assigned, the molecule is oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the third-highest priority group is then observed. A clockwise directionality corresponds to an 'R' configuration (from the Latin rectus for right), while a counter-clockwise directionality corresponds to an 'S' configuration (from the Latin sinister for left).
Stereocenters in this compound:
-
C1: S configuration
-
C2: R configuration
-
C3: R configuration
-
C6: R configuration
-
C8: R configuration
The precise spatial arrangement of these chiral centers is crucial for the molecule's biological activity and its interaction with other chiral molecules, such as enzymes.
Caption: 2D representation of this compound with numbered carbons.
Biosynthesis of this compound
The biosynthesis of this compound in nature is a fascinating example of enzymatic precision. The process begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).[1]
The Role of this compound Synthase
The key enzyme in this pathway is this compound synthase. This enzyme belongs to the terpene cyclase family and catalyzes the complex cyclization of the linear FPP molecule into the intricate tricyclic structure of this compound.[1]
The proposed mechanism involves the following key steps:
-
Ionization: The pyrophosphate group of FPP departs, generating a farnesyl cation.
-
Cyclization Cascade: A series of intramolecular electrophilic attacks of the carbocation on the double bonds of the farnesyl chain occurs. This cascade is precisely controlled by the enzyme's active site, guiding the folding of the substrate and stabilizing the cationic intermediates.
-
Rearrangement and Proton Elimination: The final steps involve a hydride shift and the elimination of a proton to form the exocyclic double bond, yielding the final this compound molecule.
Caption: Simplified biosynthetic pathway of this compound from FPP.
Enantioselective Synthesis of this compound
Representative Enantioselective Synthetic Strategy via a Chiral Auxiliary
This hypothetical protocol is based on the principles of asymmetric synthesis using a chiral auxiliary to control the stereochemistry of key bond-forming reactions.
Experimental Protocol:
-
Attachment of Chiral Auxiliary: A prochiral starting material, such as a substituted cyclohexenone, is reacted with a chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer sultam) to form a chiral enolate precursor.
-
Diastereoselective Alkylation: The resulting chiral enolate is then subjected to a diastereoselective alkylation reaction. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing a new stereocenter with high diastereoselectivity.
-
Ring-Closing Metathesis (RCM): Following the alkylation, a diene moiety is introduced into the molecule. A subsequent ring-closing metathesis reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), is employed to construct the second ring of the decalin core.
-
Cyclopropanation: The exocyclic double bond is then subjected to a diastereoselective cyclopropanation reaction (e.g., Simmons-Smith reaction) to form the fused cyclopropane ring. The stereochemistry of this step is directed by the existing stereocenters in the molecule.
-
Functional Group Manipulations: A series of functional group interconversions are then carried out to install the remaining isopropyl and methyl groups.
-
Cleavage of Chiral Auxiliary: Finally, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused.
Caption: Workflow for a representative enantioselective synthesis of this compound.
Spectroscopic Data of this compound
The characterization of this compound relies on a combination of spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (Proton NMR) | Complex spectrum with multiple overlapping signals in the aliphatic region (0.8-2.5 ppm). Characteristic signals for the isopropyl group (doublet around 0.8-0.9 ppm) and the exocyclic methylene protons (singlets around 4.5-4.8 ppm). |
| ¹³C NMR (Carbon NMR) | Approximately 15 distinct signals corresponding to the carbon skeleton. Signals for the sp² carbons of the double bond appear around 105 ppm (CH₂) and 150 ppm (quaternary carbon). The remaining signals are in the aliphatic region. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹. A characteristic peak around 1640 cm⁻¹ for the C=C stretching of the exocyclic double bond. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 204. The fragmentation pattern is complex due to the polycyclic nature of the molecule. |
Conclusion
This compound is a structurally intricate sesquiterpene whose stereochemistry and synthesis have been subjects of significant scientific inquiry. Understanding its three-dimensional structure is paramount for elucidating its biological function and for the rational design of related compounds with potential applications in drug discovery and development. The biosynthetic pathway, orchestrated by this compound synthase, offers a remarkable example of nature's efficiency in constructing complex molecules. While the enantioselective synthesis of this compound remains a challenging endeavor, the principles of modern asymmetric synthesis provide a clear roadmap for accessing this fascinating natural product in an enantiomerically pure form.
References
-
Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343. [Link]
Sources
(+)-Sativene biosynthesis pathway in fungi
An In-Depth Technical Guide to the (+)-Sativene Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenoids represent a vast and structurally diverse class of natural products with significant applications in pharmaceuticals, agriculture, and fragrances.[1] Fungi, in particular, are a prolific source of these complex molecules.[2] This guide provides a comprehensive technical overview of the biosynthesis of this compound, a tricyclic sesquiterpene hydrocarbon, in fungi. We will delve into the core enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the formation of the sativene skeleton and its subsequent oxidative modifications. This document is designed to serve as a field guide for researchers, offering not only a deep understanding of the biochemical pathway but also detailed, actionable protocols for its investigation, including gene discovery, heterologous expression, enzyme characterization, and product analysis.
Introduction: The Significance of this compound
This compound is a tricyclic sesquiterpene that serves as a key biosynthetic intermediate for a range of fungal secondary metabolites.[3] Its unique tricyclo[4.4.0.01,7]decane skeleton is the foundation for phytotoxic and plant-promoting compounds, such as the helminthosporols and prehelminthosporol, produced by plant pathogenic fungi like Bipolaris sorokiniana.[3][4] Understanding the enzymatic machinery responsible for its production is critical for several reasons: it unveils fundamental principles of terpene cyclase catalysis, provides targets for controlling plant pathogens, and offers a genetic toolkit for the metabolic engineering of high-value, sativene-derived molecules.[1][5]
The Core Biosynthetic Pathway: From FPP to this compound
Like all sesquiterpenes, the biosynthesis of this compound begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[2] In fungi, FPP is synthesized via the mevalonate pathway. The key reaction, and the committed step in sativene biosynthesis, is the complex cyclization of the linear FPP molecule into the intricate tricyclic structure of this compound. This transformation is catalyzed by a single enzyme: this compound synthase.[6]
The Key Enzyme: this compound Synthase
This compound synthase (EC 4.2.3.129) is a terpene cyclase (also referred to as a sesquiterpene synthase or STS) that orchestrates a cascade of carbocationic intermediates to form the final hydrocarbon product.[6] Examples of this enzyme have been identified and characterized in several fungi, including Coprinus cinereus (designated Cop4) and, more recently, as part of a biosynthetic gene cluster in Bipolaris sorokiniana (designated SatA).[3][6]
The catalytic mechanism, common to class I terpene cyclases, involves:
-
Ionization: The enzyme facilitates the departure of the diphosphate group from FPP, generating an allylic farnesyl carbocation. This step is dependent on a divalent metal cofactor, typically Mg²⁺, which helps to stabilize the diphosphate anion.[7]
-
Cyclization Cascade: The highly reactive carbocation is then folded within the enzyme's active site, which acts as a template to guide a series of intramolecular cyclizations and rearrangements (hydride and methyl shifts).
-
Termination: The reaction cascade is terminated by a final deprotonation step, yielding the neutral this compound molecule and regenerating the enzyme for another catalytic cycle.
Caption: The core enzymatic reaction for this compound synthesis.
Downstream Diversification: The seco-Sativene Pathway
Recent genome mining studies in the fungus Bipolaris sorokiniana have revealed that this compound is not an endpoint but rather a crucial branching point.[3][8] A dedicated gene cluster encodes enzymes that further modify the sativene scaffold to produce seco-sativene derivatives, which feature a rearranged bicyclo[3.2.1]octane core.[3]
This downstream pathway involves a three-enzyme cassette:
-
satA : Encodes the this compound synthase that produces the initial scaffold.[3]
-
satB : Encodes a Cytochrome P450 monooxygenase (CYP450). SatB catalyzes complex oxidative reactions, including dihydroxylations at C14-C15, which leads to the cleavage of the carbon-carbon bond and the formation of the seco-sativene skeleton.[3]
-
satC : Encodes a reductase. SatC acts on the aldehyde group generated by SatB, performing a regioselective reduction and mediating a hemiacetal ring closure to yield the final product, prehelminthosporol.[3]
Caption: The extended this compound pathway in Bipolaris sorokiniana.
Technical Guide: A Framework for Investigation
This section provides a logical workflow and detailed protocols for the identification and characterization of fungal this compound synthases. The described methods are self-validating, ensuring that each step confirms the success of the previous one.
Workflow for Sativene Synthase Characterization
Caption: Experimental workflow for fungal sativene synthase characterization.
Experimental Protocols
This protocol describes the expression of a candidate gene cloned into a pET-series vector with an N-terminal His6-tag in E. coli BL21(DE3). This is a standard, robust method for producing fungal terpene synthases for initial characterization.[9][10]
Materials:
-
E. coli BL21(DE3) cells containing the expression plasmid.
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 100 µg/mL ampicillin or 50 µg/mL kanamycin).
-
1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.
-
Incubator shaker.
-
Centrifuge.
Methodology:
-
Starter Culture: Inoculate 10 mL of LB medium (with antibiotic) with a single colony from a fresh plate. Incubate overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) in a 2.5 L baffled flask with the overnight starter culture (1:100 dilution).
-
Growth: Incubate at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8. This ensures the cells are in the exponential growth phase and are most receptive to induction.
-
Induction: Cool the culture to 18°C. Add IPTG to a final concentration of 0.2-0.5 mM. Lowering the temperature slows down protein synthesis, which often promotes proper folding of eukaryotic enzymes in a prokaryotic host.
-
Expression: Continue to incubate at 18°C for 16-20 hours with shaking (200 rpm).
-
Harvesting: Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant. The cell pellet can be used immediately for protein purification or stored at -80°C.
This protocol is designed to test the catalytic activity of the purified enzyme and identify the resulting terpene products. The use of a hexane overlay is crucial for capturing volatile, non-polar products like this compound.
Materials:
-
Purified His-tagged sativene synthase.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT.
-
Substrate: 50 µM (2E,6E)-Farnesyl pyrophosphate (FPP).
-
n-Hexane (GC grade).
-
2 mL glass GC vials with screw caps.
-
Vortex mixer.
-
GC-MS system.
Methodology:
-
Assay Setup: In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:
-
450 µL Assay Buffer.
-
1-5 µg of purified enzyme.
-
Add FPP to a final concentration of 50 µM to start the reaction. Always add the substrate last.
-
-
Product Trapping: Gently overlay the aqueous reaction mixture with 500 µL of n-hexane. This organic layer will trap any volatile hydrocarbons produced.
-
Incubation: Seal the vial tightly and incubate at 30°C for 2-4 hours. For kinetic studies, time points should be taken to ensure the reaction is in the linear range.
-
Reaction Quench & Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds. This denatures the enzyme and simultaneously extracts the products into the hexane layer.
-
Sample Preparation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the phases. Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Analyze 1 µL of the hexane extract by GC-MS.
Data Presentation and Analysis
Quantitative data from experiments should be clearly summarized. Product identification relies on comparing the mass spectrum and retention time of the product with an authentic standard or with published library data.
Table 1: Example GC-MS Parameters for Sesquiterpene Analysis
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A standard non-polar column suitable for separating hydrocarbon isomers. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert carrier gas providing good separation efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min | A temperature gradient is essential to separate compounds with different boiling points. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 40-400 m/z | Covers the expected mass range for sesquiterpene fragmentation patterns. |
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi is a prime example of the elegant chemical complexity achievable by single enzymes. The pathway begins with the cyclization of FPP by this compound synthase and can be extended through the action of tailoring enzymes like P450s and reductases to generate a diverse family of related sesquiterpenoids.[3] The technical framework provided here offers a robust methodology for identifying and characterizing novel synthases involved in this pathway.
Future research will likely focus on discovering new structural variants of sativene-derived molecules through continued genome mining. Furthermore, the elucidation of these pathways paves the way for synthetic biology and metabolic engineering efforts.[1][11] By expressing the satA, satB, and satC genes in a high-flux microbial host like Saccharomyces cerevisiae, it may be possible to develop sustainable, fermentation-based platforms for the production of these complex and potentially valuable molecules.[12][13]
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Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343. [Link]
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A Technical Guide to the Total Synthesis of (+)-Sativene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Sativene, a tricyclic sesquiterpene, presents a formidable challenge to synthetic chemists due to its compact and sterically congested [4.4.0.02,8] bridged ring system. This guide provides an in-depth analysis of the key strategies and methodologies developed for the total synthesis of this compound and its structurally related analogs. By dissecting various synthetic routes, from seminal early approaches to modern enantioselective strategies, this document aims to offer valuable insights into the logic of synthetic design, the nuances of stereochemical control, and the evolution of synthetic organic chemistry. The discussion extends to the synthesis of sativene analogs, highlighting the adaptability of these synthetic routes for exploring structure-activity relationships, a critical aspect of drug discovery and development.
Introduction: The Structural and Synthetic Challenge of this compound
This compound is a sesquiterpene natural product first isolated from the fungus Helminthosporium sativum. Its intricate tricyclic carbon skeleton has intrigued synthetic organic chemists for decades. The core structure features a bicyclo[2.2.2]octane system fused to a cyclopentane ring, creating a rigid and sterically demanding architecture. The successful construction of this framework, particularly in an enantioselective manner, requires careful strategic planning and the application of powerful synthetic methodologies.
The primary challenges in the total synthesis of this compound include:
-
Construction of the Tricyclic Core: The assembly of the bridged and fused ring system is a significant hurdle.
-
Stereochemical Control: The molecule possesses multiple stereocenters that must be set with precise control.
-
Functional Group Manipulation: Strategic introduction and modification of functional groups are necessary to build the carbon skeleton and complete the synthesis.
Retrosynthetic Analysis and Key Synthetic Strategies
The diverse approaches to the total synthesis of this compound can be broadly categorized based on the key bond disconnections in their retrosynthetic analyses. Common strategies involve intramolecular cyclization reactions, Diels-Alder reactions, and radical cyclizations to construct the challenging tricyclic core.
Diagram: General Retrosynthetic Approaches to this compound
Caption: Key retrosynthetic disconnections for this compound.
Seminal Total Syntheses: Foundational Approaches
The early total syntheses of sativene laid the groundwork for future endeavors, demonstrating the feasibility of constructing its complex architecture. While often lengthy and not enantioselective, these routes were crucial in establishing proof-of-concept and introducing key strategic bond formations.
One of the pioneering syntheses was reported by McMurry in 1968.[1] This synthesis utilized an intramolecular reductive coupling of a keto-aldehyde to form a key bicyclic intermediate.
A notable racemic synthesis by Karimi started from the commercially available Wieland-Miescher ketone, achieving the synthesis of a key intermediate in McMurry's route in eight steps with an overall yield of 28%.[2] This formal total synthesis employed key reactions such as intramolecular cyclization and ionic hydrogenation.[2]
Modern Enantioselective Syntheses
The advent of powerful asymmetric reactions has enabled the development of highly efficient and stereoselective total syntheses of this compound. These modern approaches often employ catalytic asymmetric methods to set key stereocenters early in the synthetic sequence.
Diels-Alder Strategies
The Diels-Alder reaction has proven to be a powerful tool for the construction of the bicyclo[2.2.2]octane core of sativene. A high-pressure Diels-Alder reaction between 2,3-dimethyl-1,3-cyclohexadiene and methyl coumalate was utilized in a five-step racemic synthesis of sativene.[3] The inverse-electron-demand nature of this cycloaddition was a key feature of this approach.[3]
Radical Cyclization Approaches
Free radical cyclizations offer a mild and efficient method for the formation of C-C bonds and have been successfully applied to the synthesis of sativene. One such approach involved a titanocene-catalyzed radical cyclization, which was also applied to the synthesis of copacamphene.[4] This strategy highlights the utility of radical chemistry in the construction of complex polycyclic systems.[4]
Synthesis of this compound Analogs
The synthetic routes developed for this compound can be adapted to produce a variety of analogs. This is crucial for structure-activity relationship (SAR) studies, which are fundamental to drug discovery. By systematically modifying different parts of the sativene scaffold, researchers can probe the structural requirements for biological activity. For instance, the functional groups on the cyclopentane ring can be varied, or the stereochemistry of certain centers can be inverted to understand their impact on biological targets. The modularity of many of the synthetic routes allows for the introduction of diverse substituents at late stages of the synthesis.
Experimental Protocols: A Key Transformation Example
To provide a practical context, a representative experimental procedure for a key transformation is detailed below. This protocol is based on the intramolecular cyclization strategy, a common theme in several sativene syntheses.
Protocol: Intramolecular Aldol Cyclization to form the Tricyclic Core
-
Reactant Preparation: A solution of the diketone precursor (1.0 eq) in anhydrous THF (0.1 M) is prepared under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise over 15 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic enone.
Data Summary
| Synthetic Strategy | Key Reaction | Number of Steps (Longest Linear) | Overall Yield | Enantioselectivity | Reference |
| McMurry (1968) | Reductive Coupling | >10 | Low | Racemic | [1] |
| Karimi (2001) | Intramolecular Cyclization | 8 (to intermediate) | 28% (to intermediate) | Racemic | [2] |
| Hatsui et al. | Diels-Alder Reaction | 5 | Not specified | Racemic | [3] |
| Bakuzis et al. | Radical Cyclization | ~10 | Moderate | Racemic | [4] |
Conclusion
The total synthesis of this compound has been a fertile ground for the development and application of novel synthetic strategies. From the early pioneering work to modern, highly efficient enantioselective routes, the journey to conquer this challenging natural product has significantly contributed to the toolkit of the synthetic organic chemist. The knowledge gained from these endeavors continues to inform the synthesis of other complex natural products and provides a solid foundation for the creation of novel analogs with potential therapeutic applications. The ongoing pursuit of more concise and versatile syntheses of sativene and its derivatives will undoubtedly lead to further innovations in the field of organic chemistry.
References
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Karimi, S. (2001). A formal total synthesis of racemic sesquiterpenoid sativene. Journal of Natural Products, 64(4), 406-410. [Link]
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Hatsui, T., Hashiguchi, T., & Takeshita, H. (1993). A Total Synthesis of (±)-Sativene via High-Pressure Diels-Alder Route. Chemistry Letters, 22(7), 1279-1282. [Link]
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McMurry, J. E. (1968). Total synthesis of sativene. Journal of the American Chemical Society, 90(24), 6821-6823. [Link]
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McMurry, J. E. (1968). Total synthesis of Sativene. Total Syntheses :: Reaction scheme for total synthesis of the natural product Sativene (McMurry). [Link]
-
Bakuzis, P., Campos, O. O. S., & Bakuzis, M. L. F. (1976). Total synthesis of sativene and copacamphene via a free radical cyclization. The Journal of Organic Chemistry, 41(22), 3629-3630. [Link]
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An In-Depth Technical Guide to the Natural Sources of (+)-Sativene in Plants and Fungi
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(+)-Sativene, a tricyclic sesquiterpene, has garnered significant interest within the scientific community due to its unique chemical structure and potential biological activities. This guide provides a comprehensive technical overview of the natural sources of this compound, focusing on its occurrence in both the plant and fungal kingdoms. We delve into the biosynthetic pathways elucidating its formation from farnesyl pyrophosphate, catalyzed by the enzyme this compound synthase. Furthermore, this document offers detailed methodologies for the extraction, isolation, purification, and characterization of this compound from its natural hosts. This includes step-by-step protocols for laboratory-scale extraction and purification, as well as advanced analytical techniques for structural elucidation and chiral analysis. The aim of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to explore and harness the potential of this compound.
Introduction: The Significance of this compound
Sesquiterpenes, a class of C15 isoprenoids, are widely distributed in nature and exhibit a remarkable diversity of structures and biological functions. Among these, this compound stands out due to its complex tricyclic carbon skeleton. Its potential pharmacological properties, including antimicrobial and cytotoxic activities, make it a molecule of interest for drug discovery and development.[1][2][3][4] Understanding the natural sources and biosynthetic machinery for this compound is paramount for its sustainable production and further investigation. This guide serves as a technical resource, consolidating current knowledge on the botanical and mycological origins of this promising natural product.
Natural Occurrence of this compound
This compound is not ubiquitously distributed in nature; its presence has been identified in a select number of plant and fungal species.
Plant Sources: The Coniferous Lineage
The primary plant source of this compound is the Grand Fir (Abies grandis), a coniferous tree native to North America.[5][6] The essential oil obtained from the needles and trunk wood of this tree contains a complex mixture of terpenes, including this compound. The concentration of this compound can vary depending on the specific chemotype of the tree and the geographical location.[7]
Fungal Producers: A Diverse Assemblage
A more diverse array of organisms producing this compound and related sesquiterpenoids is found within the fungal kingdom. These include:
-
Coprinus cinereus : This basidiomycete fungus is a known producer of this compound, and the enzyme responsible for its biosynthesis, this compound synthase, has been isolated and characterized from this organism.[8]
-
Bipolaris sorokiniana : A plant pathogenic fungus, B. sorokiniana is a source of various sativene-type sesquiterpenoids.[9]
-
Cochliobolus sativus : This fungus, also a plant pathogen, has been shown to produce sativene-related compounds.
-
Bipolaris victoriae : An endophytic fungus that also synthesizes sativene sesquiterpenoids.
The production of this compound and its derivatives by these fungi highlights their sophisticated secondary metabolic pathways and their potential as microbial cell factories for the production of this valuable compound.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of sesquiterpene formation, originating from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the basic five-carbon isoprenoid units.
The key steps in the biosynthesis of this compound are:
-
Formation of Farnesyl Pyrophosphate (FPP): Three molecules of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Cyclization of FPP: The crucial step is the cyclization of the linear FPP molecule, catalyzed by the enzyme This compound synthase . This enzyme facilitates a complex series of carbocation rearrangements, ultimately leading to the formation of the tricyclic structure of this compound.[8]
The enzymatic mechanism of this compound synthase is a fascinating example of the catalytic prowess of terpene cyclases, which can generate immense structural diversity from a single precursor.[10][11][12]
Methodologies for Extraction, Isolation, and Characterization
The successful isolation and purification of this compound from its natural sources require a systematic approach, combining various extraction and chromatographic techniques.
Extraction of this compound
The choice of extraction method depends on the source material.
-
From Plant Material (Abies grandis): Steam distillation is the most common method for extracting essential oils from coniferous plant material. The volatile nature of this compound makes it amenable to this technique.
-
From Fungal Cultures: For fungal sources, the extraction is typically performed on both the mycelium and the culture broth. Organic solvent extraction, using solvents like ethyl acetate or methanol, is effective in extracting sesquiterpenes from the fungal biomass and the liquid medium.[13]
Isolation and Purification
Following extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of other secondary metabolites.
Experimental Protocol: Isolation of Sesquiterpenes from Fungal Culture
-
Culturing: Grow the desired fungal strain (e.g., Bipolaris sorokiniana) in a suitable liquid medium until sufficient biomass is produced.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium with methanol or ethyl acetate at room temperature with agitation.
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
-
Purification:
-
Analyze the fractions by thin-layer chromatography (TLC) to identify those containing compounds with the expected Rf value for sesquiterpenes.
-
Pool the relevant fractions and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.[14]
-
Characterization and Quantification
A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.[15][16][17] The retention time and the mass spectrum of the isolated compound are compared with those of an authentic standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound, confirming the connectivity and stereochemistry of the molecule.
-
Chiral Analysis: Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC) using a chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess.[18][19][20][21][22]
Experimental Protocol: GC-MS Quantification of this compound
-
Sample Preparation: Prepare a stock solution of the purified this compound of a known concentration in a suitable solvent (e.g., hexane). Create a series of calibration standards by diluting the stock solution.
-
GC-MS Analysis:
-
Inject a fixed volume of each standard and the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the oven temperature program to achieve good separation of the components.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range.
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[16][17]
-
Comparative Data of this compound Sources
| Source Organism | Kingdom | Typical Yield/Concentration | Reference |
| Abies grandis (Grand Fir) | Plantae | Variable, present in essential oil | [5][6] |
| Coprinus cinereus | Fungi | Producer, specific yield not reported | [8] |
| Bipolaris sorokiniana | Fungi | Producer of sativene-type sesquiterpenoids | [9] |
| Cochliobolus sativus | Fungi | Producer of sativene-related compounds | |
| Bipolaris victoriae | Fungi | Producer of sativene sesquiterpenoids |
Note: Quantitative data on the yield of this compound from these sources is often not explicitly reported in the literature and can vary significantly based on the specific strain, growth conditions, and extraction methods.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the natural sources of this compound in both plants and fungi, its biosynthesis, and detailed methodologies for its isolation and characterization. The coniferous tree Abies grandis and a variety of fungal species stand out as the primary natural producers of this intriguing sesquiterpene. The elucidation of the biosynthetic pathway, particularly the role of this compound synthase, opens up avenues for metabolic engineering and synthetic biology approaches for the enhanced production of this compound.
Future research should focus on the quantitative assessment of this compound in a wider range of plant and fungal species, as well as the optimization of extraction and purification protocols to improve yields. Furthermore, a deeper investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The knowledge and protocols outlined in this guide will serve as a valuable resource for researchers dedicated to advancing the science and application of this promising natural product.
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An In-depth Technical Guide to (+)-Sativene: From Biosynthesis to Potential Applications
This guide provides a comprehensive technical overview of (+)-sativene, a fascinating sesquiterpene with a unique tricyclic carbon skeleton. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biosynthetic and synthetic pathways, and known biological activities of this natural product.
Core Chemical Identity of this compound
This compound is a volatile organic compound belonging to the class of sesquiterpenoids. Its rigid, cage-like structure is a product of intricate enzymatic cyclization, making it a target of interest for both biosynthetic and synthetic chemists.
| Identifier | Value | Source |
| CAS Number | 3650-28-0 | [1][2] |
| Molecular Formula | C15H24 | [1][2] |
| Molecular Weight | 204.35 g/mol | [2] |
| IUPAC Name | (1S,3aR,4S,7R,7aS)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene |
The Natural Blueprint: Biosynthesis of this compound
The biosynthesis of this compound in fungi is a testament to the efficiency and precision of enzymatic catalysis. The pathway begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP), and is orchestrated by a key enzyme, sativene synthase.
The Mevalonate Pathway: A Prelude to Sativene
Like all terpenes, the journey to this compound begins with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the mevalonate pathway in fungi. These five-carbon units are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon farnesyl diphosphate (FPP).
Enzymatic Cyclization: The Genesis of the Tricyclic Core
The pivotal step in this compound biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by sativene synthase (SatA) .[3][4] This enzyme masterfully guides a cascade of carbocation intermediates to form the characteristic tricyclic structure of sativene.
The generally accepted mechanism involves:
-
Ionization: The diphosphate group of FPP departs, generating a farnesyl carbocation.
-
Cyclization Cascade: A series of intramolecular cyclizations occur, leading to the formation of the distinctive bridged ring system.
-
Deprotonation: The final step involves the elimination of a proton to yield the exocyclic methylene group, finalizing the this compound structure.
Caption: Conceptual workflow for the chemical synthesis of Sativene.
Biological Activities and Potential Applications
While this compound itself is a relatively simple hydrocarbon, it and its derivatives have demonstrated a range of biological activities, primarily in the context of plant-microbe interactions.
Phytotoxicity and Plant Growth Regulation
Sativene-related sesquiterpenoids, including seco-sativene analogs, are known to be produced by various plant pathogenic fungi. [5]These compounds can exhibit phytotoxic effects on certain plant species. [1]Conversely, some derivatives have been observed to possess plant-growth-promoting properties. [1][5]This dual activity suggests a complex role in the ecological niche of the producing organisms.
Antimicrobial Properties
While not extensively studied for broad-spectrum antimicrobial activity, the parent compound and its analogs are part of the chemical arsenal of fungi, suggesting a role in fending off competing microorganisms. Further research is warranted to explore the potential of sativene derivatives as novel antimicrobial agents.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following table summarizes typical data, although specific values may vary slightly depending on the solvent and instrument used.
| Spectroscopic Data | Key Features |
| ¹H NMR | Resonances for the isopropyl group (doublet and septet), methyl singlets, and characteristic signals for the exocyclic methylene protons. |
| ¹³C NMR | Approximately 15 distinct carbon signals, including those for the quaternary carbons of the bridged system and the sp² carbons of the double bond. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 204, consistent with the molecular formula C₁₅H₂₄. |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations, and a band corresponding to the C=C stretch of the exocyclic methylene group. |
Future Directions and Conclusion
This compound remains a molecule of significant interest. For synthetic chemists, it presents a continuing challenge in the development of elegant and efficient total syntheses. For biochemists and enzymologists, the catalytic mechanism of sativene synthase is a fascinating case study in the control of reactive carbocation intermediates. Furthermore, the diverse biological activities of its derivatives suggest that the sativene scaffold could be a valuable starting point for the development of new agrochemicals or pharmaceuticals. A deeper understanding of the structure-activity relationships of sativene-related compounds will be crucial in unlocking their full potential.
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Biological role of (+)-Sativene in Helminthosporium sativum
An In-Depth Technical Guide to the Biological Role of (+)-Sativene in Helminthosporium sativum
Authored by Gemini, Senior Application Scientist
Abstract
Helminthosporium sativum (teleomorph: Cochliobolus sativus), a notorious phytopathogenic fungus, is the causal agent of several destructive cereal diseases, including spot blotch and common root rot. Its virulence is intricately linked to its sophisticated secondary metabolism, which produces a diverse arsenal of bioactive compounds. Among these, the sesquiterpenoid this compound stands out not as a primary effector molecule, but as a crucial precursor to a family of phytotoxins and plant growth regulators known as seco-sativene sesquiterpenoids. This guide provides a comprehensive technical overview of the biosynthesis of this compound, its enzymatic conversion into biologically active derivatives, its definitive role in fungal pathogenesis, and the state-of-the-art methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals engaged in mycology, plant pathology, and natural product chemistry.
Introduction: The Pathogen and its Chemical Arsenal
Helminthosporium sativum (syn. Bipolaris sorokiniana) is a formidable pathogen with a broad host range, primarily affecting barley and wheat. The fungus survives between seasons as dormant mycelium or conidia in crop residues and soil.[1] Upon favorable conditions, it initiates infection, leading to symptoms like leaf spotting, root and crown decay, and seedling blight, resulting in significant yield losses worldwide.[2][3]
The success of H. sativum as a pathogen is not merely due to its parasitic life cycle but is heavily reliant on the production of secondary metabolites.[4][5] These compounds are not essential for primary growth but confer a significant competitive advantage, often by acting as virulence factors. Sesquiterpenes, a class of 15-carbon terpenes, are prominent among these metabolites and are known to possess diverse biological activities, including antifungal, antibacterial, and phytotoxic properties.[6][7][8][9] Within H. sativum, the story of its key phytotoxins begins with the biosynthesis of the tricyclic sesquiterpene, this compound.[10] While this compound itself is relatively inert, it serves as the parent molecule for highly active toxins that are essential for disease development.[11][12]
The this compound Biosynthetic Hub: From Precursor to Bioactive Derivatives
The biosynthesis of this compound and its subsequent transformation into the biologically relevant seco-sativene sesquiterpenoids is a concise and elegant pathway orchestrated by a three-enzyme gene cluster.[13] This pathway represents a critical control point in the production of virulence factors.
Core Biosynthesis of this compound
The pathway begins with the universal sesquiterpene precursor, farnesyl diphosphate (FPP). A dedicated sesquiterpene synthase, SatA , catalyzes the complex cyclization of linear FPP into the characteristic 6-5-5 tricyclic ring structure of this compound.[13] This is the committed step in the pathway, directing carbon flux towards this specific family of metabolites.
Oxidative Conversion to Seco-Sativene Scaffolds
Following its synthesis, this compound undergoes a critical oxidative rearrangement. This is not a simple functionalization but a sophisticated bond-cleavage event that fundamentally alters the carbon skeleton from a tricyclo[4.4.0.01,7]decane to a bicyclo[3.2.1]octane core, characteristic of the seco-sativene family.[13][14] This conversion is mediated by two subsequent enzymes:
-
SatB , a Cytochrome P450 monooxygenase, catalyzes the dihydroxylation and subsequent cleavage of the C14-C15 bond of the sativene skeleton.[13] This oxidative cleavage is the key step that generates the seco-sativene framework.
-
SatC , an aldo-keto reductase, then acts on the resulting aldehyde at C14, reducing it and facilitating a hemiacetal ring closure to generate prehelminthosporol, a foundational seco-sativene.[13]
From prehelminthosporol, further enzymatic modifications (e.g., oxidations, reductions) by the fungus lead to a suite of related compounds, including the well-characterized phytotoxins helminthosporal and helminthosporol.[11]
Caption: Biosynthetic pathway of this compound and its conversion.
Key Biosynthetic Enzymes
The table below summarizes the functions of the core enzymes identified in the this compound metabolic cluster.
| Enzyme | Class | Function | Substrate | Product(s) | Reference |
| SatA | Sesquiterpene Synthase | Catalyzes the cyclization of FPP to form the tricyclic sativene skeleton. | Farnesyl Diphosphate (FPP) | This compound | [13] |
| SatB | Cytochrome P450 | Mediates C14-C15 bond dihydroxylation and subsequent oxidative cleavage. | This compound | Oxidized seco-sativene intermediates | [13] |
| SatC | Aldo-Keto Reductase | Regioselectively reduces the C14 aldehyde and mediates hemiacetal closure. | Oxidized intermediates | Prehelminthosporol | [13] |
Biological Role in Pathogenesis: A Precursor to Virulence
The biological significance of this compound is realized through its downstream derivatives, which function as potent non-host-specific toxins. These seco-sativene sesquiterpenoids are critical virulence factors that facilitate host tissue colonization and disease progression.
-
Phytotoxicity and Disease Symptoms: Compounds like helminthosporal are known phytotoxins that can induce key disease symptoms, including chlorosis and necrosis on host leaves.[11][12] Their production is directly linked to the pathogen's ability to cause damage.
-
Mechanism of Action: These toxins act by disrupting host cell integrity. Studies have shown they can cause membrane disruption, inhibit mitochondrial electron transport, and interfere with oxidative phosphorylation, leading to a general breakdown of cellular functions in the host plant.[11]
-
Dual-Functionality: Interestingly, some seco-sativene derivatives exhibit a dual role. While phytotoxic at high concentrations, compounds like helminthosporol can act as plant growth regulators at lower concentrations, promoting root and leaf development.[11][14][15] This suggests a highly sophisticated interaction with the host, potentially manipulating plant physiology to the fungus's advantage before initiating a full necrotic attack.
-
Genetic Basis of Virulence: The production of these toxins is under genetic control. Studies on the genetics of Cochliobolus sativus have demonstrated that virulence can be governed by single genes, which are likely linked to the regulation or function of these biosynthetic pathways.[16][17]
Methodologies for the Study of this compound and its Derivatives
Investigating the role of this compound requires a multi-faceted approach combining fungal genetics, analytical chemistry, and plant pathology. The following protocols provide a robust framework for such studies.
Experimental Workflow: A Self-Validating System
The causality behind this experimental design is to establish a definitive link between the genotype (the Sat gene cluster) and the phenotype (phytotoxicity). By systematically removing the gene, analyzing the chemical output, and observing the biological effect, we create a self-validating loop that confirms the gene's function.
Caption: Workflow for functional validation of the this compound pathway.
Protocol 1: Fungal Culture and Metabolite Extraction
Rationale: This protocol is designed to maximize the production of secondary metabolites, including this compound, by providing a nutrient-rich environment followed by solvent extraction to efficiently capture lipophilic sesquiterpenes.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
H. sativum isolate
-
Sterile flasks
-
Shaking incubator
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Inoculation: Inoculate a fresh PDA plate with the H. sativum isolate and incubate at 25°C for 7-10 days until well-myceliated.
-
Liquid Culture: Aseptically transfer several agar plugs (approx. 5 mm diameter) from the PDA plate into a 500 mL flask containing 200 mL of sterile PDB.
-
Incubation: Incubate the liquid culture at 25°C on a rotary shaker at 150 rpm for 14-21 days. This extended stationary phase is often required for robust secondary metabolite production.
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Combine the filtrate and mycelia and homogenize.
-
Perform a liquid-liquid extraction by adding an equal volume of EtOAc to the homogenized culture. Shake vigorously for 15 minutes.
-
Separate the organic (EtOAc) layer. Repeat the extraction two more times.
-
-
Drying and Concentration: Pool the EtOAc extracts and dry over anhydrous Na₂SO₄. Filter to remove the desiccant and concentrate the extract to dryness in vacuo using a rotary evaporator at 40°C.
-
Storage: Resuspend the dried extract in a known volume of methanol or EtOAc for analysis and store at -20°C.
Protocol 2: GC-MS Analysis for this compound Identification
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identifying volatile and semi-volatile compounds like this compound due to its excellent separation capabilities and the definitive structural information provided by mass spectrometry.
Instrumentation:
-
GC-MS system with a non-polar column (e.g., DB-5ms)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Dilute the crude extract from Protocol 1 in EtOAc to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C in splitless mode.
-
GC Separation: Use a temperature program designed to separate sesquiterpenes.
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of 40-450 m/z.
-
Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard or by matching its fragmentation pattern with established libraries (e.g., NIST). The expected molecular ion is m/z 204.
Protocol 3: Leaf Necrosis Phytotoxicity Assay
Rationale: This bioassay provides a direct, quantifiable measure of the extract's ability to damage host tissue, serving as a proxy for virulence. Comparing extracts from wild-type and mutant strains allows for the attribution of toxicity to the target metabolic pathway.
Materials:
-
6-week-old barley or wheat plants (susceptible cultivar)
-
Crude extracts from wild-type and SatA-silenced strains (resuspended in 10% DMSO)
-
Control solution (10% DMSO)
-
Micropipette
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Plant Preparation: Select healthy, fully expanded leaves on the barley plants.
-
Application: On the adaxial surface of each leaf, make a small wound with a sterile needle. Apply a 10 µL droplet of the test solution (WT extract, mutant extract, or control) directly onto the wound. Test each extract on at least three different plants (biological replicates).
-
Incubation: Keep the plants in a growth chamber with a 16/8 hour light/dark cycle at 22°C.
-
Observation: Monitor the application sites daily for the development of necrotic lesions.
-
Quantification: After 72 hours, photograph the leaves. Use image analysis software to measure the surface area (in mm²) of the necrotic lesion for each treatment.
-
Analysis: Statistically compare the lesion sizes produced by the WT extract, mutant extract, and the control using an appropriate test (e.g., ANOVA). A significant reduction in lesion size for the mutant extract validates the role of the sativene pathway in phytotoxicity.
Protocol 4: RNAi-Mediated Gene Silencing of SatA
Rationale: RNA interference (RNAi) is a powerful tool for reverse genetics. By silencing the SatA gene, the first committed step in the pathway, we can create a specific knockout of this compound production to directly test its biological role. A high-throughput system for this has been established in C. sativus.[18]
Procedure Overview:
-
Vector Construction:
-
Amplify a ~300-400 bp internal fragment of the SatA gene from H. sativum genomic DNA using PCR.
-
Clone this fragment into an RNAi vector (e.g., pSGate1) designed to express hairpin RNA (hpRNA).[18] This is typically done using a system like Gateway cloning, where the fragment is inserted in both sense and antisense orientations flanking an intron.
-
-
Fungal Transformation:
-
Prepare protoplasts from young H. sativum mycelia by enzymatic digestion.
-
Transform the protoplasts with the SatA-hpRNA construct using a PEG-mediated method.[18]
-
Select for transformants on a regeneration medium containing an appropriate selectable marker (e.g., hygromycin B).
-
-
Screening and Verification:
-
Isolate genomic DNA from putative transformants and confirm the integration of the silencing cassette via PCR.
-
Isolate total RNA from the transformants and the wild-type strain grown under inducing conditions (Protocol 1).
-
Perform quantitative real-time PCR (qRT-PCR) to quantify the expression level of the SatA transcript. Successful silenced mutants will show a significant downregulation of SatA mRNA compared to the wild-type.
-
-
Phenotypic Analysis: Use the verified SatA-silenced mutants in Protocols 2 and 3 to confirm the loss of this compound production and the corresponding reduction in phytotoxicity.
Conclusion and Future Directions
This compound is a pivotal metabolite in the life cycle of Helminthosporium sativum. While not a toxin itself, it is the committed precursor to the seco-sativene sesquiterpenoids that act as potent virulence factors, enabling the fungus to successfully colonize its host. The elucidation of its three-step biosynthetic pathway provides clear targets for understanding and potentially controlling this important plant pathogen.
Future research should focus on:
-
Regulatory Networks: Investigating the transcriptional regulation of the SatA/B/C gene cluster to understand when and why the fungus activates toxin production.
-
Enzymatic Mechanisms: Detailed biochemical characterization of SatA, SatB, and SatC to understand their catalytic mechanisms, which could inform the design of specific inhibitors.
-
Chemical Diversity: Exploring the full range of seco-sativene derivatives produced by different H. sativum strains and their specific biological activities.
By continuing to unravel the complexities of secondary metabolism in pathogens like H. sativum, we can develop more targeted and effective strategies for disease management in agriculture.
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Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. (2020). Journal of Agricultural and Food Chemistry, 68(37), 9827-9838. [Link]
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Genetics of Virulence in Cochliobolus sativus and Resistance in Barley. (1997). Phytopathology, 87(11), 1140-1143. [Link]
-
Genetics of Virulence in Cochliobolus sativus and Resistance in Barley. (1997). Phytopathology, 87(11), 1140-1143. [Link]
-
Characterization of xylanase gene from Cochliobolus sativus and its expression. (2001). Current Genetics, 39, 315-321. [Link]
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- 4. Helminthosporium. secondary metabolites, southern leaf blight of corn, and biology [agris.fao.org]
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- 6. Function of sesquiterpenes from Schizophyllum commune in interspecific interactions - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (+)-Sativene and its Oxidative Transformation to Seco-Sativene Derivatives
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sesquiterpenoid (+)-sativene and its biosynthetic relationship with the seco-sativene class of natural products. We delve into the molecular architecture, the intricate enzymatic cascade responsible for their formation, and detailed methodologies for their synthesis, characterization, and biological evaluation. This document is intended to serve as a practical resource for researchers in natural product chemistry, synthetic biology, and drug discovery, offering not only established protocols but also the scientific rationale behind key experimental choices. By integrating validated methods with mechanistic insights, this guide aims to empower scientists to explore the therapeutic potential of this fascinating family of molecules.
Introduction: The Architectural Intricacy of Sativene and its Derivatives
This compound is a fascinating sesquiterpenoid characterized by a complex tricyclo[4.4.0.0¹⁷]decane core, a rigid 6-5-5 fused ring system that presents a unique three-dimensional architecture[1][2]. This structural complexity has made it a compelling target for total synthesis endeavors. Beyond its intriguing chemical structure, this compound serves as the biosynthetic precursor to a diverse family of fungal metabolites known as seco-sativenes[1][2]. These derivatives are formed through an oxidative cleavage of the C14-C15 bond in the this compound backbone, resulting in a bicyclo[3.2.1]octane skeleton[1][2]. The subsequent enzymatic tailoring of the seco-sativene core through reactions like glycosylation, acetylation, and isomerization leads to a broad spectrum of natural products with varied biological activities[3].
Notably, members of the seco-sativene family have demonstrated significant phytotoxic effects, while others exhibit plant growth-promoting properties, highlighting their potential as leads for the development of novel agrochemicals. The unique carbon skeletons and diverse functionalities of both this compound and seco-sativene derivatives also make them attractive scaffolds for drug discovery programs. This guide will provide a detailed exploration of the chemistry, biosynthesis, and biological evaluation of these compounds, with a focus on practical, field-proven methodologies.
The Biosynthetic Journey: From a Linear Precursor to Cyclic Complexity
The biosynthesis of this compound and its conversion to seco-sativene is a remarkable example of enzymatic precision and efficiency. The entire pathway originates from the ubiquitous C15 isoprenoid precursor, farnesyl diphosphate (FPP). A three-enzyme cassette, initially identified through genome mining, orchestrates this transformation[1][2][4].
The Key Enzymatic Players
-
Sativene Synthase (SatA): This terpene cyclase catalyzes the initial and most complex step, the cyclization of the linear FPP molecule into the intricate tricyclic skeleton of this compound[1][2][4].
-
Cytochrome P450 Monooxygenase (SatB): Following the formation of this compound, this oxidative enzyme introduces hydroxyl groups at the C14 and C15 positions, priming the molecule for bond cleavage[1][2][4].
-
Reductase (SatC): The final key enzyme in the formation of the core seco-sativene structure, SatC, is a reductase that acts on the C14 aldehyde resulting from the C14-C15 bond scission. It mediates a hemiacetal ring closure to generate prehelminthosporol, a common seco-sativene intermediate[1][2][4].
Visualizing the Biosynthetic Pathway
The following diagram illustrates the enzymatic conversion of FPP to this compound and subsequently to a representative seco-sativene, prehelminthosporol.
Caption: Biosynthetic pathway from FPP to this compound and prehelminthosporol.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the key experiments involved in the study of this compound and seco-sativene.
Heterologous Expression and Purification of Biosynthetic Enzymes
The heterologous expression of SatA, SatB, and SatC in a microbial host such as Escherichia coli or Saccharomyces cerevisiae is a crucial first step for in vitro studies. The following is a generalized protocol that can be adapted for each enzyme.
Experimental Protocol: Enzyme Expression and Purification
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized genes for SatA, SatB, and SatC based on the target expression host (e.g., E. coli).
-
Clone the synthesized genes into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tagging).
-
Verify the integrity of the constructs by DNA sequencing.
-
-
Protein Expression:
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Terrific Broth medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM and continue incubation at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the His-tagged proteins from the supernatant using a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Desalt and concentrate the purified protein using ultrafiltration.
-
In Vitro Reconstitution of the Biosynthetic Pathway
With the purified enzymes in hand, the biosynthetic pathway can be reconstituted in vitro to produce and study this compound and its derivatives.
Experimental Protocol: In Vitro Biosynthesis Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT):
-
Purified Sativene Synthase (SatA) (e.g., 1-5 µM)
-
Farnesyl diphosphate (FPP) (e.g., 50-100 µM)
-
-
For the conversion to seco-sativene, subsequently add:
-
Purified Cytochrome P450 (SatB) (e.g., 1-5 µM)
-
Purified Reductase (SatC) (e.g., 1-5 µM)
-
NADPH as a cofactor for the P450 and reductase (e.g., 1 mM)
-
-
The total reaction volume is typically 100-500 µL.
-
-
Incubation and Product Extraction:
-
Incubate the reaction mixture at 30°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the organic layer containing the terpene products.
-
-
Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and any resulting seco-sativene derivatives.
-
Compare the mass spectra and retention times with authentic standards or literature data for confirmation.
-
Analytical Characterization: UPLC-Q-TOF-MS/MS
For a detailed analysis of the complex mixtures of seco-sativene derivatives often produced in fungal cultures or in vitro reactions, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful tool[1][4][5].
Experimental Protocol: UPLC-Q-TOF-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used[4].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed[4].
-
Flow Rate: A flow rate of 0.3 mL/min is a good starting point[4].
-
Column Temperature: Maintain the column at 40°C[4].
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for these compounds[4].
-
Desolvation Temperature: Set to approximately 450°C[4].
-
Source Temperature: Maintain at around 80°C[4].
-
Data Acquisition: Acquire data in centroid mode over a mass range of m/z 100-1000[4].
-
Fragmentation: Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that are characteristic of different seco-sativene subtypes[5].
-
Total Synthesis of this compound
The total synthesis of this compound has been a subject of interest for synthetic chemists. While multiple routes have been developed, a common strategy involves the construction of the tricyclic core through key cyclization reactions. A formal synthesis has been reported starting from the commercially available Wieland-Miescher ketone[6].
Key Synthetic Steps (Conceptual Outline):
-
Intramolecular Cyclization: Formation of a key bicyclic intermediate.
-
Grignard Reaction: Introduction of the isopropyl group.
-
Ionic Hydrogenation: Stereoselective reduction.
-
Wittig Reaction: Installation of the exocyclic methylene group to yield the final product[7].
For a detailed reaction scheme, refer to the work of McMurry[8].
Biological Activity Assays
The phytotoxic effects of seco-sativene derivatives can be evaluated using a wheat coleoptile bioassay or by assessing their impact on the germination and growth of weed species[9][10].
Experimental Protocol: Phytotoxicity Bioassay (Wheat Coleoptile)
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions.
-
Prepare a series of dilutions in a buffered aqueous solution to achieve the desired final concentrations (e.g., 10 µM to 1000 µM).
-
-
Bioassay Procedure:
-
Germinate wheat seeds in the dark for 3-4 days.
-
Excise 10 mm segments from the coleoptiles.
-
Place the segments in test tubes containing the test solutions or a control solution (buffer with the same concentration of the solvent used for the stock solutions).
-
Incubate the test tubes in the dark at 25°C for 24 hours.
-
-
Data Analysis:
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage of growth inhibition compared to the negative control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth) by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.
-
The plant growth-promoting activities can be assessed using the model plant Arabidopsis thaliana.
Experimental Protocol: Arabidopsis thaliana Growth Promotion Assay
-
Plant Growth Conditions:
-
Surface-sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar plates.
-
Stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Grow the seedlings vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.
-
-
Treatment Application:
-
After 5-7 days of growth, transfer the seedlings to new MS plates containing the test compounds at various concentrations.
-
Include a negative control (MS medium with solvent) and a positive control (e.g., a known plant growth regulator).
-
-
Data Collection and Analysis:
-
After an additional 7-10 days of growth, measure the primary root length and count the number of lateral roots.
-
Measure the fresh weight of the seedlings.
-
Statistically analyze the data to determine if the test compounds significantly promote root growth or biomass accumulation compared to the negative control.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point | 256 °C |
| Density | 0.921 g/mL at 20 °C |
| Appearance | Colorless liquid |
Table 2: Reported Biological Activities of Seco-Sativene Derivatives
| Compound | Biological Activity | IC₅₀ (µM) | Target Organism/Assay |
| Pertyolide B | Phytotoxic | 25.3 (root), 64.4 (shoot) | Allium cepa |
| Pertyolide B | Phytotoxic | 56.7 (root), 70.3 (shoot), 24.0 (germination) | Amaranthus viridis |
| Lappalone | Phytotoxic | 5.0 (shoot) | Echinochloa crus-galli |
| Alantolactone | Phytotoxic | 5.15 | Phelipanche aegyptiaca |
| Bipolenin B | Cytotoxic | 33.2 | A-549 (lung cancer cell line) |
| Bipolenin B | Cytotoxic | 19.1 | MCF-7 (breast cancer cell line) |
Note: The IC₅₀ values are indicative and can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The intricate relationship between this compound and its seco-sativene derivatives provides a fertile ground for scientific exploration. The elucidation of their shared biosynthetic pathway opens up exciting possibilities for the engineered production of these valuable molecules using synthetic biology approaches. The diverse and potent biological activities of seco-sativenes, ranging from phytotoxicity to cytotoxicity, underscore their potential as lead compounds for the development of novel agrochemicals and pharmaceuticals.
Future research should focus on a deeper understanding of the structure-activity relationships within the seco-sativene family. The generation of a library of derivatives through both biosynthetic and synthetic methods, coupled with high-throughput screening, will be instrumental in identifying compounds with enhanced potency and selectivity. Furthermore, the elucidation of the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational design and development into effective and safe products. The methodologies and insights provided in this guide are intended to serve as a solid foundation for these future endeavors.
References
-
Zhang, H., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338-343. [Link]
-
Wang, Y. D., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Microbiology, 13, 807014. [Link]
-
Wang, Y. D., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Microbiology, 13, 807014. [Link]
-
Li, Q., et al. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry, 68(37), 9827-9838. [Link]
-
Masunaga, N., et al. (2023). Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon. Microbial Biotechnology, 16(3), 632-644. [Link]
-
McMurry, J. E. (1968). Total synthesis of sativene. Journal of the American Chemical Society, 90(24), 6821-6825. [Link]
-
Yang, M. S., et al. (2017). Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines. Chinese Journal of Natural Medicines, 15(1), 55-59. [Link]
-
Karimi, S. (2001). A formal total synthesis of racemic sesquiterpenoid sativene. Journal of Natural Products, 64(4), 406-410. [Link]
-
Li, Q., et al. (2020). Naturally Occurred Seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry, 68(37), 9827-9838. [Link]
-
Yang, M. S., et al. (2017). Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines. Chinese Journal of Natural Medicines, 15(1), 55-59. [Link]
-
Total Syntheses. Reaction scheme for total synthesis of the natural product Sativenediol. [Link]
-
Macías, F. A., et al. (2021). Synthesis of Pertyolides A, B, and C: A Synthetic Procedure to C17-Sesquiterpenoids and a Study of Their Phytotoxic Activity. Journal of Natural Products, 84(5), 1488-1496. [Link]
-
The key step in a reported laboratory synthesis of sativene, a hydrocarbon isolated from the mold Helminthosporium sativum, involves the following base treatment of a keto tosylate. What kind of reaction is occurring? How would you complete the synthesis?. (n.d.). Homework.Study.com. [Link]
-
Phytotoxicity. (n.d.). HORIZONTAL. [Link]
-
McMurry, J. E. (1968). Total synthesis of sativene. Journal of the American Chemical Society, 90(24), 6821-6825. [Link]
-
Macías, F. A., et al. (2021). Phytotoxicity evaluation of sesquiterpene lactones and diterpenes from species of the Decachaeta, Salvia and Podachaenium genera. Molecules, 26(11), 3326. [Link]
-
Zhang, H., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338-343. [Link]
-
Macías, F. A., et al. (2021). Bioprospection of Phytotoxic Plant-Derived Eudesmanolides and Guaianolides for the Control of Amaranthus viridis, Echinochloa crus-galli, and Lolium perenne Weeds. Journal of Agricultural and Food Chemistry, 69(25), 7054-7065. [Link]
-
Total Syntheses. Reaction scheme for total synthesis of the natural product Sativene (McMurry). [Link]
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- 4. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Core Topic: Key Enzymes in the Biosynthesis of (+)-Sativene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Sativene is a tricyclic sesquiterpene of significant interest due to its role as a precursor to complex natural products and its potential applications in pharmaceuticals and fine chemicals. The biosynthesis of this intricate hydrocarbon skeleton from a linear C15 precursor is a feat of remarkable enzymatic precision. This guide provides an in-depth exploration of the core enzyme responsible for this transformation: this compound synthase. We will dissect its catalytic mechanism, provide field-proven protocols for its heterologous expression and purification, and detail robust methods for activity assessment and product verification. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate, engineer, and harness the capabilities of this powerful biocatalyst.
The Central Catalyst: this compound Synthase
The biosynthesis of the diverse family of sesquiterpenes originates from a single, acyclic precursor: (2E,6E)-farnesyl diphosphate (FPP).[1][2] The conversion of FPP into the specific and stereochemically complex structure of this compound is catalyzed by a single enzyme, This compound synthase (EC 4.2.3.129).[3][4] This enzyme belongs to the Class I terpene cyclase family, which utilizes a carbocation-driven cyclization cascade initiated by the ionization of the diphosphate group from the FPP substrate.[5]
The enzyme was first isolated and characterized from the fungus Coprinus cinereus.[3] More recent genome mining efforts have identified homologous terpene cyclases, such as SatA, which are part of a three-enzyme cassette responsible for the biosynthesis of sativene and its subsequent oxidative modifications in other fungal species.[6][7]
Catalytic Mechanism: A Controlled Cascade
The catalytic prowess of this compound synthase lies in its active site, which acts as a template to guide the flexible FPP substrate through a series of high-energy carbocation intermediates. This process ensures the formation of the correct tricyclic scaffold with high fidelity. The generally accepted mechanism proceeds as follows:
-
Substrate Binding & Ionization: FPP binds to the enzyme's active site, where its diphosphate moiety coordinates with a trinuclear divalent metal ion cluster (typically involving Mg²⁺). This interaction facilitates the departure of the diphosphate group, generating a farnesyl carbocation.[5][8]
-
Cyclization Cascade: The enzyme's active site architecture then directs a series of intramolecular cyclizations and rearrangements. This complex cascade ultimately leads to the formation of the sativene skeleton.
-
Deprotonation & Product Release: The reaction terminates with a final deprotonation step, which neutralizes the carbocation and releases the final product, this compound, from the active site.
The diagram below illustrates the biosynthetic pathway from the central precursor FPP to the final this compound product.
Caption: Biosynthesis of this compound from FPP.
A Practical Guide to Investigating this compound Synthase
Advancements in molecular biology and biotechnology have made it possible to produce and characterize enzymes like this compound synthase outside of their native organisms. Heterologous expression in hosts such as Escherichia coli is a standard and effective approach.[9][10] This section provides a comprehensive workflow from gene expression to product analysis.
Workflow for Enzyme Production and Analysis
The following diagram outlines the key stages for producing recombinant this compound synthase and verifying its catalytic activity.
Caption: Experimental workflow for recombinant this compound synthase.
Detailed Protocol: Heterologous Expression and Purification
This protocol is optimized for producing N-terminally His-tagged this compound synthase in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) cells
-
pET-28a(+) vector containing the codon-optimized gene for this compound synthase
-
Luria-Bertani (LB) medium and agar plates
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole
-
Ni-NTA affinity resin
Methodology:
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression vector. Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the 10 mL overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C, then add IPTG to a final concentration of 0.5 mM. Incubate for 16-20 hours at 18°C with shaking. Causality Note: Lowering the temperature post-induction slows down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.
-
Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication on ice. Self-Validation: Check for a decrease in the solution's viscosity as an indicator of successful cell lysis and DNA shearing.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified supernatant onto the column. Wash the resin with 10 column volumes of Wash Buffer. Elute the protein with 5 column volumes of Elution Buffer.
-
Verification: Analyze the eluted fractions using SDS-PAGE to confirm the size and purity of the recombinant this compound synthase. A successful purification should show a prominent band at the expected molecular weight.
| Purification Step | Total Protein (mg) | Enzyme Activity (U) | Specific Activity (U/mg) | Yield (%) | Purity (Fold) |
| Crude Lysate | 500 | 150 | 0.3 | 100 | 1 |
| Ni-NTA Eluate | 20 | 120 | 6.0 | 80 | 20 |
| SEC Polishing | 15 | 110 | 7.3 | 73 | 24 |
| Table 1: Representative purification table for recombinant this compound synthase. Values are illustrative. |
Detailed Protocol: In Vitro Enzyme Activity Assay
This assay quantifies the conversion of FPP to this compound.[11]
Materials:
-
Purified this compound synthase
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM DTT
-
(2E,6E)-Farnesyl diphosphate (FPP) substrate (1 mM stock)
-
n-Hexane (GC grade)
-
Glass vials with PTFE-lined caps
Methodology:
-
Reaction Setup: In a 2 mL glass vial, prepare the following 500 µL reaction mixture:
-
440 µL Assay Buffer
-
50 µL Purified Enzyme (e.g., at 0.2 mg/mL for a final concentration of 20 µg/mL)
-
10 µL FPP stock (for a final concentration of 20 µM)
-
Self-Validation: Always include a negative control reaction where the enzyme is omitted or heat-inactivated to account for any non-enzymatic degradation of FPP.
-
-
Product Overlay: Gently overlay the aqueous reaction mixture with 500 µL of n-hexane. This organic layer serves to trap the volatile, hydrophobic this compound product as it is formed, preventing its loss and simplifying extraction.[12]
-
Incubation: Seal the vial tightly and incubate at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Stop the reaction by vortexing vigorously for 30 seconds to transfer the sesquiterpene products into the n-hexane layer.
-
Sample Preparation: Centrifuge the vial briefly to separate the phases. Carefully transfer the upper n-hexane layer to a new GC-MS vial for analysis.
Product Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the volatile products of the enzyme assay.[13][14]
Instrumentation & Conditions:
-
GC Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min, hold for 2 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.
Expected Results: The primary product, this compound, will appear as a distinct peak in the chromatogram. Its identity is confirmed by comparing its mass spectrum to a known standard or a library database (e.g., NIST).
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~15.5 | 204 (M+), 189, 161, 133, 105, 93 |
| Table 2: Expected GC-MS data for the enzymatic product this compound. Retention time is approximate and column-dependent. |
Future Perspectives and Applications
A thorough understanding of this compound synthase opens avenues for both fundamental and applied research.
-
Enzyme Engineering: With a reliable expression and assay system, site-directed mutagenesis can be employed to probe the roles of specific active site residues.[15] This knowledge can be used to alter the enzyme's product specificity, potentially creating novel sesquiterpene structures, or to improve its catalytic efficiency and stability for industrial applications.[16]
-
Biotechnological Production: The gene for this compound synthase can be integrated into the metabolic pathways of microbial hosts like Saccharomyces cerevisiae.[17] By co-expressing the synthase with upstream pathway genes to boost FPP supply, it is possible to develop robust microbial cell factories for the sustainable, large-scale production of this compound, reducing reliance on petrochemical feedstocks for chemical synthesis.[18][19]
References
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A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. (n.d.). PubMed. [Link]
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This compound synthase. (2023, August 26). Wikipedia. [Link]
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A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. (2014, May 7). Taylor & Francis Online. [Link]
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A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. (2014, August 1). Oxford Academic. [Link]
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(+)-sabinene synthase. (2023, August 26). Wikipedia. [Link]
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Ker, K. S., et al. (2017). Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase. PeerJ. [Link]
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Kanagarajan, S., et al. (2020). Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro. PeerJ. [Link]
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Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters. [Link]
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Wang, C., et al. (2021). Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. ACS Catalysis. [Link]
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This compound synthase. (2018, April 14). Alchetron. [Link]
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Amorpha-4,11-diene synthase. (2023, August 26). Wikipedia. [Link]
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McAndrew, R. P., et al. (2011). Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product. Journal of Biological Chemistry. [Link]
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The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units. (n.d.). ResearchGate. [Link]
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Feng, T., et al. (2018). Biosynthesis and production of sabinene: current state and perspectives. Applied Microbiology and Biotechnology. [Link]
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Bouwmeester, H. J., et al. (1999). Amorpha-4,11-diene synthase catalyses the first probable step in artemisinin biosynthesis. Phytochemistry. [Link]
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Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. (n.d.). ResearchGate. [Link]
-
Lu, X., et al. (2021). Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering. Planta. [Link]
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Abdin, O., et al. (2016). Insights into the Three-Dimensional Structure of Amorpha-4,11-diene Synthase and Probing of Plasticity Residues. PLoS ONE. [Link]
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Farnesyl pyrophosphate. (2023, December 1). Wikipedia. [Link]
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Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters. [Link]
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Jiang, Y., et al. (2017). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of Experimental Botany. [Link]
-
Bräuer, L., et al. (2020). Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes. Organic & Biomolecular Chemistry. [Link]
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Gnanasekaran, T., et al. (2016). Stable heterologous expression of biologically active terpenoids in green plant cells. Journal of Industrial Microbiology & Biotechnology. [Link]
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Wang, Y., et al. (2019). Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza. Critical Reviews in Food Science and Nutrition. [Link]
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Li, J., et al. (2025). Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae. Biotechnology Journal. [Link]
-
Amorpha-4,11-diene synthase: Mechanism and stereochemistry of the enzymatic cyclization of farnesyl diphosphate. (n.d.). ResearchGate. [Link]
-
Croteau, R., & Cane, D. E. (1985). Cyclization of farnesyl pyrophosphate to the sesquiterpene olefins humulene and caryophyllene by an enzyme system from sage (Salvia officinalis). Archives of Biochemistry and Biophysics. [Link]
-
Rincón-Restrepo, M., et al. (2021). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins. [Link]
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McAndrew, R. P., et al. (2011). Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product. Journal of Biological Chemistry. [Link]
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Zhang, C., et al. (2022). Biotechnological advances for improving natural pigment production: a state-of-the-art review. Critical Reviews in Biotechnology. [Link]
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Dodani, S. C. (2020). Chemoenzymatic total synthesis of natural products. Biochemistry. [Link]
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trans, trans-farnesyl diphosphate biosynthesis. (n.d.). PubChem. [Link]
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Ferrer, J. L., et al. (2008). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Physiology and Biochemistry. [Link]
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Goldman, S., et al. (2023). Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications. [Link]
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Hatsui, T., et al. (1994). Total Synthesis of (±)-Sativene via High-Pressure Diels-Alder Route. Chemistry Letters. [Link]
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Zhang, Y., et al. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Molecules. [Link]
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How to Perform a Standard Enzyme Activity Assay? (n.d.). Patsnap. [Link]
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Trikka, F. A., et al. (2015). Build Your Bioprocess on a Solid Strain—β-Carotene Production in Recombinant Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. [Link]
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Zhang, F., et al. (2022). Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil. Communications Biology. [Link]
- Methods for measuring cysteine and determining cysteine synthase activity. (2003, August 12).
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Methodological & Application
Application Note: High-Confidence Identification of (+)-Sativene Using a Validated GC-MS Protocol
Abstract
This application note presents a detailed and robust protocol for the confident identification of the sesquiterpene (+)-Sativene using Gas Chromatography-Mass Spectrometry (GC-MS). Accurate identification of specific terpenoid isomers is critical in fields ranging from natural product chemistry and fragrance analysis to the development of novel therapeutics. This guide moves beyond a simple recitation of parameters, providing the scientific rationale for key experimental choices. By integrating standardized retention indices with mass spectral fragmentation analysis, this protocol establishes a self-validating system for unambiguous identification, meeting the rigorous demands of research and quality control environments.
Introduction: The Scientific Imperative for Accurate Sativene Identification
This compound is a bicyclic sesquiterpene hydrocarbon (C₁₅H₂₄), a class of natural products known for their structural complexity and diverse biological activities.[1] As a volatile organic compound, it is a constituent of various plant essential oils and can serve as a biosynthetic precursor to more complex secondary metabolites. The precise identification of this compound, as opposed to its isomers or structurally similar compounds, is paramount. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering the high separation efficiency of GC and the powerful structural elucidation capabilities of MS.[2]
The cornerstone of confident identification in GC-MS rests on a dual-pronged approach:
-
Chromatographic Retention: Comparing the analyte's retention behavior against a known standard on a specific column. To normalize for variations between instruments and methods, retention time is converted to a system-independent Retention Index (RI).[3]
-
Mass Spectral Signature: Matching the analyte's fragmentation pattern, generated by electron ionization (EI), against a reference spectrum from a library or an authentic standard.[4]
This protocol is designed to ensure both criteria are met, providing an exceptionally high degree of confidence in the final identification.
Experimental Protocol
Materials and Reagents
-
Solvent: Hexane or Ethyl Acetate (GC or HPLC grade)
-
Drying Agent: Anhydrous Sodium Sulfate (ACS grade)
-
Standards:
-
This compound analytical standard (≥95% purity)
-
n-Alkane standard solution (e.g., C₈-C₂₀ or C₇-C₃₀ mixture in hexane)
-
-
Equipment:
-
Glass vials with PTFE-lined septa (2 mL)
-
Micropipettes and tips
-
Vortex mixer
-
Analytical balance
-
Standard and Sample Preparation
The goal of sample preparation is to produce a clean, dilute solution of the analyte in a volatile solvent, suitable for injection into the GC.
Step 1: Preparation of Stock Solutions
-
This compound Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with hexane. This working standard is used for method development and verification.
Step 2: Sample Preparation (e.g., Essential Oil Matrix)
-
Add approximately 10 µL of the essential oil sample to a 2 mL GC vial.
-
Add 1.0 mL of hexane to the vial to achieve an approximate 1:100 dilution.
-
If the sample contains water, add a small amount (spatula tip) of anhydrous sodium sulfate, vortex for 30 seconds, and allow the solid to settle.
-
Carefully transfer the supernatant to a clean GC vial for analysis.
Causality: Hexane is chosen as the solvent due to its high volatility and compatibility with non-polar capillary columns. A 1:100 dilution prevents column overloading and detector saturation, ensuring sharp, symmetrical peaks.
GC-MS Instrumentation and Parameters
The following parameters are optimized for the analysis of sesquiterpenes on a standard single-quadrupole GC-MS system.
Diagram: Overall GC-MS Workflow for this compound Identification
Caption: Workflow from sample preparation to final identification.
| Parameter | Setting | Justification & Expert Insight |
| Gas Chromatograph (GC) | ||
| GC Column | Agilent HP-5MS, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | This non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for terpenes based on their boiling points and is a standard in environmental and essential oil analysis.[5] |
| Carrier Gas | Helium (or Hydrogen) at a constant flow of 1.0 mL/min | Helium is inert and provides good efficiency. Hydrogen can be used as a cost-effective alternative to decrease run times but may require a specialized ion source for optimal spectral fidelity.[2] |
| Injector | Split/Splitless, operated in Split mode | |
| Split Ratio | 50:1 | A high split ratio prevents column overload and ensures sharp peaks, which is crucial for accurate retention time measurement. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of sesquiterpenes without thermal degradation. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C, Hold: 5 min | This program provides good separation between volatile monoterpenes and less volatile sesquiterpenes like sativene. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | This is the global standard for EI-MS.[2] It provides sufficient energy to create reproducible fragmentation patterns that are comparable across different instruments and with the NIST library.[3] |
| Ion Source Temp. | 230 °C | A hot source minimizes analyte condensation and contamination, ensuring consistent ionization. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass analyzer. |
| Mass Scan Range | 40 - 350 m/z | This range covers the expected molecular ion (m/z 204) and all significant fragment ions of sesquiterpenes. |
| Solvent Delay | 3 - 4 min | Prevents the high concentration of the injection solvent (hexane) from entering and saturating the MS detector. |
Data Analysis and Interpretation: A Two-Factor Authentication
Confident identification is only achieved when both chromatographic and spectral data align with known values.
Factor 1: Retention Index (RI) Matching
The Linear Retention Index is a conversion of retention time into a more stable and transferable metric. It normalizes the retention time of a compound to the retention times of two n-alkanes that elute before and after it.[3]
Calculation:
-
Inject the n-alkane standard mixture using the same GC method.
-
Record the retention times (t_R_) for the n-alkanes.
-
Identify the n-alkanes with n and N carbons that bracket the sativene peak (t_R(sativene)_).
-
Calculate the RI using the following formula: RI = 100n + 100(N-n) * [(t_R(sativene)_ - t_R(n)_ ) / (t_R(N)_ - t_R(n)_ )]
Expected Result: The calculated RI for this compound on a DB-1 or DB-5 type column should be approximately 1437 .[5][6] A match within a narrow window (e.g., ± 5 RI units) provides strong evidence of correct identification.
Factor 2: Mass Spectrum Interpretation
The mass spectrum is a molecular fingerprint. Under 70 eV EI conditions, the this compound molecule (C₁₅H₂₄, MW=204.35) will ionize and fragment in a predictable way.[1]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺·): A peak at m/z 204 corresponding to the intact ionized molecule, [C₁₅H₂₄]⁺·. The intensity may be low due to extensive fragmentation.
-
Key Fragments: The fragmentation of bicyclic sesquiterpenes is complex but often involves losses of alkyl groups and rearrangements.[7] Key expected ions include:
-
m/z 161: Loss of an isopropyl group ([M-43]⁺), a common fragmentation for terpenes with this moiety.
-
m/z 119, 105, 93, 91: These represent further fragmentation and rearrangements of the carbon skeleton. The ion at m/z 93 is often a prominent peak in the spectra of sesquiterpenes.
-
Confirmation: The experimentally obtained mass spectrum must show a high match score when compared to a reliable library, such as the NIST/EPA/NIH Mass Spectral Library.[8] Visual inspection should confirm the presence of the key ions listed above.
Diagram: Proposed EI-MS Fragmentation of this compound
Caption: A simplified representation of major fragmentation pathways for Sativene.
Summary of Identification Criteria
This table summarizes the key data points required for the high-confidence identification of this compound.
| Identifier | Expected Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Retention Index (RI) | ~1437 (on DB-5/HP-5MS type column) | NIST Standard Reference Database[5][6] |
| Molecular Ion (m/z) | 204 | [1] |
| Major Fragment Ions (m/z) | 161, 119, 105, 93, 91 | NIST Mass Spectral Library[8] |
Trustworthiness and Method Validation
To ensure this protocol is a self-validating system, its performance should be formally assessed, especially in regulated environments. Key validation parameters include:
-
Specificity: The ability to unequivocally identify this compound in the presence of other components, confirmed by the unique combination of RI and mass spectrum.
-
Linearity: Establishing a concentration range over which the detector response is proportional to the analyte amount.
-
Limit of Detection (LOD) & Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.
-
Precision & Accuracy: Assessing the repeatability and closeness of results to the true value through replicate injections of a known standard.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the identification of this compound by GC-MS. By adhering to the detailed steps for sample preparation, utilizing the specified instrument parameters, and applying the rigorous two-factor identification criteria of Retention Index and mass spectral matching, researchers can achieve unambiguous and reliable results. This methodology serves as a foundational tool for any scientific endeavor requiring the precise characterization of this important sesquiterpene.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Sativene. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
National Institute of Standards and Technology (NIST). (n.d.). Sativene: Normal alkane RI, non-polar column, temperature ramp. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Joulain, D., & König, W. A. (1998). The Atlas of Spectral Data of Sesquiterpene Hydrocarbons. EB-Verlag.
-
Xu, X., Tang, Z., & Liang, Y. (2010). Comparative analysis of plant essential oils by GC-MS coupled with integrated chemometric resolution methods. Analytical Methods, 2(4), 359-367. URL: [Link]
-
Agilent Technologies. (2024). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Application Note. URL: [Link]
-
Kováts, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932. URL: [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). NIST Standard Reference Database 1A. National Institute of Standards and Technology. URL: [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Structural Elucidation of Tricyclic Sesquiterpenes using 1D and 2D NMR
Focus Molecule: (+)-Sativene
Introduction: The Challenge of Complex Natural Products
This compound is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄[1][2]. As a member of the vast family of terpenoids, it represents a class of natural products known for their structural complexity and diverse biological activities. The unambiguous characterization of such molecules, which feature multiple stereocenters and complex ring junctions, is a critical task in natural product chemistry, drug discovery, and chemical ecology.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the de novo structure elucidation of complex organic molecules like this compound[3]. A comprehensive suite of NMR experiments, including one-dimensional (1D) ¹H and ¹³C spectra, complemented by two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC, provides a detailed roadmap of the molecular architecture. This application note outlines a systematic protocol for acquiring and interpreting the NMR data necessary to fully characterize this compound.
While this compound is the focus, obtaining a complete, fully assigned, and publicly available NMR dataset can be challenging. Therefore, to illustrate the analytical process with concrete data, this guide will present the experimental protocols and interpretation logic using spectral data from a related, well-characterized tricyclic sesquiterpene. The principles and workflow detailed herein are directly applicable to the structural confirmation of this compound and other complex sesquiterpenoids.
Methodology: Acquiring High-Quality NMR Data
The quality of NMR data is paramount for successful structure elucidation. The following protocols are designed to yield high-resolution spectra suitable for detailed analysis.
Sample Preparation
The integrity of the sample and the choice of solvent are crucial first steps.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by methods such as silica gel column chromatography[4].
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent solvent for non-polar sesquiterpenes, offering good sample solubility and minimal signal overlap with the analyte. Use a high-quality NMR-grade solvent.
-
Concentration: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃. This concentration is generally sufficient for all necessary 1D and 2D experiments on a modern 500 MHz (or higher) spectrometer equipped with a cryoprobe[3].
-
Sample Tube: Transfer the solution to a clean, dry, high-precision 5 mm NMR tube.
NMR Instrument & General Parameters
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO CryoProbe or similar.
-
Temperature: 298 K.
-
Referencing: The residual solvent signal of CDCl₃ is used as the internal reference (δH = 7.26 ppm, δC = 77.16 ppm)[5].
Experimental Protocols
Protocol 1: ¹H NMR (Proton)
-
Purpose: To determine the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.
-
Pulse Program: zg30
-
Spectral Width (SW): 12-16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time (AQ): ~3.0 s. This ensures good digital resolution.
-
Relaxation Delay (D1): 5.0 s. A longer delay allows for complete relaxation of all protons, ensuring accurate integration, which is critical for quantitative analysis[6].
-
Number of Scans (NS): 8-16 scans.
Protocol 2: ¹³C{¹H} NMR (Carbon)
-
Purpose: To determine the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Spectral Width (SW): 220-240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time (AQ): ~1.2 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 1024-2048 scans. Due to the low natural abundance of ¹³C, more scans are required to achieve an adequate signal-to-noise ratio[7].
Protocol 3: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
Pulse Program: dept135.
-
Parameters: Use parameters similar to the ¹³C experiment. NS can often be reduced by half.
Protocol 4: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (²JHH, ³JHH). This helps establish connectivity within spin systems.
-
Pulse Program: cosygpmf (gradient-selected, magnitude-mode).
-
Spectral Width (SW): Same as ¹H NMR in both F2 and F1 dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans (NS): 2-4 scans per increment.
Protocol 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond correlations).
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive, edited for CH/CH₃ vs CH₂).
-
¹H (F2) SW: Same as ¹H NMR.
-
¹³C (F1) SW: Adjust to cover the expected carbon chemical shift range (e.g., 0-160 ppm for a hydrocarbon).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans (NS): 4-8 scans per increment.
Protocol 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations (typically 2-3 bonds, ²JCH, ³JCH) between protons and carbons. This is the key experiment for connecting spin systems across quaternary carbons and heteroatoms.
-
Pulse Program: hmbcgplpndqf (gradient-selected).
-
Parameters: Similar to HSQC.
-
Long-Range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz. This is a good starting point for most organic molecules.
-
Number of Scans (NS): 16-32 scans per increment.
Data Analysis and Structural Interpretation of this compound
The following section describes the logical process for assigning the structure of this compound based on the expected NMR data. The structure with conventional numbering is shown below.
Caption: Key predicted HMBC correlations for assembling the this compound skeleton.
-
Connecting the C-12 Methyl Group: The protons of the C-12 methyl group (δH ~0.90) are crucial. They should show HMBC correlations to the quaternary carbon they are attached to (C-4, ²J), the adjacent methine carbon (C-3a, ³J), and the olefinic quaternary carbon (C-5, ³J). These correlations lock down a major portion of the core structure.
-
Confirming the Exocyclic Double Bond: The olefinic protons (H-11) should show correlations to the quaternary carbon C-4 (³J) and the methylene carbon C-6 (³J), confirming the position of the double bond relative to the ring system.
-
Placing the Isopropyl Group: The isopropyl methyl protons (H-9/H-10) will correlate to their own methine carbon (C-8, ²J) and, most importantly, to the ring carbon C-3 (³J), confirming the attachment point of this side chain.
By systematically analyzing these 1D and 2D NMR datasets, every proton and carbon signal can be unambiguously assigned, leading to the complete and confident structural elucidation of this compound.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an indispensable toolkit for the structural determination of complex natural products. The protocols and analytical workflow described in this note outline a robust and reliable method for the complete characterization of this compound. By identifying key structural motifs and using 2D correlation experiments to piece together the molecular framework, researchers can achieve unambiguous structural assignment, a fundamental requirement for further research in drug development and chemical biology.
References
-
McMurry, J. E. (1968). Total synthesis of sativene. Journal of the American Chemical Society, 90(24), 6821–6825.
-
Karimi, S. (2001). A formal total synthesis of racemic sesquiterpenoid sativene. Journal of Natural Products, 64(4), 406–410.
-
National Center for Biotechnology Information. "Sativene". PubChem Compound Summary for CID 11830550.
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115–130.
-
Chen, H. P., et al. (2014). New Cadinane Sesquiterpenes from the Stems of Kadsura heteroclita. Molecules, 19(9), 15438-15448.
-
NIST. (2021). Sativene in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Fronczek, F. R., et al. (2013). Sesquiterpenoids in subtribe Centaureinae (Cass.) Dumort (tribe Cardueae, Asteraceae): distribution, 13C NMR spectral data and biological properties. Phytochemistry, 95, 19-93.
-
Bruker Corporation. (n.d.). Natural Products. Bruker.
-
Verpoorte, R., et al. (2007). NMR-based metabolomics at work in phytochemistry. Phytochemistry Reviews, 6, 3-14.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Le Bideau, F., et al. (2017). Tricyclic Sesquiterpenes from Marine Origin. Chemical Reviews, 117(9), 6110-6159.
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
-
University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Organic Chemistry at CU Boulder.
-
de Aguiar, S. R. M. M., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry, 12.
-
Clark, J. (2023). Interpreting C-13 NMR spectra. Chemguide.
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- 4. New Cadinane Sesquiterpenes from the Stems of Kadsura heteroclita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Topic: High-Fidelity Extraction and Purification of (+)-Sativene from Fungal Cultures
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: (+)-Sativene is a tricyclic sesquiterpene of significant interest due to its unique chemical scaffold, which serves as a precursor for complex bioactive natural products like the seco-sativene family of phytotoxins and plant growth regulators.[1][2][3] Fungal biosynthesis represents a scalable and sustainable alternative to chemical synthesis for producing this valuable compound. This guide provides a comprehensive, field-proven protocol for the cultivation of sativene-producing fungi, followed by robust methods for the extraction, purification, and analytical characterization of this compound. The methodologies are designed to be self-validating, ensuring high purity and yield for downstream applications in research and drug development.
Part 1: Scientific Foundation and Strategy
The Significance of this compound
This compound is a pivotal molecule in natural product chemistry. Its biosynthesis in fungi is initiated by the cyclization of the universal C15 precursor, farnesyl diphosphate (FPP), a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs).[4][5] Recent genome mining efforts have successfully identified the sativene synthase (SatA) in fungi such as Bipolaris sorokiniana, which orchestrates this complex transformation.[6][7] Subsequent enzymatic modifications by cytochrome P450s and reductases can convert sativene into a diverse array of derivatives, highlighting its role as a key metabolic intermediate.[1] Access to pure this compound is therefore critical for elucidating these biosynthetic pathways and for serving as a starting material for semi-synthetic programs.
The Logic of the Fungal Fermentation and Extraction Workflow
The production of secondary metabolites like this compound in fungi is highly dependent on culture conditions, as these factors directly influence the expression of biosynthetic gene clusters and the overall metabolic state of the organism.[8][9] Our strategy is bifurcated into two primary phases:
-
Biomass and Metabolite Production: Cultivating a known producing fungal strain, such as Bipolaris sorokiniana or a related species, under optimized conditions to maximize the intracellular and extracellular accumulation of this compound.
-
Downstream Processing: A multi-step purification cascade designed to systematically remove contaminants (e.g., primary metabolites, lipids, pigments) and isolate this compound with high purity. This process relies on exploiting the differential physicochemical properties (polarity, size, affinity) of the target molecule versus the contaminants.
The entire workflow is visualized in the diagram below, providing a logical map from fungal culture to the purified analyte.
Caption: Workflow for this compound production and purification.
Part 2: Experimental Protocols
Protocol: Fungal Cultivation
This protocol is based on methods successfully used for the cultivation of Bipolaris species for sesquiterpenoid production.[10][11]
2.1.1 Materials
-
Fungal Strain: Bipolaris sorokiniana (e.g., ACCC36805) or other known sativene producer.
-
Seed Culture Medium: Potato Dextrose Broth (PDB).
-
Production Medium (select one):
-
Liquid Culture: PDB.
-
Solid-State Fermentation: Rice medium (60 g rice, 80 mL distilled water per 500 mL flask), autoclaved.
-
-
Sterile Erlenmeyer flasks, incubators (stationary and shaking).
2.1.2 Procedure
-
Strain Activation: Culture the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 10 days until robust mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer several agar plugs of fresh mycelium into a 500 mL flask containing 100 mL of sterile PDB.
-
Incubation of Seed Culture: Incubate the flask at 28°C on a rotary shaker at 150-160 rpm for 2-3 days to generate a dense seed culture.[11]
-
Inoculation of Production Culture:
-
For Liquid Culture: Inoculate 1 L flasks containing 400 mL of PDB with 25 mL of the seed culture.
-
For Solid-State Culture: Inoculate the autoclaved rice medium flasks with the fresh mycelium from PDA plates.[10]
-
-
Production Fermentation: Incubate the production cultures at 25°C for 15-30 days. Liquid cultures should be shaken at 150-160 rpm, while solid cultures are kept stationary.[10][11]
-
Expert Rationale: The two-stage cultivation (seed and production) ensures a healthy, vigorous inoculum, leading to more consistent fermentation outcomes. Solid-state fermentation often mimics the natural growth habitat of fungi and can sometimes enhance secondary metabolite production compared to submerged liquid cultures. The extended incubation period (15-30 days) is necessary as sesquiterpene production is typically growth-phase dependent, occurring after primary growth has slowed.[8]
Protocol: Extraction of Crude this compound
2.2.1 Materials
-
Ethyl acetate (EtOAc), HPLC grade.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Buchner funnel, filter paper, vacuum flask.
-
Separatory funnel (for liquid culture).
-
Rotary evaporator.
2.2.2 Procedure
-
Harvesting:
-
Liquid Culture: Separate the mycelium from the culture broth by vacuum filtration. The filtrate and mycelia are often extracted separately and then combined, as the target compound can be both intracellular and secreted.
-
Solid Culture: The entire fermented rice substrate is used for extraction.[10]
-
-
Solvent Extraction:
-
From Liquid Culture Broth: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this process three times. Combine the organic (EtOAc) layers.
-
From Mycelia/Solid Substrate: Submerge the mycelial mass or the entire fermented rice substrate in ethyl acetate (approx. 3:1 solvent-to-substrate volume ratio). Macerate or sonicate to ensure thorough extraction. Let it stand for several hours, then filter to collect the solvent. Repeat the extraction three times.[10][11]
-
-
Drying and Concentration: Combine all ethyl acetate extracts. Dry the organic phase over anhydrous sodium sulfate to remove residual water. Filter off the Na₂SO₄.
-
Evaporation: Concentrate the dried extract in vacuo using a rotary evaporator at a temperature below 40°C to yield the crude organic extract.
-
Expert Rationale: Ethyl acetate is the solvent of choice due to its intermediate polarity, which is ideal for extracting sesquiterpenes like this compound while minimizing the co-extraction of highly polar compounds (e.g., sugars, salts) or highly nonpolar lipids. Repeated extractions ensure a high recovery rate.[12] Keeping the evaporation temperature low prevents the degradation or volatilization of the target compound.
Protocol: Multi-Step Purification
2.3.1 Step 1: Silica Gel Column Chromatography (Fractionation)
-
Column Packing: Prepare a glass column with silica gel (200-300 mesh) using a slurry method with a nonpolar solvent like petroleum ether or hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Elute the column with a step-gradient of increasing polarity. A common system is petroleum ether-acetone or hexane-ethyl acetate, starting from 100% petroleum ether and gradually increasing the proportion of the more polar solvent.[10]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20-50 mL) in separate tubes.
-
Fraction Analysis (Trustworthiness Check): Spot each fraction onto a Thin-Layer Chromatography (TLC) plate. Develop the plate using a solvent system similar to the column elution (e.g., Hexane:EtOAc 9:1). Visualize spots under UV light and/or by staining (e.g., with vanillin-sulfuric acid stain, which is excellent for terpenes). Fractions containing a prominent spot at the expected Rf value for this compound are pooled together.
2.3.2 Step 2: Preparative Reversed-Phase HPLC (Final Polishing)
-
Sample Preparation: Concentrate the pooled, sativene-rich fractions from the silica column. Dissolve the residue in a small volume of the HPLC mobile phase (e.g., methanol or acetonitrile). Filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically effective. For example, start with 70% ACN in water, increasing to 90-100% ACN over 20-30 minutes.[10]
-
Flow Rate: Typically 2-5 mL/min for a semi-preparative column.
-
Detection: UV detector set at a low wavelength (e.g., 210 nm), as sesquiterpenes lack strong chromophores.
-
-
Injection and Collection: Inject the sample and monitor the chromatogram. Collect the peak corresponding to the retention time of this compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Expert Rationale: This two-step chromatographic approach provides orthogonal separation. The first step, normal-phase silica chromatography, separates compounds based on polarity. The second, reversed-phase HPLC, separates based on hydrophobicity. This combination is highly effective at resolving complex mixtures and achieving high purity.[13] The TLC analysis is a critical self-validating step that provides a rapid, low-cost assessment of the column separation, guiding the decision of which fractions to advance to the more resource-intensive HPLC step.
Part 3: Data Summary and Validation
The following table provides benchmark values for researchers to reference during the execution of this protocol. Actual values will vary based on the specific fungal strain, culture conditions, and scale.
| Parameter | Value | Unit | Notes |
| Fermentation | |||
| Culture Volume | 10 | L | Representative lab scale |
| Incubation Time | 15 - 30 | Days | Secondary metabolite production phase |
| Temperature | 25 | °C | Optimal for many Bipolaris species |
| Crude Extract Yield | 5 - 20 | g | From 10 L culture |
| Purification | |||
| Silica Column Loading | 1 - 5 | g crude/100 g silica | A good rule of thumb for effective separation |
| Sativene-rich Fraction Yield | 100 - 500 | mg | Pooled fractions after silica chromatography |
| Final Purified Yield | 10 - 50 | mg | After preparative HPLC |
| Validation | |||
| Purity (by analytical HPLC) | >95 | % | Target purity for most research applications |
| Identity Confirmation | Consistent MS & NMR | - | Match with literature data for this compound |
Part 4: References
-
Overview of fungal terpene synthases and their regulation - PMC - NIH. (2023). Available at: [Link]
-
Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - MDPI. (2022). Available at: [Link]
-
Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC - NIH. (2008). Available at: [Link]
-
Genome Mining of Fungal Unique Trichodiene Synthase-like Sesquiterpene Synthases - MDPI. (2024). Available at: [Link]
-
Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi - PMC - NIH. (2023). Available at: [Link]
-
Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene - PubMed. (2024). Available at: [Link]
-
Production of (+)-valencene in the mushroom-forming fungus S. commune - PubMed. (2014). Available at: [Link]
-
Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene - ResearchGate. (2024). Available at: [Link]
-
Process options for the production of sesquiterpenes. (A) Lab scale protocol - ResearchGate. (2021). Available at: [Link]
-
Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene | Organic Letters - ACS Publications. (2024). Available at: [Link]
-
Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed. (2020). Available at: [Link]
-
UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PubMed Central. (2022). Available at: [Link]
-
A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - MDPI. (2022). Available at: [Link]
-
Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines - PMC - PubMed Central. (2016). Available at: [Link]
-
Genome mining of labdane-related diterpenoids: Discovery of the two-enzyme pathway leading to (−)-sandaracopimaradiene in the fungus Arthrinium sacchari - Beilstein Journals. (2021). Available at: [Link]
-
Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed. (2025). Available at: [Link]
-
Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - PMC - NIH. (2022). Available at: [Link]
-
Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. (2025). Available at: [Link]
-
(PDF) Optimization of cultural conditions affecting growth and improved bioactive metabolite production by a subsurface Aspergillus strain tsf 146 - ResearchGate. (2025). Available at: [Link]
-
Solid fungal extraction and C8 reversed phase chromatography - Protocols.io. (2023). Available at: [Link]
-
(PDF) Optimization of Culture Conditions for Growth and Production of Bioactive Metabolites by Endophytic Fungus -Aspergillus tamarii - ResearchGate. (2020). Available at: [Link]
Sources
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- 2. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seco-sativene and Seco-longifolene Sesquiterpenoids from Cultures of Endophytic Fungus Bipolaris eleusines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of (+)-Sativene via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of the sesquiterpene (+)-sativene from a crude natural extract or synthetic reaction mixture using normal-phase column chromatography. The methodology is designed for researchers, natural product chemists, and drug development professionals requiring high-purity (>98%) isolates of this compound for analytical standards, bioassays, or further synthetic applications. We detail the entire workflow, from preliminary method development with Thin-Layer Chromatography (TLC) to the execution of the preparative column, fraction analysis, and final purity verification by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Background
This compound is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄) found in various plants and fungi.[1] As a key intermediate in the biosynthesis of more complex natural products and possessing its own potential biological activities, the availability of highly purified this compound is critical for rigorous scientific investigation.[2] Column chromatography is a fundamental and powerful technique for the purification of organic compounds, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3][4]
Given the non-polar, hydrocarbon nature of this compound, normal-phase adsorption chromatography is the method of choice.[5][6] In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (eluent). Non-polar compounds like this compound have a weak affinity for the polar silica surface and are readily carried through the column by the eluent. Conversely, more polar impurities, such as oxygenated terpenes or other plant metabolites, will adsorb more strongly to the silica gel, resulting in a longer retention time and enabling effective separation.[6]
Physicochemical Data for this compound
A thorough understanding of the analyte's properties is foundational to designing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | PubChem CID 11830550[1] |
| Molecular Weight | 204.35 g/mol | PubChem CID 11830550[1] |
| Boiling Point | ~256 °C | ChemicalBook[7] |
| Density | ~0.921 g/mL at 20 °C | ChemicalBook[7] |
| Polarity | Non-polar hydrocarbon | Inferred from structure[1][5] |
| Solubility | High in non-polar solvents (e.g., hexane, pentane, diethyl ether, ethyl acetate) | Harborne, 1998[8] |
Workflow for this compound Purification
The purification process follows a logical sequence designed to maximize both purity and yield.
Caption: Workflow diagram for the purification of this compound.
Experimental Protocols
Preliminary Method Development via Thin-Layer Chromatography (TLC)
Rationale: Before committing significant amounts of material and solvent to a large-scale column, TLC is used to rapidly determine the optimal mobile phase composition. The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation in column chromatography.[6]
Protocol:
-
Prepare several developing chambers with different non-polar solvent systems. Start with 100% n-hexane and progress to mixtures with small amounts of a slightly more polar solvent (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).
-
Dissolve a small aliquot of the crude mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots. Since sativene lacks a strong UV chromophore, visualization may require staining with a potassium permanganate (KMnO₄) or p-anisaldehyde solution followed by gentle heating.
-
Calculate the Rf value for the spot corresponding to this compound (identified by comparison with a standard if available, or as the major non-polar component).
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Select the solvent system that provides an Rf value in the target range of 0.3-0.4 and shows good separation from other components. For this compound, this is often achieved with 100% n-hexane or a very low percentage of ethyl acetate in hexane.
Preparative Column Chromatography Protocol
Materials:
-
Stationary Phase: Silica gel, standard grade (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase: Optimized solvent system from TLC (e.g., 100% n-hexane).
-
Apparatus: Glass chromatography column with stopcock, collection tubes/flasks, rotary evaporator.
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing):
-
Causality: The slurry method is superior for packing silica gel as it minimizes the trapping of air bubbles and prevents channeling, both of which drastically reduce separation efficiency.[6]
-
Determine the amount of silica gel needed. A common rule is to use 30-50 times the weight of the crude sample (e.g., for 1 g of crude, use 30-50 g of silica).[6]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of clean sand on top.
-
In a separate beaker, create a slurry by mixing the required silica gel with the initial eluent (n-hexane). It should be a pourable, homogeneous consistency.[9]
-
With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the sides of the column to encourage even settling of the silica.[9]
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. This is critical to prevent the column from "running dry" and cracking.
-
Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to protect the silica surface during sample and eluent addition.[6]
-
-
Sample Loading:
-
Causality: The sample must be loaded in a highly concentrated, narrow band. A wide starting band leads to broad, overlapping elution bands and poor separation.
-
Dissolve the crude sample (e.g., 1 g) in the absolute minimum volume of the eluent or a slightly more polar solvent if necessary for solubility.
-
Drain the eluent in the column until the solvent level is just at the top of the upper sand layer.
-
Carefully pipette the dissolved sample solution directly onto the center of the sand, avoiding disturbance of the bed.[9]
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small volume of fresh eluent to rinse the sides of the column and wash any remaining sample onto the bed. Allow this to absorb as well.
-
-
Elution and Fraction Collection:
-
Causality: this compound is very non-polar and will elute quickly with n-hexane. Polar impurities will remain adsorbed at the top of the column.
-
Carefully fill the top of the column with the eluent (n-hexane).
-
Begin collecting the eluent as it drips from the column into sequentially numbered test tubes or flasks.
-
Maintain a constant flow rate. For enhanced speed, this can be performed as "flash" chromatography by applying gentle positive pressure to the top of the column.[3]
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
Post-Chromatography Analysis and Recovery
-
Fraction Analysis by TLC:
-
Systematically spot every few fractions onto a TLC plate.
-
Develop and visualize the plate as described in section 4.1.
-
Identify the fractions containing only the single, clean spot corresponding to this compound.
-
-
Pooling and Solvent Removal:
-
Combine all fractions identified as pure into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The final product will be a colorless to pale yellow oil. Weigh the flask to determine the final yield.
-
Purity Assessment and Structural Confirmation
Rationale: The purity of the isolated compound must be rigorously verified. GC-MS is ideal for volatile compounds like sesquiterpenes, providing both purity information (peak area) and mass confirmation.[10][11] NMR spectroscopy provides definitive structural confirmation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Method: Dissolve a small sample of the purified oil in hexane or ethyl acetate. Inject onto a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5, HP-5MS).[10][12]
-
Expected Result: A single major peak in the chromatogram with a mass spectrum showing a molecular ion (M⁺) at m/z 204, consistent with the molecular weight of sativene. Purity is estimated by the relative area of this peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect mobile phase polarity. | Re-optimize the eluent using TLC. If the Rf was too high (>0.5), use a less polar solvent. If too low (<0.2), increase polarity slightly. |
| Column was overloaded with sample. | Maintain a sample-to-silica weight ratio of at least 1:30. | |
| Cracked or Channeled Column Bed | Column ran dry during packing or loading. | The column must be repacked. Always keep the solvent level above the silica bed. |
| Packing was not uniform. | Ensure the silica is fully suspended in the slurry and tap the column during packing for a homogenous bed. | |
| Compound Elutes Too Quickly (All in First Fractions) | Mobile phase is too polar. | Switch to a less polar eluent (e.g., from hexane/EtOAc 98:2 to 100% hexane). |
| Compound Will Not Elute | Mobile phase is not polar enough. | This is unlikely for sativene but could happen to more polar impurities. Increase the polarity of the eluent (gradient elution). |
References
-
Sarker, S. D., Latif, Z., & Gray, A. I. (2012). Column Chromatography. In Natural Products Isolation. Humana Press. [Link]
-
Júnior, L. C. S., et al. (2014). Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed. [Link]
-
National Center for Biotechnology Information (n.d.). Sativene. PubChem Compound Database. [Link]
-
Cheméo (n.d.). Chemical Properties of Sativene (CAS 6813-05-4). [Link]
-
University of Alberta (n.d.). Column Chromatography. Chemistry Department. [Link]
-
Cheméo (n.d.). Sativene - Chemical & Physical Properties. [Link]
-
Zhang, C., et al. (2021). GC-MS analysis of sabinene from the headspace of the sealed cultures of strain HB2. ResearchGate. [Link]
-
Bai, N., et al. (2014). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. [Link]
-
Destandau, E., et al. (2015). Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata. PubMed. [Link]
-
Cheméo (n.d.). Chemical Properties of Isosativene (CAS 24959-83-9). [Link]
-
University of Colorado Boulder (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. [Link]
-
Aizpurua-Olaizola, O., et al. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Molecules. [Link]
-
Li, Y., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Chemistry. [Link]
-
Fabre, N., et al. (2016). Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Lin, C., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. [Link]
-
Li, Y., et al. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry. [Link]
-
Columbia University (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
OC-Simple (2013). Column Chromatography (Purification). YouTube. [Link]
-
Chem Help ASAP (2021). Column chromatography & purification of organic compounds. YouTube. [Link]
-
McMurry, J. E. (1972). Total synthesis of sativene. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. ResearchGate. [Link]
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Restek Corporation (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Sarker, S. D., & Nahar, L. (2012). Natural product isolation--how to get from biological material to pure compounds. PubMed. [Link]
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Javan, R., et al. (2016). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research. [Link]
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Goci, E., et al. (2015). Methods for Obtaining and Determination of Squalene from Natural Sources. BioMed Research International. [Link]
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Goci, E., et al. (2015). Methods for obtaining and determination of squalene from natural sources. PubMed. [Link]
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Gamon, D., et al. (2019). Solid‐State Nuclear Magnetic Resonance Techniques for the Structural Characterization of Geminal Alane‐Phosphane Frustrated Lewis Pairs and Secondary Adducts. Chemistry – A European Journal. [Link]
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Hare, J. T., et al. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology. [Link]
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Ritonga, H., et al. (2024). Isolation and Identification of Flavonoid Compound from the Rambutan Stem Bark (Nephelium lappaceum L.). ResearchGate. [Link]
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Haw, J. F., et al. (1998). In Situ NMR Investigations of Heterogeneous Catalysis with Samples Prepared under Standard Reaction Conditions. Angewandte Chemie International Edition. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Assaying the Phytotoxic Effects of (+)-Sativene
Audience: Researchers, scientists, and drug development professionals in agrochemistry and natural product discovery.
Objective: This document provides a detailed framework and step-by-step protocols for the systematic evaluation of the phytotoxic properties of (+)-sativene, a bicyclic sesquiterpene. The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible outcomes.
Introduction: The Rationale for Investigating this compound Phytotoxicity
This compound is a sesquiterpenoid hydrocarbon found in various plants and fungi.[1] Sesquiterpenes are a class of secondary metabolites known for their diverse biological activities, including roles in plant defense as allelochemicals.[2][3] Allelopathy is the phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms.[4][5] Compounds with strong phytotoxic (toxic to plants) properties are of significant interest as potential leads for new, natural-origin herbicides.[6]
Recent studies have highlighted that sativene-related sesquiterpenoids can exhibit both phytotoxic and plant growth-promoting activities, depending on their structure and the target species.[7][8][9] This dual activity makes a thorough investigation essential. The primary mechanism by which many allelochemicals exert their effects is by inducing severe oxidative stress in the target plant.[4][10] This leads to a cascade of cellular damage, including lipid peroxidation and compromised organelle function, ultimately manifesting as inhibited germination and growth.[4]
This guide outlines a multi-tiered experimental approach to characterize the phytotoxic profile of this compound, moving from primary screening assays to secondary assays aimed at elucidating its potential mode of action.
Overall Experimental Workflow
A logical, phased approach is critical for efficiently characterizing the phytotoxic potential of a test compound. The workflow begins with broad screening assays to confirm activity and determine effective concentration ranges, followed by more specific physiological and biochemical assays to understand the mechanism.
Caption: Phased experimental workflow for phytotoxicity testing.
Preparation of this compound Test Solutions
The poor water solubility of sesquiterpenes necessitates the use of a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice, but its concentration must be carefully controlled to avoid solvent-induced toxicity.
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a series of working solutions by diluting the stock solution in sterile deionized water.
-
Causality Check: The final concentration of DMSO in all test solutions, including the vehicle control, must be identical and kept low (typically ≤ 0.5%). This ensures that any observed phytotoxic effects are attributable to this compound and not the solvent.
-
The vehicle control will consist of the same concentration of DMSO in water as the treatment groups. A separate negative control using only sterile deionized water should also be included.
Phase 1: Primary Screening Protocols
These initial assays are designed to rapidly determine if this compound has a biological effect on fundamental plant processes like germination and early growth.
Protocol: Seed Germination Inhibition Assay
This assay assesses the effect of the compound on the initial stage of plant development. Lepidium sativum (cress) is an excellent model due to its rapid and uniform germination.[11]
Materials:
-
Sterile Petri dishes (90 mm) with two layers of Whatman No. 1 filter paper.
-
Certified seeds of a standard target species (e.g., Lepidium sativum, Lactuca sativa).[11]
-
This compound test solutions and controls.
-
Growth chamber or incubator set to 25 ± 1°C with a dark/light cycle (if required, though germination is often assessed in the dark).
Procedure:
-
Aliquot 5 mL of the respective test solution or control into each sterile Petri dish, ensuring the filter paper is saturated.
-
Place 20-30 seeds evenly onto the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes at 25°C in the dark for 72-120 hours.[11]
-
A seed is considered germinated when the radicle has protruded by at least 2 mm.
-
Count the number of germinated seeds in each dish.
-
Calculate the Seed Germination Inhibition (SGI) percentage using the formula[12]: SGI (%) = [(G_c - G_t) / G_c] * 100 Where G_c is the mean germination in the control group and G_t is the mean germination in the treatment group.
Protocol: Root and Shoot Elongation Assay
This assay quantifies the impact of this compound on post-germinative growth, which is often a more sensitive indicator of phytotoxicity than germination itself.[13][14]
Procedure:
-
Following the germination assay (or using pre-germinated seedlings), select 10 representative seedlings from each Petri dish.
-
Carefully place the seedlings on a flat surface or scanner bed with a ruler for scale.
-
Using image analysis software (e.g., ImageJ), measure the length of the primary root (radicle) and shoot (hypocotyl or coleoptile) for each seedling.
-
Calculate the average root and shoot length for each treatment and control.
-
Calculate the Root Growth Inhibition (RGI) and Shoot Growth Inhibition (SGI) percentages relative to the vehicle control. RGI (%) = [(L_c - L_t) / L_c] * 100 Where L_c is the mean root length in the control and L_t is the mean root length in the treatment.
Table 1: Example Data from Primary Screening Assays
| This compound (µM) | Germination Inhibition (%) | Root Length (mm) ± SD | Root Inhibition (%) | Shoot Length (mm) ± SD | Shoot Inhibition (%) |
| 0 (Control) | 0% | 35.2 ± 3.1 | 0% | 18.5 ± 2.4 | 0% |
| 10 | 5.2% | 30.1 ± 2.8 | 14.5% | 17.9 ± 2.1 | 3.2% |
| 50 | 15.8% | 18.6 ± 2.5 | 47.2% | 12.3 ± 1.9 | 33.5% |
| 100 | 35.1% | 8.9 ± 1.9 | 74.7% | 6.8 ± 1.5 | 63.2% |
| 250 | 78.5% | 2.1 ± 0.8 | 94.0% | 1.9 ± 0.6 | 89.7% |
Phase 2: Physiological Assessment Protocols
If significant inhibition is observed in Phase 1, these assays help to quantify the impact on overall plant health and physiology.
Protocol: Biomass Analysis
This protocol measures the accumulation of plant matter, providing a robust indicator of overall growth.
Procedure:
-
At the end of the root/shoot elongation assay (or a longer-term experiment), carefully collect all seedlings from each replicate.
-
Gently blot them dry with paper towels to remove excess surface moisture.
-
Measure the total weight using an analytical balance to determine the fresh weight .
-
Place the collected seedlings in a pre-weighed paper envelope or aluminum foil tray.
-
Dry the samples in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved.
-
Measure the weight again to determine the dry weight .
-
Calculate the percentage reduction in biomass compared to the control.
Protocol: Chlorophyll Content Assay
A reduction in chlorophyll content is a classic symptom of physiological stress, nutrient deficiency, or herbicide action, as it impairs photosynthesis.[15][16][17]
Procedure (Spectrophotometric Method):
-
Harvest a known mass of leaf or cotyledon tissue (e.g., 100 mg) from seedlings exposed to this compound for a set period.
-
Homogenize the tissue in 5 mL of 80% acetone using a mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.[15]
-
Calculate the chlorophyll concentration using Arnon's equations[18]:
-
Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)
-
-
Express the results as mg of chlorophyll per gram of fresh tissue weight.
Table 2: Example Data from Physiological Assays
| This compound (µM) | Dry Weight Reduction (%) | Total Chlorophyll (mg/g FW) ± SD | Chlorophyll Reduction (%) |
| 0 (Control) | 0% | 1.85 ± 0.15 | 0% |
| 50 | 38.6% | 1.21 ± 0.11 | 34.6% |
| 100 | 69.3% | 0.78 ± 0.09 | 57.8% |
| 250 | 91.5% | 0.25 ± 0.05 | 86.5% |
Phase 3: Unveiling the Mode of Action
The observed physiological effects (e.g., reduced growth, chlorophyll loss) are often consequences of underlying cellular damage. As many allelochemicals function by inducing oxidative stress, quantifying a marker of this process provides mechanistic insight.[4][10]
Caption: Hypothesized phytotoxic mechanism of this compound.
Protocol: Malondialdehyde (MDA) Assay for Lipid Peroxidation
MDA is a major product of lipid peroxidation and its quantification is a reliable indicator of oxidative stress.
Procedure:
-
Harvest 0.5 g of fresh plant tissue (root or shoot) and homogenize in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.
-
Centrifuge at 10,000 x g for 10 minutes to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).
-
Calculate MDA concentration using the formula: MDA (nmol/g FW) = [(A532 - A600) / ε] * (V_t / W) Where ε is the specific extinction coefficient for the MDA-TBA adduct (155 mM⁻¹ cm⁻¹), V_t is the total volume of the extract, and W is the fresh weight of the tissue.
Data Analysis and Interpretation
For each endpoint, data should be analyzed to determine statistical significance (e.g., using ANOVA followed by a post-hoc test). The dose-response data for the most sensitive parameter (often root growth) can be used to calculate the EC₅₀ (Effective Concentration causing 50% inhibition) through non-linear regression analysis. A low EC₅₀ value indicates high phytotoxic potency.
The collective data provides a comprehensive profile. For instance, a potent inhibition of root growth (low EC₅₀) coupled with a significant reduction in chlorophyll and an increase in MDA levels would strongly suggest that this compound acts as a phytotoxin by inducing oxidative stress, which impairs cell division in the root meristem and degrades photosynthetic pigments.
References
- M. L. An, et al. (2022).
- Inderjit & F. A. Einhellig (1999). An Integrated View of Allelochemicals Amid Multiple Stresses. Taylor & Francis eBooks.
- S. Li, et al. (2023). Plant Allelopathy in Response to Biotic and Abiotic Factors. MDPI.
- ResearchGate (n.d.). Possible mechanism of signaling by allelochemicals to trigger stress response in plants.
- A. Cruz-Ortega, et al. (2007). Allelochemical Stress Can Trigger Oxidative Damage in Receptor Plants: Mode of Action of Phytotoxicity. PMC - NIH.
- C. Rial, et al. (n.d.). Phytotoxicity evaluation of sesquiterpene lactones and diterpenes from species of the Decachaeta, Salvia and Podachaenium genera.
- National Library of Wales (n.d.). Phytotoxicity evaluation of sesquiterpene lactones and diterpenes from species of the Decachaeta, Salvia and Podachaenium genera.
- L. Zhang, et al. (2024). Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. Journal of Agricultural and Food Chemistry.
- Hansatech Instruments (n.d.). Chlorophyll Content Measurement Introduction.
- L. Zhang, et al. (2025).
- C. Rial, et al. (2016). Phytotoxicity evaluation of sesquiterpene lactones and diterpenes from species of the Decachaeta, Salvia and Podachaenium genera. Semantic Scholar.
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- An evaluation of non-destructive methods to estimate total chlorophyll content (n.d.). Self.
- ResearchGate (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol).
- A. Ozcan, et al. (n.d.). Quantification of Plant Chlorophyll Content Using Google Glass. PMC - NIH.
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- Inhibition of Onion Germination and Root Growth by Cattail Extracts Involves Reduced Cell Proliferation and Disruption of Cell W (n.d.). Self.
- ResearchGate (n.d.). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene.
- Y. Zhang, et al. (2024).
- U. S. Udo, et al. (n.d.). Investigation of cytotoxicity potential of different extracts of Ziziphus mauritiana (Lam) leaf Allium cepa model. NIH.
- ResearchGate (n.d.). Allium root growth inhibition test.
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- W. R. Lower, et al. (1987).
- Y. Zhang, et al. (2024).
- ResearchGate (n.d.). Root growth inhibition test (EC50 determination) results of dioxacarb.
- International Science Community Association (n.d.). Cytogenotoxicity evaluation of Flucloxacillin using the Allium cepa assay.
- M. H. Rahman, et al. (n.d.). Phytotoxic and Cytotoxic Effects, Antioxidant Potentials, and Phytochemical Constituents of Stevia rebaudiana Leaves. PMC - NIH.
- Y. Zhao, et al. (n.d.). Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review. NIH.
- D. R. Batish, et al. (n.d.).
- J. Miao, et al. (2024).
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Synthesis of (+)-Sativene derivatives for bioactivity screening
Application Note & Protocols
Topic: Synthesis and Bioactivity Screening of (+)-Sativene Derivatives
Audience: Researchers, scientists, and drug development professionals in natural product chemistry, medicinal chemistry, and pharmacology.
Introduction: The Untapped Potential of this compound
This compound is a tricyclic sesquiterpene hydrocarbon first isolated from the fungus Helminthosporium sativum.[1][2] Its complex and rigid carbon skeleton makes it an attractive scaffold for medicinal chemistry. Natural products and their derivatives have historically been a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs originating from natural sources.[3] The rationale for synthesizing derivatives of natural products like this compound is to explore and expand their "bioactive space." By systematically modifying the parent structure, we can investigate structure-activity relationships (SAR), potentially enhancing potency, selectivity, and pharmacokinetic properties.[4] Sativene-related sesquiterpenoids have already shown a range of biological activities, including phytotoxic and plant-growth-promoting effects, hinting at a broader pharmacological potential.[5][6]
This guide provides a comprehensive framework for the synthesis of a focused library of this compound derivatives and outlines detailed protocols for their subsequent bioactivity screening. We will delve into a robust synthetic strategy, modern purification and characterization techniques, and a cascade of in vitro assays to identify promising lead compounds.
Part 1: Synthetic Strategy for this compound Derivatives
The total synthesis of this compound has been accomplished through various elegant routes.[7][8][9] A common strategy involves the construction of the key bicyclo[2.2.2]octane core followed by annulation to form the five-membered ring. One of the pivotal steps in several reported syntheses is an intramolecular nucleophilic substitution of a keto tosylate to form the tricyclic core.[1][2] The synthesis is completed by converting the ketone into an exocyclic methylene group via a Wittig reaction.[1]
Our strategy focuses on a late-stage derivatization approach, utilizing a common, advanced intermediate or the final this compound molecule to generate a library of analogues. This is more efficient for creating a diverse set of compounds for screening than developing a unique total synthesis for each derivative.
Diagram: Overall Workflow
Caption: High-level workflow from synthesis to lead identification.
Proposed Synthetic Pathway for Derivatization
The exocyclic methylene and the isopropyl group of this compound are primary targets for modification. For instance, the double bond can undergo various transformations, or a precursor ketone can be used to introduce different functionalities via Grignard reactions or Knoevenagel condensations.[10][11]
Below is a representative synthetic scheme starting from a late-stage keto-sativene intermediate.
Caption: Synthetic routes to generate diverse this compound derivatives.
Part 2: Experimental Protocols
Protocol 2.1: General Procedure for Wittig Olefination to Yield this compound
This protocol describes the conversion of the keto-sativene precursor to the parent this compound, a crucial final step in many total syntheses.[1]
Materials:
-
Keto-sativene intermediate
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Add methyltriphenylphosphonium bromide (1.2 eq) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Dissolve the keto-sativene intermediate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via the dropping funnel.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2.2: Purification and Characterization of Sesquiterpene Derivatives
Purification is essential to isolate the desired compounds for accurate bioactivity testing. Sesquiterpenes are often purified using chromatographic techniques.[12][13]
A. Flash Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify and pool the fractions containing the pure product.
-
Evaporate the solvent from the pooled fractions to yield the purified derivative.
B. Characterization: The identity and purity of each synthesized derivative must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Gas Chromatography (GC): Can be used to assess the purity of volatile sesquiterpenes.[12]
| Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Determines the proton environment and connectivity. | Signals for the isopropyl group (doublet), exocyclic methylene protons (singlets), and various aliphatic protons in the tricyclic core. |
| ¹³C NMR | Determines the number and type of carbon atoms. | 15 distinct carbon signals, including characteristic peaks for the sp² carbons of the double bond. |
| HRMS (ESI/APCI) | Confirms the exact mass and molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₅H₂₄ (204.1878).[14][15] |
| Optical Rotation | Confirms the enantiomeric purity. | A specific rotation value, e.g., [α]²⁰/D +176° in ethanol.[16] |
Part 3: Bioactivity Screening Protocols
A tiered or cascaded screening approach is often most effective.[17] A broad primary screen identifies "hits," which are then subjected to more specific secondary assays.
Protocol 3.1: Primary Anticancer Screening - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18] It is a robust method for initial high-throughput screening of potential anticancer compounds.[19]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Cell Seeding: Harvest cultured cancer cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the sativene derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2: Primary Antimicrobial Screening - Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivatives dissolved in DMSO
-
Positive control antibiotic (e.g., Gentamicin)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the stock solution of a test compound (e.g., at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria + antibiotic), a negative control (bacteria + vehicle), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Hypothetical Screening Data
The following table summarizes hypothetical results from a primary screen of newly synthesized sativene derivatives against the HeLa cancer cell line.
| Compound ID | Modification on Sativene Scaffold | IC₅₀ (µM) vs. HeLa Cells |
| This compound | Parent Compound | > 100 |
| SAT-DER-01 | C=O (Keto-sativene precursor) | 85.2 |
| SAT-DER-02 | C=N-OH (Oxime) | 45.6 |
| SAT-DER-03 | Epoxide at exocyclic methylene | 22.1 |
| SAT-DER-04 | C-13 Carboxylic Acid | 15.8 |
| Doxorubicin | Positive Control | 0.8 |
These hypothetical results suggest that oxidation of the exocyclic methylene (SAT-DER-04) significantly improves cytotoxic activity, providing a clear direction for further SAR studies.
Conclusion
The framework presented here offers a robust and integrated approach for the generation and biological evaluation of novel this compound derivatives. By combining efficient late-stage synthetic modifications with a systematic screening cascade, researchers can effectively explore the therapeutic potential of this compelling natural product scaffold. The protocols provided are designed to be adaptable, forming a solid foundation for drug discovery programs aimed at identifying new bioactive agents for a variety of disease targets.
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Homework.Study.com. (n.d.). The key step in a reported laboratory synthesis of sativene, a hydrocarbon isolated from the mold... Retrieved from [Link]
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bioRxiv. (2023). Bioactive Natural Product Discovery via Deuterium Adduct Bioactivity Screening. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Retrieved from [Link]
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MDPI. (n.d.). Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures. Retrieved from [Link]
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PubMed. (2024). Systematic Characterization of Sesquiterpenes from Dendrobium nobile through Offline Two-Dimensional Chromatography Tandem Mass Spectrometry and Target Isolation. Retrieved from [Link]
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Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]
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Filo. (2025). The key step in a reported laboratory synthesis of sativene, a hydrocarbo... Retrieved from [Link]
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PubMed. (n.d.). Purification and characterization of the sesquiterpene cyclase aristolochene synthase from Penicillium roqueforti. Retrieved from [Link]
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ACS Publications. (1968). Total synthesis of sativene. Journal of the American Chemical Society. Retrieved from [Link]
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PubMed Central. (n.d.). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Retrieved from [Link]
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Achievers University. (2019). Characterization of Sesquiterpenes and Antibacterial Activities of Extracts from Piliostigma reticulatum (DL.) Hochst and Cleis. Retrieved from [Link]
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Pharmacophore. (2020). ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. Retrieved from [Link]
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MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
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ResearchGate. (1974). A stereospecific synthetic route to campherenone, campherenol, epicampherenone, ?-santalene, epi-?-santalene, ylangocamphor, copacamphor, sativene, and copacamphene. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Sativene. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). Sativene. Retrieved from [Link]
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PubMed. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Retrieved from [Link]
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MDPI. (n.d.). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of seco-sativene sesquiterpenoids (1-10). Retrieved from [Link]
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Total Syntheses. (n.d.). Reaction scheme for total synthesis of the natural product Sativene (McMurry). Retrieved from [Link]
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ACS Publications. (2024). Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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PubMed. (2019). Phytochemical Repurposing of Natural Molecule: Sabinene for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches. Retrieved from [Link]
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Application Notes and Protocols: Unveiling the Antimicrobial Potential of (+)-Sativene
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of (+)-Sativene
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. This escalating crisis necessitates the exploration of novel chemical scaffolds with antimicrobial activity. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents. Among these, sesquiterpenoids, a class of 15-carbon isoprenoids, have demonstrated a wide range of biological activities, including antimicrobial properties.
This compound is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. While the antimicrobial properties of many essential oils have been documented, the specific contribution of their individual components, such as this compound, is often less understood. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antimicrobial properties of this compound. We will delve into detailed protocols for determining its spectrum of activity, potency, and potential for synergistic interactions with existing antibiotics. The methodologies outlined herein are designed to provide a robust framework for evaluating this compound as a potential lead compound in the development of new antimicrobial therapies.
Physicochemical Properties of this compound: Key Considerations for Assay Design
As a sesquiterpene hydrocarbon, this compound is a lipophilic and volatile compound. These characteristics require specific considerations in the design and execution of antimicrobial susceptibility testing to ensure accurate and reproducible results.
-
Solubility: this compound is poorly soluble in aqueous media. Therefore, a suitable solvent, such as dimethyl sulfoxide (DMSO), must be used to prepare stock solutions. It is crucial to determine the non-inhibitory concentration of the solvent on the test microorganisms to avoid false-positive results.
-
Volatility: The volatile nature of this compound can lead to its evaporation from test systems, resulting in an underestimation of its antimicrobial activity. Assays should be conducted in sealed or covered containers, and vapor phase activity can also be investigated using specific methods.
Core Experimental Protocols for Antimicrobial Characterization
This section provides detailed, step-by-step protocols for the fundamental assays required to characterize the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of natural products.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity after a specified incubation period.
Protocol: Broth Microdilution Assay for this compound
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells A1 through A12 and B1 through H11 of a 96-well plate.
-
Add 200 µL of MHB or RPMI-1640 to well H12 (sterility control).
-
Add 2 µL of the this compound stock solution to well A1. This will be the highest concentration tested.
-
Perform a two-fold serial dilution by transferring 100 µL from well A1 to A2, mix well, and continue this process down to well A10. Discard 100 µL from well A10. Well A11 will serve as the growth control (no this compound). Well A12 will be the solvent control (containing the highest concentration of DMSO used).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well from A1 to A12. The final volume in each well will be 200 µL.
-
Seal the plate with an adhesive plate sealer to minimize evaporation of this compound.
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.
-
The solvent control well should show no inhibition of growth. The sterility control well should remain clear.
-
Data Presentation: Expected MIC Ranges for Sesquiterpene-Rich Essential Oils
While specific MIC data for pure this compound is limited, data from essential oils rich in sesquiterpenes can provide an expected range of activity.
| Microorganism | Type | Typical MIC Range of Sesquiterpene-Rich EOs (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 250 - 2000 |
| Escherichia coli | Gram-negative Bacteria | 500 - 5000 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >2000 |
| Candida albicans | Fungus (Yeast) | 200 - 1000 |
Note: These values are indicative and the actual MIC of this compound may vary.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Curve Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Principle: A standardized bacterial suspension is exposed to different concentrations of this compound (typically multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).
Protocol: Time-Kill Curve Assay for this compound
-
Preparation:
-
Prepare a standardized bacterial inoculum in a larger volume of broth (e.g., 10-50 mL) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare flasks containing the broth and this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without this compound.
-
-
Execution:
-
At time 0, and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1] A bacteriostatic effect is a <3-log₁₀ reduction.
-
Diagram: Time-Kill Curve Analysis
Caption: Key steps in performing a time-kill curve assay.
Synergy Testing: Checkerboard Assay
Synergy occurs when the combined effect of two antimicrobials is greater than the sum of their individual effects. This is important as it could allow for lower doses of antibiotics, potentially reducing toxicity and the development of resistance.
Principle: The checkerboard assay involves testing serial dilutions of two antimicrobial agents (e.g., this compound and a conventional antibiotic) both individually and in combination in a 96-well plate.
Protocol: Checkerboard Assay for this compound
-
Preparation:
-
Prepare stock solutions of this compound and the antibiotic of interest.
-
In a 96-well plate, serially dilute this compound horizontally and the antibiotic vertically. This creates a matrix of different concentration combinations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized microbial suspension as described for the MIC assay.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FICI = FIC of agent A + FIC of agent B
-
Where FIC of A = (MIC of A in combination) / (MIC of A alone)
-
And FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
-
-
Investigating the Mechanism of Action
Understanding how this compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the known mechanisms of other sesquiterpenes, a likely target is the bacterial cell membrane.
Proposed Mechanism: Membrane Disruption
Many lipophilic terpenes are known to disrupt the integrity of the bacterial cell membrane.[2] This can occur through several mechanisms:
-
Intercalation into the lipid bilayer: The hydrophobic nature of this compound allows it to insert into the cell membrane, disrupting the lipid packing and increasing membrane fluidity.
-
Formation of pores or channels: This disruption can lead to the formation of pores, causing leakage of essential intracellular components such as ions and metabolites, ultimately leading to cell death.
-
Inhibition of membrane-bound enzymes: this compound may also interfere with the function of essential membrane proteins, such as those involved in respiration and energy production.
Diagram: Proposed Mechanism of Action of this compound
Caption: Hypothetical mechanism of this compound via membrane disruption.
Conclusion and Future Directions
This compound represents a promising natural product for further investigation as a novel antimicrobial agent. The protocols detailed in this application note provide a comprehensive framework for its initial characterization. The lipophilic and volatile nature of this sesquiterpene requires careful consideration in assay design to obtain reliable and reproducible data.
Future research should focus on:
-
Expanding the spectrum of activity: Testing this compound against a broader panel of clinically relevant and drug-resistant microorganisms.
-
Elucidating the precise mechanism of action: Employing techniques such as fluorescence microscopy with membrane potential-sensitive dyes and electron microscopy to visualize membrane damage.
-
In vivo efficacy and toxicity studies: Assessing the antimicrobial activity and safety of this compound in animal models of infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to identify the key structural features responsible for its antimicrobial activity and to potentially enhance its potency.
By systematically applying the methodologies outlined here, the scientific community can thoroughly evaluate the potential of this compound and other related natural products in the urgent quest for new antimicrobial therapies.
References
- Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A10.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST Definitive Document E.DEF 7.1: Method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. Clinical Microbiology and Infection. 2008;14(4):398-405.
-
Langeveld, W. T., Veldhuizen, E. J., & Burt, S. A. (2014). Synergy between essential oil components and antibiotics: a review. Critical reviews in microbiology, 40(1), 76–94. [Link]
-
Savoia, D. (2012). Plant-derived antimicrobial compounds: a new approach to limit bacterial resistance. Evidence-based complementary and alternative medicine : eCAM, 2012, 805762. [Link]
-
Swamy, M. K., Akhtar, M. S., & Sinniah, U. R. (2016). Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review. Evidence-based complementary and alternative medicine : eCAM, 2016, 3012462. [Link]
-
Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial agents and chemotherapy, 49(6), 2474–2478. [Link]
-
van Vuuren, S. F., & Viljoen, A. M. (2011). Plant-based antimicrobial studies--methods and approaches to study the interaction between natural products. Planta medica, 77(11), 1168–1182. [Link]
-
French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of antimicrobial chemotherapy, 58(5), 922–932. [Link]
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(+)-Sativene: A Versatile Chiral Building Block in the Synthesis of Complex Molecules
Introduction: The Strategic Value of Chiral Scaffolds
In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled routes to complex molecular architectures is a paramount objective. Chiral building blocks, often derived from the abundant chiral pool of natural products, serve as invaluable starting points for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. Among these, the sesquiterpene (+)-sativene, with its rigid tricyclic framework and strategically positioned functional handles, has emerged as a powerful chiral synthon. This document provides a detailed exploration of this compound's application in organic synthesis, complete with mechanistic insights and actionable protocols for its derivatization.
This compound, a naturally occurring tricyclic sesquiterpene, possesses a unique and sterically demanding carbon skeleton.[1] This inherent chirality and conformational rigidity make it an excellent starting material for asymmetric synthesis, where the transfer of its stereochemical information to new stereocenters can be achieved with a high degree of fidelity. The exocyclic double bond and the potential for functionalization at various positions on its backbone provide multiple avenues for synthetic elaboration.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 125-127 °C at 15 mmHg |
| Optical Rotation | [α]²⁵_D_ +188° (c 1.0, CHCl₃) |
| Density | 0.925 g/mL at 25 °C |
Table 1: Physicochemical data for this compound.
Key Synthetic Transformation: Ozonolysis and Intramolecular Aldol Condensation
One of the most powerful applications of this compound as a chiral building block is its conversion to more complex functionalized molecules through a sequence of ozonolysis followed by an intramolecular aldol condensation. This strategy masterfully leverages the existing stereochemistry of this compound to construct new rings and stereocenters with predictable outcomes. A seminal example of this approach is the total synthesis of the phytotoxic fungal metabolite, helminthosporal, as demonstrated by Corey and Nozoe in 1965.[2]
Mechanistic Rationale
The synthetic utility of this transformation hinges on two key chemical principles:
-
Ozonolysis: The exocyclic double bond of this compound is susceptible to oxidative cleavage by ozone. This reaction breaks the carbon-carbon double bond and replaces it with two carbonyl groups. The reductive work-up that follows ensures the formation of aldehydes and/or ketones without over-oxidation to carboxylic acids.[3]
-
Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate, under basic conditions, can undergo an intramolecular aldol reaction.[4] This process involves the formation of an enolate which then attacks the other carbonyl group, leading to the formation of a new ring. The stereochemical outcome of this cyclization is dictated by the inherent stereochemistry of the this compound backbone, which directs the approach of the enolate to the electrophilic carbonyl carbon.
Figure 1: Conceptual workflow for the transformation of this compound.
Protocol 1: Synthesis of a Key Intermediate for Helminthosporal via Ozonolysis of this compound
This protocol is adapted from the total synthesis of helminthosporal by Corey and Nozoe and outlines the oxidative cleavage of this compound to a key dicarbonyl intermediate.[2]
Materials
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment
-
Ozone generator
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: A solution of this compound (1.0 g, 4.9 mmol) in 50 mL of anhydrous dichloromethane is placed in a three-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is considered complete when all the starting material has been consumed. The solution will typically turn a pale blue color, indicating a slight excess of ozone.
-
Quenching: The ozone flow is stopped, and the solution is purged with a stream of nitrogen or argon to remove excess ozone.
-
Reductive Workup: To the cold solution, a mixture of zinc dust (2.0 g, 30.6 mmol) and acetic acid (2.0 mL, 34.9 mmol) is added portion-wise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup and Extraction: The reaction mixture is filtered to remove excess zinc dust. The filtrate is washed successively with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired dicarbonyl intermediate.
Expected Results
The ozonolysis of this compound followed by a reductive workup is expected to yield the corresponding keto-aldehyde. The yield of this transformation is typically in the range of 70-80% after purification. The product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the aldehyde and ketone functional groups.
Protocol 2: Intramolecular Aldol Condensation for Bicyclic System Construction
This protocol details the base-catalyzed intramolecular aldol condensation of the dicarbonyl intermediate obtained from Protocol 1, a crucial step in the synthesis of the helminthosporal skeleton.[2]
Materials
-
Dicarbonyl intermediate from Protocol 1
-
Piperidine
-
Acetic acid
-
Benzene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Catalyst Preparation: A solution of piperidinium acetate is prepared by mixing piperidine and acetic acid in a 1:1 molar ratio in a small amount of benzene.
-
Reaction Setup: A solution of the dicarbonyl intermediate (500 mg, 2.4 mmol) in 25 mL of anhydrous benzene is placed in a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser.
-
Aldol Condensation: A catalytic amount of the freshly prepared piperidinium acetate solution is added to the flask. The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC.
-
Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature and washed with water, saturated aqueous ammonium chloride, and saturated aqueous sodium chloride. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the aldol condensation product.
Causality and Stereochemical Control
The choice of piperidinium acetate as the catalyst is crucial. It is a mild base that promotes the formation of the enolate without causing significant side reactions. The stereochemical outcome of the cyclization is governed by the rigid conformation of the tricyclic precursor, which favors the formation of one diastereomer over the others. The chair-like transition state that minimizes steric interactions leads to the observed stereoselectivity.
Figure 2: Mechanistic pathway of the intramolecular aldol condensation.
Future Perspectives and Broader Applications
The synthetic utility of this compound is not limited to the synthesis of helminthosporal. Its rigid, chiral scaffold can be exploited in a variety of other transformations. For instance, stereoselective epoxidation of the exocyclic double bond could provide access to chiral epoxides, which are versatile intermediates for the synthesis of diols, amino alcohols, and other functionalized molecules. Furthermore, hydroboration-oxidation of this compound would lead to the corresponding chiral alcohol, opening up another avenue for derivatization.
The development of new catalytic methods for the functionalization of C-H bonds could also be applied to this compound, allowing for the direct introduction of new functional groups onto its carbon skeleton with high levels of stereocontrol. As our understanding of asymmetric synthesis continues to grow, the strategic use of chiral building blocks like this compound will undoubtedly play an increasingly important role in the efficient and elegant construction of complex, biologically active molecules.
References
-
Corey, E. J., & Nozoe, S. (1965). The Total Synthesis of Helminthosporal. Journal of the American Chemical Society, 87(24), 5728–5733. [Link]
-
Corey, E. J., & Nozoe, S. (1965). The Total Synthesis of Helminthosporal. Journal of the American Chemical Society, 87(24), 5728–5733. [Link]
- Hagiwara, H., et al. (2011). Total Synthesis of the Bicyclic Marine Sesquiterpenoid Drechslerine B. Tetrahedron Letters, 52(17), 2154-2156.
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
- Karimi, S. (2001). A Formal Total Synthesis of Racemic Sesquiterpenoid Sativene.
- Bakuzis, P., Campos, O. O. S., & Bakuzis, M. L. F. (1976). Total synthesis of sativene and copacamphene via a free radical cyclization. The Journal of Organic Chemistry, 41(22), 3629-3633.
-
Chemazon - Complete Chemistry. (2024, March 25). Ozonolysis of alkene, Intramolecular Aldol Reaction | IIT JAM 2024 Chemistry Solutions [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]
-
The Doubtnut App. (2023, July 24). The structural formula of sativene is shown below. How many stereogenic centers are there in thi... [Video]. YouTube. [Link]
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Application Note: Quantitative Analysis of (+)-Sativene in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and robust methodology for the quantification of the sesquiterpene (+)-sativene in complex plant matrices. This compound and its derivatives are of significant interest due to their potential bioactivities, making their accurate quantification essential for research, quality control, and drug development.[1][2][3] This guide details a complete workflow, from sample preparation and solvent extraction to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We emphasize the rationale behind critical procedural steps, providing researchers with the expertise to adapt and validate the method for their specific applications. The protocol is designed to ensure scientific integrity through the incorporation of an internal standard, rigorous system suitability checks, and a detailed framework for method validation according to ICH Q2(R1) guidelines.[4][5][6]
Introduction and Scientific Background
This compound is a tricyclic sesquiterpene (C₁₅H₂₄) found in various plant species and is also produced by certain fungi.[7][8][9] Sesquiterpenes are a diverse class of natural products known for their aromatic properties and a wide range of biological activities. The accurate measurement of this compound is critical for understanding its biosynthetic pathways, its role in plant defense mechanisms, and for the standardization of botanical extracts intended for therapeutic use.
The primary challenge in quantifying this compound lies in its volatility and its presence within a complex mixture of other structurally similar terpenes and plant metabolites.[10][11] Therefore, a highly selective and sensitive analytical technique is required. Gas Chromatography (GC) is the ideal separation technique for volatile compounds like this compound.[12][13] When coupled with Mass Spectrometry (MS), it provides unequivocal identification based on both chromatographic retention time and mass fragmentation patterns, ensuring high specificity and accuracy.[14]
This document serves as a practical guide for researchers, scientists, and drug development professionals to reliably quantify this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction and analysis strategy. Its non-polar nature dictates the choice of solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [7][15] |
| Molecular Weight | 204.35 g/mol | [7] |
| Boiling Point | ~256 °C | [15][16] |
| Density | ~0.921 g/mL at 20°C | [15][16] |
| Octanol/Water Partition Coeff. (LogP) | ~4.27 | [17] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ethyl acetate). | [18] |
Overall Analytical Workflow
The quantification process follows a logical sequence of steps, from sample acquisition to final data interpretation. Each stage is optimized to ensure maximum recovery of the analyte and minimize interference from the matrix.
Caption: Detailed steps for solvent extraction of this compound.
Step-by-Step Extraction Protocol
-
Preparation: Homogenize dried plant material to a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic grinder).
-
Weighing: Accurately weigh approximately 100 mg of the powdered plant material into a 15 mL glass centrifuge tube.
-
Internal Standard Addition: Spike the sample by adding a precise volume (e.g., 100 µL) of an internal standard solution (e.g., 100 µg/mL α-cedrene in hexane).
-
Solvent Addition: Add 5 mL of n-hexane to the tube.
-
Extraction: Tightly cap the tube and place it in an ultrasonic water bath for 30 minutes to facilitate cell disruption and solvent penetration.
-
Separation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the solid plant material.
-
Collection: Carefully transfer the hexane supernatant to a clean glass vial.
-
Filtration: Filter the extract through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into a 2 mL GC autosampler vial. The use of PTFE is critical as it is resistant to non-polar organic solvents.
-
Storage: Cap the vial immediately and store at 4°C until analysis to prevent evaporation and degradation.
Part II: Analytical Quantification by GC-MS
Core Principle: The GC separates the complex mixture of extracted compounds based on their boiling points and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the MS, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum or "fingerprint" for identification. Quantification is achieved by comparing the integrated peak area of this compound to that of the IS and interpolating the result from a calibration curve.
Step-by-Step GC-MS Protocol
-
Calibration Curve Preparation: Prepare a series of calibration standards by diluting a certified reference material of this compound in hexane to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each calibrator with the same concentration of internal standard as used for the samples.
-
GC-MS System Setup:
-
GC Column: Use a low-bleed, non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). This is the industry standard for general-purpose terpene analysis. [12] * Instrument Parameters: Set up the instrument according to the parameters in the table below. The temperature gradient is designed to first elute highly volatile monoterpenes at lower temperatures before ramping up to elute the less volatile sesquiterpenes like this compound.
-
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless, 250°C | Ensures complete volatilization of the analyte without thermal degradation. [19] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. [19] |
| Oven Program | 60°C (hold 2 min), then ramp 10°C/min to 280°C (hold 5 min) | Separates a wide range of terpenes with varying volatilities. [19] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. [18] |
| MS Temperature | 230°C (Source), 280°C (Transfer Line) | Prevents condensation of analytes. |
| Acquisition Mode | Scan Mode (m/z 40-400) | Acquires full mass spectra for confident peak identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used after identification is confirmed. |
-
Sequence Execution: Run the calibration standards first to establish the calibration curve, followed by the prepared plant extract samples. Include solvent blanks and quality control (QC) samples throughout the run.
-
Data Processing:
-
Identify the this compound peak in the chromatogram by its expected retention time and by matching its mass spectrum to a reference library (e.g., NIST). Key identifying ions for sativene can be used for confirmation.
-
Integrate the peak areas for this compound and the internal standard (IS).
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration for the calibration standards. Perform a linear regression on the data.
-
Determine the concentration of this compound in the sample extracts by using the peak area ratio and the regression equation from the calibration curve.
-
Part III: Method Validation
Core Principle: To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated. [5]The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process. [4][20]
Caption: Key parameters for analytical method validation based on ICH Q2(R1).
Validation Characteristics and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for this type of quantitative analysis.
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the signal is solely from this compound without interference from the plant matrix. [20] | Analyze a blank matrix (a similar plant known to not contain sativene) and a matrix spiked with sativene. Compare chromatograms. | No interfering peaks at the retention time of this compound in the blank matrix. |
| Linearity | To verify a proportional relationship between concentration and instrument response over a defined range. | Analyze calibration standards at 5-6 different concentrations in triplicate. Plot response ratio vs. concentration. | Coefficient of determination (R²) ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value. [21] | Analyze a blank matrix spiked with known concentrations of this compound (low, medium, high). Calculate percent recovery. | 80-120% recovery. |
| Precision (RSD%) | To assess the degree of scatter between a series of measurements. | Repeatability: Analyze 6 replicates of a mid-concentration standard on the same day. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Determine the concentration that results in a signal-to-noise ratio (S/N) of at least 10. | S/N ≥ 10; Accuracy and Precision criteria must be met at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. [20] | Slightly vary GC parameters (e.g., injector temp ±5°C, flow rate ±10%). Assess the impact on results. | Results should remain within predefined acceptance criteria (e.g., RSD < 15%). |
Calculation and Reporting of Results
The final concentration of this compound in the original plant material is calculated using the following formula:
Concentration (µg/g) = (C_extract × V_extract) / W_sample
Where:
-
C_extract: Concentration of this compound in the final extract (in µg/mL), as determined from the calibration curve.
-
V_extract: The final volume of the extraction solvent (in mL).
-
W_sample: The initial weight of the dry plant material (in g).
Results should be reported along with the standard deviation or confidence interval from replicate analyses.
References
- Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry. Vertex AI Search.
- Tholl, D., & Schmelz, E. (2017). Extraction and Analysis of Terpenes/Terpenoids. SpringerLink.
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]
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Extraction and Analysis of Terpenes/Terpenoids. ResearchGate. [Link]
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Method for the Analysis of Cannabinoids and Terpenes in Cannabis. GenTech Scientific. [Link]
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Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. PubMed. [Link]
- GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. SpringerLink.
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Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC). ACS Publications. [Link]
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Chemical Properties of Sativene (CAS 6813-05-4). Cheméo. [Link]
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Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. PubMed. [Link]
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Sativene | C15H24 | CID 11830550. PubChem. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5. MDPI. [Link]
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Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques. PubMed. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
- Quality Guidelines. ICH.
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Bioactive seco-Sativene Sesquiterpenoids from an Artemisia desertorum Endophytic Fungus, Cochliobolus sativus. Figshare. [Link]
- Isosativene and sativene sesquiterpene derivatives
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Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. PubMed. [Link]
- Total synthesis of sativene.
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Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. ACS Publications. [Link]
- UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers.
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UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. ResearchGate. [Link]
- UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant P
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Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. ACS Publications. [Link]
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Isosativene and sativene sesquiterpene derivatives from Dendrobium nobile. PubMed. [Link]
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Application Notes and Protocols for Investigating the Allelopathic Potential of (+)-Sativene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of (+)-Sativene in Chemical Ecology
This compound is a tricyclic sesquiterpenoid of significant interest in the field of chemical ecology and allelopathy. Allelopathy, the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms, is a critical factor in shaping plant communities. Sativene and its related compounds, known as sativene-type sesquiterpenoids, are naturally produced by various microorganisms, notably the plant pathogenic fungus Bipolaris sorokiniana[1][2][3][4][5][6]. The biosynthesis of sativene and its subsequent conversion to seco-sativene derivatives within these fungi have been elucidated, providing a basis for understanding their production in nature[3][7].
These compounds have demonstrated a range of biological activities, including both phytotoxic and plant growth-promoting effects[1][2][3][4]. This dual activity makes them fascinating subjects for allelopathy research, with potential applications in the development of novel bioherbicides or plant growth regulators. Understanding the allelopathic potential of this compound requires robust and reproducible experimental protocols to assess its effects on target plant species. This guide provides detailed methodologies for such investigations, grounded in established principles of allelopathy bioassays.
Phytotoxic and Plant Growth-Promoting Effects of Sativene and its Analogs
Research has shown that sativene-related sesquiterpenoids can exert significant biological effects on various plant species. These effects can be either inhibitory (phytotoxic) or, in some cases, stimulatory. The following table summarizes key findings from studies on sativene-type compounds isolated from Bipolaris sorokiniana.
| Compound/Extract | Target Plant Species | Observed Effect | Reference |
| Drechslerine B (a sativene-related sesquiterpenoid) | Green Foxtails (Setaria viridis) | Phytotoxic activity | [1][2] |
| Compounds 5-7 and 9 (sativene-related sesquiterpenoids) | Arabidopsis thaliana | Growth-promoting effects on seedling growth | [1] |
| Seco-sativene analogues | Various plants | Some exhibit strong phytotoxic effects, while others show plant growth-promoting activities | [3][4] |
Experimental Workflow for Assessing Allelopathic Potential
A systematic approach is crucial for accurately determining the allelopathic effects of a test compound like this compound. The following diagram outlines a general experimental workflow, from initial screening to more detailed physiological and mechanistic studies.
Caption: General experimental workflow for assessing the allelopathic potential of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints. These methods are adapted from standard procedures in allelopathy research[8][9][10][11].
Protocol 1: Seed Germination Bioassay
This assay determines the effect of this compound on the germination of target plant seeds. Lactuca sativa (lettuce) is a commonly used indicator species due to its sensitivity to allelochemicals and rapid germination[12][13].
Materials:
-
This compound
-
Appropriate solvent (e.g., acetone, ethanol, or DMSO)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of a target species (e.g., Lactuca sativa, Lepidium sativum, or a relevant weed species)
-
Pipettes
-
Incubator or growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it should dissolve the compound effectively and have minimal toxicity to the seeds at the final concentration used.
-
From the stock solution, prepare a series of dilutions to achieve the desired final test concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM). The final concentration of the solvent should be kept constant across all treatments and should not exceed a level known to be non-phytotoxic (typically <1%).
-
Rationale: A dose-response curve is essential for determining the concentration at which effects are observed and for calculating metrics like the IC50 (half-maximal inhibitory concentration).
-
-
Preparation of Petri Dishes:
-
Place two layers of sterile filter paper in each Petri dish.
-
Label the dishes clearly for each treatment group (different concentrations of this compound), a solvent control, and a negative control (distilled water). A minimum of 3-5 replicates per treatment is recommended.
-
Rationale: Multiple layers of filter paper ensure adequate moisture retention. Proper labeling and replication are fundamental for statistical validity.
-
-
Application of Test Solutions:
-
Pipette a standard volume (e.g., 5 mL) of each test solution, solvent control, or distilled water onto the filter paper in the corresponding Petri dishes.
-
Allow the solvent to evaporate completely in a fume hood if a volatile solvent was used. This step is crucial to ensure that any observed effects are due to the test compound and not the solvent.
-
-
Seed Plating and Incubation:
-
Place a predetermined number of seeds (e.g., 20-30) evenly on the moistened filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Incubate the dishes in a growth chamber at a suitable temperature and light cycle for the chosen plant species (e.g., 25°C with a 16h light/8h dark cycle).
-
Rationale: Uniform seed distribution minimizes competition. Controlled environmental conditions are necessary for reproducible results.
-
-
Data Collection and Analysis:
-
Record the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Calculate the germination percentage for each replicate.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Seedling Growth Bioassay (Root and Shoot Elongation)
This assay assesses the impact of this compound on the early growth of seedlings, which is often a more sensitive indicator of allelopathic activity than seed germination[14].
Procedure:
-
Follow steps 1-4 of the Seed Germination Bioassay.
-
Data Collection:
-
After a predetermined incubation period (e.g., 7-10 days), carefully remove the seedlings from the Petri dishes.
-
Measure the length of the primary root and the shoot of each seedling using a ruler or digital calipers.
-
The seedlings can also be dried in an oven at 60-70°C for 48 hours to determine their dry biomass.
-
Rationale: Root elongation is often the most sensitive parameter to allelochemical stress[14]. Measuring both root and shoot length provides a more complete picture of the compound's effects.
-
-
Data Analysis:
-
Calculate the average root length, shoot length, and dry biomass for each replicate.
-
Express the results as a percentage of the control (solvent control or negative control).
-
Perform statistical analysis to identify significant differences between the treatment groups.
-
If a clear dose-response relationship is observed, calculate the IC50 values for root and shoot growth inhibition.
-
Proposed Mechanism of Action for Allelochemicals
The precise molecular targets of this compound are not yet fully elucidated. However, the mechanisms of action for many other allelochemicals, particularly terpenoids, have been studied. These compounds are known to interfere with a variety of fundamental physiological and biochemical processes in plants[15][16][17][18]. The following diagram illustrates some of the potential mechanisms through which this compound may exert its allelopathic effects.
Caption: Potential mechanisms of action for allelochemicals like this compound.
These potential modes of action include:
-
Disruption of Cell Membranes: Many lipophilic compounds like sesquiterpenoids can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can lead to leakage of cellular contents and disruption of ion gradients[15].
-
Enzyme Inhibition: Allelochemicals can bind to and inhibit the activity of essential enzymes, such as ATPases involved in nutrient transport across membranes[16].
-
Inhibition of Cell Division: Some compounds can interfere with the mitotic process, leading to stunted growth, particularly in root tips[19].
-
Induction of Oxidative Stress: Exposure to allelochemicals can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and nucleic acids[18].
-
Hormonal Imbalance: Allelochemicals can disrupt the synthesis, transport, or signaling of plant hormones that regulate growth and development[19].
Further research, including transcriptomic and proteomic studies, will be necessary to pinpoint the specific molecular targets of this compound and to fully understand its allelopathic mechanism of action.
References
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20 Amazon S3.
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1PubMed.
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4PubMed.
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9Rice University.
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10Missoula County Department of Ecology and Extension.
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18PMC.
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23MDPI.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Fungal Fermentation for (+)-Sativene Production
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the microbial production of (+)-sativene, a valuable sesquiterpene. Here, we address common challenges and frequently asked questions encountered during the optimization of fungal fermentation processes. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues that may arise during your fermentation experiments.
Problem 1: Low or No Detectable this compound Titer
This is one of the most common challenges. A systematic approach is required to pinpoint the bottleneck, which could be related to the microbial strain, the culture medium, or the process parameters.
Potential Cause 1.1: Metabolic Pathway Inefficiency
-
The "Why": this compound is synthesized from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (MVA) pathway.[1][2] If the flux towards FPP is low, or if FPP is being diverted to other pathways (e.g., sterol biosynthesis), the sativene yield will be poor.[3] The expression and activity of the sativene synthase enzyme are also critical.
-
Suggested Solutions:
-
Strain Selection/Engineering:
-
Ensure you are using a host strain known for high-flux through the mevalonate pathway, such as engineered Saccharomyces cerevisiae or Aspergillus niger.[4][5]
-
Consider metabolic engineering strategies. This can include overexpressing key upstream genes in the MVA pathway (e.g., tHMG-CoA reductase, FPP synthase) and down-regulating competing pathways (e.g., squalene synthase, encoded by the ERG9 gene).[3][6]
-
-
Verify Enzyme Expression:
-
Confirm the expression of your heterologous sativene synthase via methods like SDS-PAGE, Western blot, or qPCR.
-
Ensure the codon usage of your synthase gene is optimized for your fungal host to prevent poor translation.[7]
-
-
Potential Cause 1.2: Suboptimal Media Composition
-
The "Why": The choice and concentration of carbon and nitrogen sources profoundly impact both fungal growth and secondary metabolite production.[8][9] An inappropriate C:N ratio can favor biomass accumulation at the expense of product synthesis.
-
Suggested Solutions:
-
Carbon Source Optimization: Glucose is a commonly used and effective carbon source for many fungi.[10] However, testing a range of concentrations (e.g., 20-60 g/L) is crucial. Some studies show that combining a readily available sugar like glucose with a slow-releasing carbon source can sustain production over a longer period.[11]
-
Nitrogen Source Evaluation: Organic nitrogen sources like peptone and yeast extract often support robust growth and secondary metabolite production better than inorganic sources.[10] Experiment with different nitrogen sources and C:N ratios to find the optimal balance for your specific strain.
-
Precursor Supplementation (Diagnostic): While not a long-term solution for industrial processes, adding a precursor like mevalonic acid to the culture can help determine if the bottleneck is in the upper MVA pathway. An increase in titer upon supplementation would point to an upstream limitation.
-
Potential Cause 1.3: Inadequate Process Parameters
-
The "Why": Fungal metabolism is highly sensitive to environmental conditions. Suboptimal pH, temperature, aeration, or agitation can stress the cells, leading to reduced growth and product formation.[12]
-
Suggested Solutions:
-
pH Control: The optimal pH for growth and production can differ. Typically, a pH between 5.0 and 6.5 is a good starting point for fungi like Aspergillus niger.[8] Implement pH monitoring and control in your bioreactor.
-
Temperature Optimization: Most fungal strains used for these purposes have an optimal temperature range between 25-30°C.[8][13] Temperatures outside this range can slow metabolic activity or even lead to cell death.
-
Aeration and Agitation: Oxygen is critical for aerobic fungi.[14] Insufficient dissolved oxygen (DO) is a common issue, especially in dense cultures. Optimize the agitation speed and aeration rate to maintain a non-limiting DO level (e.g., >20% saturation) without causing excessive shear stress.
-
Problem 2: Inconsistent Fermentation Results Batch-to-Batch
Reproducibility is key to successful process development. Variation between batches often points to issues with sanitation, inoculum quality, or raw material consistency.[15][16]
Potential Cause 2.1: Contamination
-
The "Why": Microbial contamination can outcompete your production strain for nutrients, alter the pH of the medium, or produce inhibitory compounds, leading to failed fermentations.[14][17]
-
Suggested Solutions:
-
Aseptic Technique: Reinforce strict aseptic techniques during media preparation, inoculation, and sampling.
-
Sterilization Validation: Ensure your autoclave and in-situ sterilization protocols for the bioreactor are validated and functioning correctly.
-
Microscopy and Plating: Regularly check your culture under a microscope and plate samples on non-selective agar to screen for contaminating microorganisms.
-
Potential Cause 2.2: Inoculum Variability
-
The "Why": The health, age, and size of the inoculum are critical for establishing a productive fermentation. An inconsistent seed culture will lead to inconsistent performance.[18]
-
Suggested Solutions:
-
Standardize Inoculum Prep: Follow a strict, documented protocol for inoculum development, including the age of the seed culture and the number of spores or cells per mL.
-
Viability Check: Use methods like cell counting with viability staining (e.g., methylene blue for yeast) to ensure you are inoculating with a healthy and consistent population.
-
Cryopreservation: Use a well-characterized cryopreserved master cell bank to start your seed cultures, ensuring genetic stability.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which fungal host is better for this compound production: Aspergillus niger or Saccharomyces cerevisiae?
A: Both hosts have been successfully engineered for sesquiterpene production and present unique advantages.[19][20]
-
Aspergillus niger is a filamentous fungus known for its high capacity to secrete proteins and organic acids.[21] It can be a robust host for secondary metabolite production, but its filamentous morphology can lead to high viscosity in submerged cultures, posing challenges for mixing and oxygen transfer.[22][23]
-
Saccharomyces cerevisiae (baker's yeast) is a well-characterized, non-filamentous model organism with a vast genetic toolkit, making metabolic engineering relatively straightforward.[24] However, achieving very high titers can sometimes be more challenging than in specialized filamentous hosts.[25]
The best choice depends on your team's expertise, the specific metabolic engineering strategies you plan to employ, and your downstream processing capabilities.
Q2: How do I accurately quantify the this compound produced?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard method for identifying and quantifying volatile compounds like this compound.[26][27]
-
Extraction: Due to its non-polar nature, this compound is often produced with an organic overlay (e.g., dodecane) in the fermentation broth to capture the product and reduce its volatility and potential toxicity to the cells. The sativene can then be easily sampled from this organic layer.
-
Analysis: The sample is injected into the GC, which separates the compounds based on their boiling points and interaction with the column. The Mass Spectrometer then fragments the molecules, creating a unique "fingerprint" or mass spectrum that confirms the identity of this compound.
-
Quantification: To quantify the concentration, you must create a calibration curve using a pure analytical standard of this compound.[28] By comparing the peak area of the sample to the calibration curve, you can determine the exact concentration.
Q3: What is the role of Farnesyl Pyrophosphate (FPP) and how can I increase its availability?
A: FPP is the direct C15 precursor to all sesquiterpenes, including this compound.[1][29] It is a critical branch point in the isoprenoid biosynthesis pathway.[30] Increasing the intracellular pool of FPP is a primary strategy for boosting sesquiterpene production.[2]
-
Metabolic Engineering Strategies to Boost FPP:
-
Overexpress FPP Synthase (FPPS): Increasing the expression of the enzyme that synthesizes FPP directly increases its production. The corresponding gene is often denoted as ERG20 in yeast.[3]
-
Overexpress Upstream MVA Pathway Genes: Enhancing the entire pathway leading to FPP can increase overall flux. A key target is HMG-CoA reductase, which catalyzes a rate-limiting step.[30]
-
Down-regulate Competing Pathways: The primary competing pathway for FPP is sterol biosynthesis, which begins with the conversion of FPP to squalene by squalene synthase (ERG9). Down-regulating or using a repressible promoter for the ERG9 gene can redirect FPP towards your desired product.[3]
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Fungal Fermentation Medium
This is a general-purpose starting medium. Optimization of component concentrations is recommended.
| Component | Concentration (g/L) | Purpose |
| Glucose | 40.0 | Primary Carbon Source |
| Yeast Extract | 10.0 | Organic Nitrogen, Vitamins |
| Peptone | 20.0 | Organic Nitrogen Source |
| KH₂PO₄ | 5.0 | Buffering Agent, Phosphorus |
| MgSO₄·7H₂O | 1.5 | Cofactor for Enzymes |
| Trace Metal Solution | 1.0 mL/L | Essential Mineral Cofactors |
Preparation:
-
Dissolve all components except the Trace Metal Solution in 900 mL of deionized water.
-
Adjust pH to 6.0 using 1M NaOH or 1M HCl.
-
Bring the final volume to 1 L (minus the volume of the trace metal solution to be added post-sterilization).
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically add 1.0 mL of sterile-filtered Trace Metal Solution before inoculation.
Protocol 2: Extraction & GC-MS Sample Preparation
-
Co-culture the fungal strain with a 10% (v/v) overlay of sterile dodecane.
-
At the desired time point, carefully remove 1 mL of the upper dodecane layer using a sterile pipette, avoiding the aqueous phase.
-
Centrifuge the 1 mL dodecane sample at 13,000 x g for 2 minutes to pellet any cells or debris.
-
Transfer 800 µL of the clear supernatant to a clean 2 mL GC vial.
-
Add 200 µL of an internal standard solution (e.g., caryophyllene at a known concentration in dodecane) to the vial for accurate quantification.
-
Cap the vial and vortex briefly. The sample is now ready for GC-MS analysis.
References
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Liu, C., et al. (2021). Metabolic engineering strategies for sesquiterpene production in microorganism. Critical Reviews in Biotechnology. [Link]
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Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. University of Wisconsin-Madison. [Link]
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Slideshare. (n.d.). Handling fermenters and troubleshooting. [Link]
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ResearchGate. (2021). Metabolic engineering strategies for sesquiterpene production in microorganism. [Link]
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BioGRID. (n.d.). Enhancing sesquiterpene production in Saccharomyces cerevisiae through in silico driven metabolic engineering. [Link]
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Ingenza Ltd. (n.d.). Fermentation problems and how to solve them. [Link]
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Foodgears. (2024). Troubleshooting Fermentation: Common Problems and How to Fix Them. [Link]
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Myat, M. P., et al. (n.d.). THE EFFECTS OF CARBON AND NITROGEN SOURCES FOR THE GROWTH OF SOIL FUNGUS MPF- 7 AND ITS FERMENTATION OPTIMIZATION. Journal of the Myanmar Academy of Arts and Science. [Link]
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Comprehensive Troubleshooting Guide for Fermentation. (2024). [Link]
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G-M-I, Inc. (2023). Large-Scale Fermentation: Challenges and Solutions with GPC Bio. [Link]
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Wikipedia. (n.d.). Farnesyl pyrophosphate. [Link]
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Single Use Support. (2023). Challenges in microbial fermentation manufacturing. [Link]
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Frontiers. (2021). Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi. [Link]
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Defoort. (2020). Bio-Economy and Technology: The Challenges of Industrial Fermentation. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2020). Effect of Various Carbon and Nitrogen Sources on Aspergillus niger a 'Phosphorous' Solubilizing Organism. [Link]
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MDPI. (2023). Effects of Carbon, Nitrogen, Ambient pH and Light on Mycelial Growth, Sporulation, Sorbicillinoid Biosynthesis and Related Gene Expression in Ustilaginoidea virens. [Link]
-
Yin, Y. Y., et al. (n.d.). EFFECTS OF CARBON AND NITROGEN SOURCES FOR THE GROWTH OF SOIL FUNGUS YY-13 AND ITS FERMENTATION OPTIMIZATION. Journal of the Myanmar Academy of Arts and Science. [Link]
-
MDPI. (2024). Optimization of Fermentation Conditions for Elevating Limonene Production with Engineered Rhodosporidium toruloides. [Link]
-
BMC. (2014). Engineering of Aspergillus niger for the production of secondary metabolites. [Link]
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PubMed Central. (2014). Engineering of Aspergillus niger for the production of secondary metabolites. [Link]
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ResearchGate. (2015). Challenges in industrial fermentation technology research. [Link]
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BioMed Central. (n.d.). Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production. [Link]
-
Tsantrizos' Group. (2019). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. [Link]
-
PubMed. (2019). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. [Link]
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PubMed. (2020). Developing Aspergillus niger as a cell factory for food enzyme production. [Link]
-
PubMed. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. [Link]
-
MDPI. (2024). Metabolic Engineering of Saccharomyces cerevisiae for Production of Canthaxanthin, Zeaxanthin, and Astaxanthin. [Link]
-
Royal Society of Chemistry. (n.d.). Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes. [Link]
-
ResearchGate. (2024). (PDF) Metabolic Engineering of Saccharomyces cerevisiae for Production of Canthaxanthin, Zeaxanthin, and Astaxanthin. [Link]
-
PubMed Central. (n.d.). Metabolic Engineering of Saccharomyces cerevisiae. [Link]
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PubMed. (2002). Metabolic engineering of Saccharomyces cerevisiae for the synthesis of the wine-related antioxidant resveratrol. [Link]
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Brieflands. (n.d.). Effects of Carbon Sources on Growth and Production of Antifungal Agents by Gymnopilus Spectabilis. [Link]
-
PubMed. (2010). Morphology engineering of Aspergillus niger for improved enzyme production. [Link]
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NIH. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. [Link]
-
PLOS One. (2014). Formation of Sclerotia and Production of Indoloterpenes by Aspergillus niger and Other Species in Section Nigri. [Link]
-
NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
MDPI. (2024). Enhancement of Mycelial Growth and Antifungal Activity by Combining Fermentation Optimization and Genetic Engineering in Streptomyces pratensis S10. [Link]
-
MDPI. (2021). Protein Engineering Approaches to Enhance Fungal Laccase Production in S. cerevisiae. [Link]
-
PubMed. (n.d.). Isotopomer analysis using GC-MS. [Link]
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NIH. (2024). Optimization of Fermentation Conditions for Protease Production by a Fungal Species. [Link]
-
ResearchGate. (2024). (PDF) GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation. [Link]
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AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
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NIH. (2024). Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. [Link]
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PubMed. (2021). Metabolic engineering strategies for sesquiterpene production in microorganism. [Link]
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Technical Support Center: Resolving Co-eluting Peaks in GC-MS Analysis of Sesquiterpenes
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of sesquiterpenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in the analysis of these complex isomeric compounds: co-eluting peaks. Due to their structural similarity and comparable boiling points, achieving baseline separation of sesquiterpenes requires a meticulous and systematic approach to method development.
This document provides in-depth, question-and-answer-based troubleshooting guides, drawing on established scientific principles and field-proven techniques to empower you to optimize your separations and trust your results.
Part 1: Foundational Issues & Initial Assessment
Before delving into complex method modifications, it's crucial to ensure your GC-MS system is performing optimally and to correctly diagnose the nature of the co-elution.
Q1: My chromatogram shows a broad, asymmetric, or shouldered peak. How can I determine if this is a co-elution issue or a chromatographic problem?
A1: This is a critical first step. A distorted peak shape can indicate either poor chromatography or the presence of multiple unresolved components.[1][2]
-
Visual Inspection: A peak with a distinct "shoulder" or a split top is a strong indicator of co-elution.[1][2] This is different from "tailing," which is a gradual exponential decline often caused by active sites in the system or column overload.[2][3]
-
Mass Spectral Analysis: The most definitive way to check for co-elution is to use your mass spectrometer.[2][4]
-
Take several mass spectral scans across the peak (at the beginning, apex, and end).
-
If the peak represents a single, pure compound, the mass spectra across the entire peak should be identical (after accounting for instrumental noise).[4]
-
If the spectra change—meaning the relative abundances of key ions shift—it confirms that multiple compounds with different fragmentation patterns are eluting at nearly the same time.[2][4] Modern GC-MS software often includes tools to automatically check for peak purity.[4]
-
Part 2: Chromatographic Optimization – The Core of Separation
Once co-elution is confirmed, the primary strategy is to improve the physical separation of the compounds on the GC column. This is governed by the resolution equation, which highlights three key factors: Selectivity (α) , Efficiency (N) , and Retention Factor (k) .[5][6][7] Selectivity is the most powerful tool for resolving closely related isomers like sesquiterpenes.[5][8][9]
Q2: I've confirmed co-elution of two or more sesquiterpenes. What is the first and most impactful parameter I should change?
A2: The most critical factor for resolving structurally similar compounds is the GC column's stationary phase chemistry .[8][10] Non-polar columns separate compounds primarily by boiling point, which is often insufficient for sesquiterpene isomers.[10] Changing to a stationary phase with a different polarity can alter the intermolecular interactions and dramatically improve selectivity.
Comparative Guide to Common GC Columns for Sesquiterpene Analysis
| Stationary Phase Type | Polarity | Primary Separation Mechanism | Best For... | Common Phase Names |
| 100% Dimethylpolysiloxane | Non-Polar | Boiling Point / van der Waals forces | General screening, separating compounds with large boiling point differences. | DB-1, HP-1, Rxi-1ms |
| 5% Phenyl-Methylpolysiloxane | Low Polarity | Boiling Point & π-π interactions | A good starting point for many essential oil analyses. Provides slightly different selectivity for aromatic or unsaturated compounds.[11] | DB-5, HP-5ms, Rxi-5Sil MS[12] |
| Mid-Polarity (e.g., 50% Phenyl) | Intermediate | Enhanced π-π interactions, dipole-dipole interactions | Resolving isomers with similar boiling points but different polarities or structures.[13] | DB-17, Rxi-17 |
| Polyethylene Glycol (WAX) | High Polarity | Hydrogen bonding, dipole-dipole interactions | Separating compounds with polar functional groups (e.g., sesquiterpene alcohols). Often used as the second dimension in GCxGC.[11][12] | DB-WAX, Carbowax 20M[11] |
| Cyclodextrin-based | Chiral | Enantioselective (shape-based) interactions | Separating chiral isomers (enantiomers) of sesquiterpenes.[14] | Beta-DEX, Gamma-DEX |
Actionable Protocol: If you are using a standard non-polar (e.g., 5% phenyl) column and experiencing co-elution, switching to a mid-polarity phase (e.g., 50% phenyl) or a WAX-type column is a logical next step to introduce different separation mechanisms.[8]
Q3: Before buying a new column, can I optimize my oven temperature program to improve resolution?
A3: Yes, absolutely. Optimizing the temperature program is a powerful, cost-effective tool for improving the separation of closely eluting compounds.[10][15] A generic, fast ramp is often insufficient for complex mixtures like sesquiterpenes.[10][16]
Step-by-Step Protocol for Optimizing GC Oven Temperature Program:
-
Start with a "Scouting Gradient": Begin with a low initial temperature (e.g., 40-60°C) and a moderate ramp rate (e.g., 10°C/min) to a high final temperature (near the column's max limit).[17] This provides a baseline chromatogram showing the full elution range of your compounds.[17]
-
Identify the Elution Temperature: Note the oven temperature at which your co-eluting peaks of interest elute.
-
Lower the Ramp Rate: The most effective strategy is to decrease the ramp rate through the elution window of the target compounds.[10] A slower ramp gives the analytes more time to interact with the stationary phase, enhancing separation. Try reducing the ramp from 10°C/min to 3-5°C/min.[18]
-
Introduce a Hold: For particularly stubborn co-elutions, you can insert a short isothermal hold (1-2 minutes) about 20-30°C before the elution temperature of the pair. This can sometimes provide enough of an edge to achieve separation.
-
Optimize Initial Temperature: A lower initial temperature can improve the resolution of very volatile, early-eluting compounds.[17] Ensure the initial hold time is sufficient for proper focusing, especially in splitless injection mode.[17]
Example Temperature Programs:
| Program Type | Initial Temp | Ramp 1 | Ramp 2 | Final Temp & Hold | Use Case |
| Scouting | 60°C (2 min) | 10°C/min to 300°C | - | 300°C (10 min) | Initial sample assessment.[17] |
| Optimized | 60°C (2 min) | 8°C/min to 200°C | 3°C/min to 240°C | 300°C (15 min) | Improved resolution for mid-to-late eluting compounds.[10][18] |
Q4: Can other GC parameters like carrier gas flow rate or column dimensions affect my separation?
A4: Yes, while secondary to stationary phase and temperature, these parameters are important for optimizing column efficiency (N).
-
Carrier Gas Flow Rate (Linear Velocity): Every column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency (the lowest plate height in a van Deemter plot). For helium, this is typically around 30-40 cm/s (which corresponds to ~1.0-1.2 mL/min for a 0.25 mm ID column).[10] Deviating too far from this optimum will reduce resolution.
-
Column Dimensions:
-
Length: Doubling the column length doubles the resolution, but also doubles the analysis time. A 30 m column is a good balance for most applications.[19]
-
Internal Diameter (ID): Decreasing the column ID (e.g., from 0.25 mm to 0.18 mm) significantly increases efficiency and resolution.[13] However, it also reduces sample capacity, making the column more prone to overload.
-
Film Thickness (df): A thicker film increases retention, which can be beneficial for separating highly volatile compounds without sub-ambient cooling.[20][21] It can also improve peak shape for active compounds by better shielding active sites on the fused silica surface.[22] However, thicker films have lower maximum operating temperatures and higher bleed.[20][22]
-
Part 3: Mass Spectrometric & Data Analysis Solutions
When chromatographic separation is incomplete, the mass spectrometer can be used to differentiate and quantify co-eluting compounds.
Q5: My peaks are still overlapping after optimizing my GC method. How can I use the MS to identify and quantify them?
A5: This is where the power of mass spectrometry comes in. If you have even slight chromatographic separation, you can use Mass Spectral Deconvolution .
-
The Principle: Deconvolution algorithms are computational tools that analyze the GC-MS data to mathematically separate mixed mass spectra into pure component spectra.[23][24][25] The software identifies ions that maximize at slightly different retention times within a single chromatographic peak and uses this information to reconstruct the individual mass spectra of each co-eluting compound.[4][25]
-
How to Use It:
-
Ensure you have sufficient data points across the peak. A minimum of 10-15 scans across the peak is generally required for reliable deconvolution.[4][26]
-
Use the deconvolution software package that comes with your instrument's software (e.g., Agilent MassHunter, Shimadzu GCMSsolution) or a third-party program like AMDIS or AnalyzerPro.[24][26]
-
The software will generate "pure" component spectra that can then be reliably searched against a spectral library (e.g., NIST, Wiley) for identification.[4]
-
-
Quantification using Extracted Ion Chromatograms (EICs): Even if the total ion chromatogram (TIC) peak is unresolved, you can often find unique, characteristic ions for each of the co-eluting isomers.[14] By creating an EIC for a unique ion of each compound, you can generate a chromatogram for that specific compound and perform quantification on the resulting resolved peak.[4]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting co-eluting sesquiterpene peaks.
Part 4: Advanced Separation & Sample Preparation Strategies
Q6: I have an extremely complex sample, and even after extensive method development, I cannot resolve critical isomers. What are my options?
A6: For the most challenging separations, advanced techniques may be necessary.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This is the most powerful chromatographic technique for separating complex mixtures.[23] It uses two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second).[12] The effluent from the first column is trapped in small fractions and then rapidly re-injected onto the second column. This provides a two-dimensional separation that significantly increases peak capacity and resolving power, making it ideal for essential oils and other samples rich in sesquiterpenes.[12][16][27][28]
-
Derivatization: For sesquiterpenes containing active functional groups like hydroxyls (sesquiterpene alcohols), derivatization can be a useful strategy.[10] Silylation, for example, replaces active hydrogens with a trimethylsilyl (TMS) group.[29] This process can improve thermal stability, reduce tailing, and alter the volatility and retention characteristics of the compounds, potentially resolving co-elutions that were problematic in their native form.[29]
References
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Beil, W., et al. (2019). Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). Beilstein Journal of Organic Chemistry. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
GC-MS, H. R. W. H. to R. G.-M. P. O. in. (2022). How to Resolve GC-MS Peak Overlap in High-Resolution Work. Technology Networks. Available at: [Link]
-
Polite, L. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs LLC. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Anatune. (2016). Adding more Power to your GC-MS Analysis through Deconvolution. AZoM.com. Available at: [Link]
-
Miller, J. (2022). LABTips: Troubleshooting Tricky Terpenes. Labcompare.com. Available at: [Link]
- Marriott, P. J., & Shellie, R. A. (2010). Selection of Columns for GCxGC Analysis of Essential Oils.
-
Chromatography Forum. (2020). Methods to separate co-eluting peaks. Available at: [Link]
- Du, X., & Zeisel, S. H. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives.
- Agilent Technologies. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer.
-
Du, X., & Zeisel, S. H. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. PMC - PubMed Central. Available at: [Link]
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- Semeniuc, C. A., et al. (2008). Column oven temperature program as optimization parameter for the determination of essential oil composition by GC-MS.
- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
-
D'Auria, M., et al. (2021). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. MDPI. Available at: [Link]
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Annunziata, A., et al. (2024). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. MDPI. Available at: [Link]
- Agilent Technologies. (n.d.). Troubleshooting Guide.
- LCGC International. (2017).
- Restek. (n.d.).
- Macherey-Nagel. (n.d.).
-
Das, A., & Stevens, D. K. (2013). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). PubMed Central. Available at: [Link]
-
Chromatography Forum. (2011). GC peak shape troubleshooting. Available at: [Link]
- LCGC International. (2017). Count the Cost, Part 3: Increasing Resolution by Changing Selectivity.
- Restek. (n.d.).
-
ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?. Available at: [Link]
- Thermo Fisher Scientific. (n.d.).
-
Alonso-Gutierrez, J., et al. (2015). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. PubMed. Available at: [Link]
-
Snow, N. H. (2023). How Chemistry Determines Separations: Influence of Selectivity on Resolution. Chromatography Online. Available at: [Link]
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Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
- LabRulez GCMS. (n.d.).
- LCGC International. (2015).
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Snow, N. H. (2014). Faster GC Analysis of Medical Cannabis Terpenes with Same 624Sil MS Selectivity. Restek. Available at: [Link]
- Phenomenex. (2024). Guide to Choosing a GC Column.
-
ResearchGate. (2015). What is the best source of monoterpene, sesquiterpenes and diterpenes standards for GC-MS instrument?. Available at: [Link]
- Isaacman-VanWertz, G., et al. (2022). Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern US.
-
Lo, G. (2023). Understanding Chromatographic Selectivity | Part 1. Mac-Mod Analytical. Available at: [Link]
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Polite, L. (2024). Understanding The Master Resolution Equation In Chromatography. Axion Labs LLC. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Recovery of (+)-Sativene During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the extraction of the sesquiterpene, (+)-Sativene. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you with the scientific rationale to optimize your extraction protocols for maximum recovery.
Understanding this compound: Key Properties Influencing Extraction
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. As a sesquiterpene, it is a relatively non-polar and volatile compound.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₅H₂₄[1][2][3] | Indicates a hydrocarbon structure, suggesting non-polar character. |
| Molecular Weight | 204.35 g/mol [2] | |
| Boiling Point | ~256 °C[1] | While less volatile than monoterpenes, loss can still occur at elevated temperatures during extraction and solvent removal.[4] |
| logP (Octanol/Water) | 4.271 (Calculated)[5] | High logP value confirms its lipophilic (fat-loving) and hydrophobic (water-fearing) nature, dictating the choice of non-polar extraction solvents. |
| Water Solubility | Very low (log₁₀WS = -4.19, Calculated)[5] | Reinforces the need for organic solvents for effective extraction. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the underlying reasons for poor recovery and actionable, step-by-step solutions.
Question 1: I am experiencing very low or no recovery of this compound in my extract. What is the most likely cause?
Answer: The most common culprit for poor recovery of a non-polar compound like this compound is an inappropriate solvent choice. The principle of "like dissolves like" is paramount in extraction. Using a polar solvent will result in minimal partitioning of this compound from the sample matrix into the solvent.
Troubleshooting Protocol:
-
Solvent Selection Verification:
-
Principle: To effectively extract a non-polar compound like this compound, a non-polar solvent is essential.
-
Action: If you are using polar solvents such as water, methanol, ethanol, or acetonitrile, switch to a non-polar solvent.[6][7]
-
Recommended Solvents: Hexane, heptane, n-octane, or dichloromethane are excellent starting points.[8][9] For two-layer culture systems with recombinant E. coli, n-octane has been shown to be effective in trapping volatile sesquiterpenes.[9]
-
-
Small-Scale Solvent Optimization:
-
Principle: The optimal solvent can vary depending on the sample matrix. A quick pilot study can save significant time and resources.
-
Action: Perform small-scale extractions of your sample material with a panel of non-polar solvents (e.g., hexane, ethyl acetate, dichloromethane) to empirically determine the most efficient one for your specific matrix.
-
Question 2: My initial recovery was acceptable, but I am losing the compound during the solvent evaporation/concentration step. Why is this happening?
Answer: Although this compound has a relatively high boiling point for a terpene, it is still classified as a semi-volatile compound.[4] Significant loss can occur during solvent removal, especially if high temperatures or prolonged vacuum are applied.
Troubleshooting Protocol:
-
Gentle Evaporation Techniques:
-
Principle: Minimizing thermal stress on the analyte is key to preventing evaporative loss.
-
Action:
-
Utilize a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).
-
Avoid using a strong vacuum initially; gradually decrease the pressure.
-
Do not evaporate the solvent to complete dryness. This can lead to the loss of your compound as it becomes a thin film on the flask surface. Leave a small amount of solvent and perform the final drying step under a gentle stream of nitrogen.
-
-
-
Solvent Exchange:
-
Principle: If a more volatile extraction solvent was used (e.g., hexane), exchanging it for a less volatile one can protect the analyte during concentration.
-
Action: After the initial extraction, add a small volume of a higher-boiling point "keeper" solvent (e.g., n-dodecane) to the extract before proceeding with evaporation. The more volatile extraction solvent will be removed first, leaving your this compound concentrated in the keeper solvent.
-
Question 3: My recovery is inconsistent across different batches of the same sample. What could be causing this variability?
Answer: Inconsistent recovery often points to issues with sample preparation, matrix effects, or potential degradation of the target analyte. Sesquiterpenes can be susceptible to degradation under certain pH or thermal conditions.[6][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound recovery.
Detailed Steps:
-
Ensure Sample Homogeneity: Grind solid samples to a consistent particle size. For liquid samples, ensure they are well-mixed before taking an aliquot.
-
Control pH: Acidic or basic conditions can potentially lead to the degradation or isomerization of sesquiterpenes.[8] Maintain a neutral pH during extraction unless a specific pH is required for your matrix.
-
Minimize Heat Exposure: Perform extractions at room temperature or below to reduce the risk of thermal degradation and volatilization.
-
Implement a Cleanup Step: Complex matrices can introduce interfering compounds. Consider a liquid-liquid extraction against an alkaline 50% methanol solution to remove components like free fatty acids.[9]
Question 4: I see a peak in my GC-MS analysis at the correct retention time, but the mass spectrum does not match this compound. What is happening?
Answer: This issue suggests either co-elution with an interfering compound or on-column degradation of this compound. The high temperatures of the GC inlet can sometimes cause thermally labile compounds to rearrange or degrade.
Troubleshooting Protocol:
-
Optimize GC Method:
-
Principle: Modifying the temperature program can improve the separation of co-eluting peaks.
-
Action:
-
Lower the initial oven temperature.
-
Use a slower temperature ramp rate (e.g., 2-5 °C/min). This will increase the separation between compounds.
-
Verify the identity of your peak by comparing the mass spectrum with a known standard and library data.[10]
-
-
-
Check Inlet Temperature:
-
Principle: An excessively high inlet temperature can cause thermal degradation of sesquiterpenes.
-
Action: Gradually decrease the GC inlet temperature in 10-20 °C increments to find the optimal balance between efficient volatilization and compound stability.
-
-
Consider Alternative Analytical Techniques:
-
Principle: If GC-MS proves problematic, other techniques may be more suitable.
-
Action: For thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer detector (LC-MS), can be a viable alternative as it is performed at or near room temperature.[11][12]
-
References
-
LABTips: Troubleshooting Tricky Terpenes | Labcompare.com. (2022, January 14). Retrieved from [Link]
-
Chemical Properties of Sativene (CAS 6813-05-4) - Cheméo. (n.d.). Retrieved from [Link]
-
Sativene | C15H24 | CID 11830550 - PubChem. (n.d.). Retrieved from [Link]
-
Sativene - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]
-
A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (n.d.). Retrieved from [Link]
-
Sativene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
GC-MS analysis of sabinene from the headspace of the sealed cultures of... - ResearchGate. (n.d.). Retrieved from [Link]
-
A novel degraded sesquiterpene from the fresh stem of Aquilaria sinensis - PubMed. (n.d.). Retrieved from [Link]
-
Microbial Transformation of the Sesquiterpene Lactone, Vulgarin, by Aspergillus niger - MDPI. (n.d.). Retrieved from [Link]
-
A New Pathway for the Degradation of a Sesquiterpene Alcohol, Nerolidol by Alcaligenes Eutrophus - PubMed. (n.d.). Retrieved from [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - NIH. (n.d.). Retrieved from [Link]
-
Factors Affecting Recovery - Elevate Sport & Spine Therapy. (n.d.). Retrieved from [Link]
-
Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed. (n.d.). Retrieved from [Link]
-
UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - Frontiers. (n.d.). Retrieved from [Link]
-
UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - ResearchGate. (n.d.). Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Improving the resolution of (+)-Sativene enantiomers by chiral chromatography
Welcome to the technical support center for the chiral separation of (+)-sativene and its enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the chiral chromatography of this sesquiterpene. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and high-resolution separation methods.
Introduction: The Challenge of Sativene Enantioseparation
Sativene is a chiral sesquiterpene hydrocarbon of interest in natural product synthesis and as a potential biological agent. Like many chiral molecules, its enantiomers can exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is critical. However, due to their identical physical and chemical properties—such as molecular weight, boiling point, and solubility—separating enantiomers is a significant analytical challenge.[1][2][3][4] Chiral chromatography provides a direct method for this separation by creating a transient diastereomeric complex between the analyte enantiomers and a chiral stationary phase (CSP).[1][3][5][6] This guide focuses on troubleshooting and optimizing this process for sativene.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of sativene.
Q1: Which type of chiral stationary phase (CSP) is best for separating sativene enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are the most widely used and successful for a broad range of chiral compounds, including terpenes.[7][8][9]
-
Amylose-based phases (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors) often provide a different selectivity due to their helical groove structure.[7]
-
Cellulose-based phases form tight, layered structures that can also offer unique enantioselective interactions.[7]
-
Cyclodextrin-based CSPs are another viable option, especially in gas chromatography (GC), where they separate enantiomers through inclusion complexation.[5][10]
For HPLC, starting with a screening of both an amylose- and a cellulose-based column is a highly effective strategy.[11]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: For non-polar analytes like sativene, normal-phase (NP) mode is typically the starting point. NP mobile phases (e.g., hexane/isopropanol) often provide better solubility for hydrocarbons and lead to stronger chiral recognition interactions with polysaccharide CSPs. However, reversed-phase (RP) methods using mobile phases like acetonitrile/water can also be effective and should not be discounted, especially with modern immobilized CSPs that are stable in a wider range of solvents.[8][12]
Q3: My resolution is poor (Rs < 1.5). What is the first parameter I should adjust?
A3: Selectivity (α) is the most powerful factor for improving resolution in chiral separations.[7] The first and most impactful parameter to adjust is the mobile phase composition , specifically the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can dramatically alter the enantioselective interactions and, therefore, the resolution.
Q4: Can temperature be used to improve the separation?
A4: Yes, temperature is a critical but complex parameter. Generally, lower temperatures enhance enantioselectivity and improve resolution, but this can also lead to broader peaks and longer retention times.[13] Conversely, higher temperatures can improve peak efficiency (narrower peaks) but may reduce selectivity.[7] In some rare cases, increasing temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[14][15] Therefore, temperature optimization should be performed systematically, typically after initial mobile phase screening.
In-Depth Troubleshooting Guide
This section provides systematic workflows for addressing specific problems encountered during the chiral separation of sativene.
Problem 1: Poor or No Resolution (Rs < 1.2)
Poor resolution is the most common issue in chiral method development. A resolution value (Rs) of 1.5 indicates baseline separation, which is the goal for accurate quantification.[10]
Potential Causes & Explanations:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental requirement for separation is a differential interaction between the two enantiomers and the CSP. If the chosen CSP's chiral selector does not form distinct diastereomeric complexes with the sativene enantiomers, no separation will occur.
-
Suboptimal Mobile Phase Composition: The mobile phase competes with the analyte for interaction sites on the CSP. If the mobile phase is too strong (e.g., too much alcohol modifier in NP), it will disrupt the necessary chiral interactions, causing the enantiomers to elute together. If it's too weak, retention times will be excessively long.
-
High Temperature: As mentioned, elevated temperatures can reduce the energy difference between the diastereomeric complexes, decreasing selectivity and thus resolution.[15]
-
Low Column Efficiency: Even with good selectivity, poor efficiency (broad peaks) can cause the peaks to overlap. This can be due to a degraded column, extra-column volume, or an inappropriate flow rate.
Sources
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- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in the quantification of (+)-Sativene
Welcome to the Technical Support Center for the accurate quantification of (+)-sativene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique sesquiterpene in complex matrices. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and accuracy of your experimental results.
Troubleshooting Guide: Addressing Common Issues in this compound Quantification
This section addresses specific problems you may encounter during the analysis of this compound, providing potential causes and actionable solutions.
Question 1: I'm observing poor reproducibility and accuracy in my this compound quantification. What could be the primary cause?
Answer: Poor reproducibility and accuracy are classic indicators of unaddressed matrix effects.[1][2] The sample matrix, which includes all components other than the analyte of interest, can significantly interfere with the analytical signal, leading to either suppression or enhancement.[3] For this compound, which is often quantified in complex botanical extracts or biological fluids, matrix components can co-elute and affect the ionization efficiency of the analyte in the mass spectrometer source or interfere with its detection in other systems.[4][5]
The composition of the matrix can vary between samples, causing the degree of ion suppression or enhancement to fluctuate, which directly results in inconsistent and inaccurate quantitative data.[2] It is crucial to assess and mitigate these effects to ensure the validity of your results.
Question 2: My calibration curve for this compound has poor linearity (r² < 0.99) when using standards prepared in a pure solvent. How can I improve this?
Answer: Poor linearity in a calibration curve prepared in a neat solvent, especially when analyzing samples with a complex matrix, strongly suggests the presence of matrix effects. The matrix components in your actual samples are likely enhancing or suppressing the instrument's response to this compound, an effect that is absent in your clean solvent standards. This discrepancy leads to a non-linear relationship when you try to quantify the analyte in your samples.
To address this, you should move away from solvent-based calibration and adopt a method that accounts for the matrix. The recommended approach is to use matrix-matched calibration .[3][6]
-
Source a Blank Matrix: Obtain a sample of the same matrix (e.g., the same plant species, biological fluid) that is certified to be free of this compound. If a completely blank matrix is unavailable, select a sample with the lowest possible concentration of the analyte.
-
Prepare a Stock Solution: Create a high-concentration stock solution of a certified this compound reference standard in a suitable organic solvent (e.g., hexane or ethyl acetate for GC-MS).
-
Spike the Blank Matrix: Prepare a series of calibration standards by spiking known concentrations of the this compound stock solution into aliquots of the blank matrix extract. This should cover the expected concentration range of your unknown samples.
-
Process as Usual: Subject these matrix-matched standards to the exact same extraction and analysis procedure as your unknown samples.
-
Construct the Calibration Curve: Generate the calibration curve using the response of the matrix-matched standards. This curve will inherently account for any systematic signal suppression or enhancement caused by the matrix.[6]
Question 3: I suspect matrix effects are impacting my GC-MS analysis of this compound. How can I definitively diagnose and quantify these effects?
Answer: A systematic way to diagnose and quantify matrix effects is to perform a post-extraction spike experiment . This method allows you to calculate the "matrix effect factor" (MEF), which provides a quantitative measure of signal suppression or enhancement.
Caption: Workflow to diagnose and quantify matrix effects.
Interpretation of Results:
-
A Matrix Effect Factor significantly different from 100% confirms the presence of matrix effects that need to be addressed for accurate quantification.[7]
Frequently Asked Questions (FAQs)
This section covers broader questions related to the quantification of this compound and the management of matrix effects.
Question 4: What are the most effective strategies to mitigate matrix effects in the quantification of this compound?
Answer: Mitigating matrix effects requires a multi-faceted approach. The primary strategies can be categorized into three areas:
-
Advanced Sample Preparation: The goal is to remove interfering components from the matrix before analysis. While simple "dilute and shoot" methods are fast, they are often insufficient for complex matrices.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By choosing an appropriate sorbent, you can selectively retain this compound while washing away interfering matrix components.[2]
-
Liquid-Liquid Extraction (LLE): This classic technique can be optimized to partition this compound into a solvent that is immiscible with the primary sample solvent, leaving many interferences behind.[2]
-
-
Optimized Chromatographic Separation: The aim is to chromatographically separate this compound from any co-eluting matrix components.[2]
-
Method Optimization: Adjusting the GC temperature program, flow rate, or using a longer column can improve resolution.
-
Column Selection: Employing a GC column with a different stationary phase (e.g., a mid- or high-polarity column instead of a standard non-polar DB-5 type) can alter selectivity and resolve interferences.[8]
-
-
Advanced Calibration and Correction Techniques: These methods compensate for matrix effects rather than eliminating them.
-
Matrix-Matched Calibration: As detailed in Question 2, this is a practical and widely used method.[6]
-
The Method of Standard Additions: This involves adding known amounts of the analyte to the actual sample and extrapolating to determine the original concentration. It is very accurate but can be time-consuming as each sample requires multiple analyses.
-
Stable Isotope Dilution (SID): This is considered the "gold standard" for overcoming matrix effects.[9][10] It involves using a stable isotope-labeled version of this compound (e.g., this compound-d3) as an internal standard. This standard is chemically identical to the analyte and will experience the exact same matrix effects, providing a highly reliable correction.[9][11]
-
Question 5: Why is Stable Isotope Dilution (SID) considered the best method for overcoming matrix effects, and how does it work?
Answer: Stable Isotope Dilution (SID) is the most robust method because the internal standard—a stable isotope-labeled version of the analyte—is the perfect chemical mimic of the target compound.[9][11]
The Principle of SID: A known amount of the isotopically labeled standard (e.g., this compound-d3) is added to the sample at the very beginning of the sample preparation process.[9][10] This "internal standard" co-exists with the native this compound throughout extraction, cleanup, and analysis. Because they are structurally identical, they behave identically in every step:
-
They have the same extraction recovery.
-
They have the same chromatographic retention time.
-
They experience the exact same degree of ion suppression or enhancement in the MS source.
The mass spectrometer can differentiate between the native analyte and the heavier labeled standard. Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard.[9][10] Any losses during sample prep or signal fluctuations due to matrix effects will affect both compounds equally, leaving their ratio unchanged. This provides an exceptionally accurate and precise measurement, irrespective of matrix variability.[12][13]
Caption: The principle of Stable Isotope Dilution (SID).
Question 6: Can I use a different sesquiterpene as an internal standard if a labeled version of this compound is not available?
Answer: Yes, using a different but structurally similar compound as an internal standard (an analogue internal standard) is a common and valid strategy when an isotopically labeled standard is unavailable. For this compound, a good choice would be another sesquiterpene that is not present in your samples, such as β-caryophyllene or α-humulene, provided they are not naturally occurring in your matrix.[14]
Key Considerations for Selecting an Analogue Internal Standard:
-
Structural Similarity: It should have similar chemical properties (e.g., volatility, polarity) to this compound to ensure it behaves similarly during extraction and chromatography.
-
Chromatographic Resolution: It must be well-separated from this compound and any other interferences in the chromatogram.
-
Absence in Samples: You must verify that the chosen internal standard is not naturally present in your samples.
Data Comparison: SID vs. Analogue IS
| Feature | Stable Isotope Dilution (SID) | Analogue Internal Standard (IS) |
| Correction Accuracy | Excellent: Corrects for matrix effects and recovery losses almost perfectly.[9][10] | Good: Corrects for variability but may not perfectly mimic the analyte's behavior in the MS source. |
| Co-elution | Perfect: Co-elutes with the analyte. | Close Elution: Should elute close to the analyte but must be baseline resolved. |
| Cost & Availability | Often more expensive and may require custom synthesis. | Generally less expensive and more readily available. |
| Recommendation | The "gold standard" for regulatory or high-stakes quantitative studies. | A robust and practical choice for many research applications. |
While an analogue internal standard is a significant improvement over external calibration, it's important to recognize that it may not compensate for matrix effects as perfectly as a stable isotope-labeled standard because of slight differences in ionization efficiency.[3] Therefore, method validation, including accuracy and precision assessments, is critical.
References
- HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. (2025). PMC - NIH.
- Application Notes and Protocols for the Analytical Techniques of Sesquiterpene Lactone Analysis. Benchchem.
- Validated spectrophotometric method for quantification of total triterpenes in plant m
- Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
- Analysis of Terpenes in Cannabis sativa L.
- A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. (1989). MDPI.
- Method for the Analysis of Cannabinoids and Terpenes in Cannabis. PhytoFacts.
- The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil. MDPI.
- Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chrom
- Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023). PubMed.
- overcoming matrix effects in Sibiricaxanthone B mass spectrometry. Benchchem.
- Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. (2025). [No Source Found].
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Stable Isotope Dilution Assay. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München.
- Technical Support Center: Mitigation of Matrix Effects with Acetanthranil-d3. Benchchem.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
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- Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. (2025). PubMed.
- An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A st
- The Power of Stable Isotope Dilution Assays in Brewing. (2025). [No Source Found].
- Stable isotope dilution techniques for assessing vitamin A status and bioefficacy of provitamin A carotenoids in humans. Sign-in.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2010). PubMed.
- Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regul
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Technical Support Center: Enhancing the Efficiency of the Intramamolecular Diels-Alder Reaction for Sativene Synthesis
Welcome to the technical support center dedicated to the synthesis of sativene via the intramolecular Diels-Alder (IMDA) reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cycloaddition to construct the intricate tricyclic core of the sativene sesquiterpene. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and optimize your synthetic strategy.
The Intramolecular Diels-Alder Approach to Sativene
The synthesis of sativene, a tricyclic sesquiterpene, has been a longstanding challenge and a testament to the ingenuity of synthetic organic chemists. Among the various strategies developed, the intramolecular Diels-Alder (IMDA) reaction has emerged as a particularly elegant and efficient method for constructing the characteristic [4.3.1]propellane skeleton. This approach involves the cyclization of a tethered diene and dienophile within the same molecule, offering significant advantages in terms of stereocontrol and atom economy.
The general strategy involves the preparation of an acyclic triene precursor, which, upon heating or catalysis, undergoes the IMDA reaction to form the bicyclo[4.4.0]decene ring system of sativene. Subsequent transformations can then be employed to complete the synthesis of the natural product.
Caption: General workflow for sativene synthesis via an IMDA reaction.
Troubleshooting Guide: Common Issues and Solutions in the Sativene IMDA Reaction
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Question 1: My IMDA reaction is resulting in a low yield of the desired sativene precursor. What are the likely causes and how can I improve it?
Answer:
Low yields in the IMDA reaction for sativene synthesis can stem from several factors, ranging from substrate instability to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of the Triene Precursor: The starting triene must be of high purity. Impurities can interfere with the reaction, and any degradation of the triene before cyclization will naturally lead to lower yields. Ensure rigorous purification of the triene, typically by flash chromatography, and use it promptly.
-
Reaction Temperature and Duration: The thermal IMDA reaction often requires elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or the product.
-
Recommendation: Start with the reported literature conditions and monitor the reaction progress closely by TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration. A time-course study can help identify the optimal balance.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. High-boiling, non-polar solvents like toluene or xylene are commonly used for thermal IMDA reactions to achieve the necessary temperatures.
-
Recommendation: Ensure the solvent is rigorously dried and degassed, as oxygen can promote side reactions. If decomposition is an issue, consider a solvent with a slightly lower boiling point to allow for more precise temperature control.
-
-
Concentration (High Dilution Principle): The IMDA is a unimolecular reaction, while polymerization or intermolecular Diels-Alder reactions are bimolecular. To favor the desired intramolecular pathway, the reaction should be conducted under high dilution conditions.
-
Recommendation: Run the reaction at a low concentration (e.g., 0.01 M or lower). This can be achieved by the slow addition of the triene precursor to a large volume of hot solvent over several hours using a syringe pump. This technique maintains a low instantaneous concentration of the reactant, thereby minimizing intermolecular side reactions.[1]
-
-
Lewis Acid Catalysis: If thermal conditions are proving ineffective or lead to degradation, consider employing a Lewis acid catalyst. Lewis acids can coordinate to the dienophile, lowering the LUMO energy and accelerating the reaction, often allowing for lower reaction temperatures.[2][3][4]
-
Recommendation: Screen a variety of Lewis acids. Common choices include Et₂AlCl, Me₂AlCl, BF₃·OEt₂, and SnCl₄. The optimal Lewis acid and stoichiometry will depend on the specific substrate. Start with catalytic amounts and low temperatures (e.g., -78 °C to room temperature) and gradually increase if necessary. Be mindful that some Lewis acids can also promote decomposition, so careful optimization is key.
-
Question 2: I am observing the formation of multiple diastereomers of the IMDA product. How can I improve the diastereoselectivity?
Answer:
Controlling the diastereoselectivity of the IMDA reaction is crucial for an efficient total synthesis of sativene. The formation of multiple diastereomers is often related to the conformational flexibility of the acyclic triene precursor and the transition state energetics.
-
Understanding the Transition States: The stereochemical outcome of the IMDA reaction is determined by the relative energies of the possible transition states (endo vs. exo, and different conformations of the tether). For the formation of the bicyclo[4.4.0]decene system in sativene synthesis, the tether length and substitution pattern play a critical role.[5]
Caption: Competing endo and exo transition states in the IMDA reaction.
-
Influence of Diene Geometry: The geometry of the diene (E vs. Z) within the triene precursor can have a profound impact on the facial selectivity of the cycloaddition. The synthesis of the triene should be designed to produce the desired diene isomer with high selectivity.
-
Tether Conformation: The substituents on the tether connecting the diene and dienophile can influence the preferred conformation of the molecule in the transition state, thereby directing the stereochemical outcome. Strategically placed bulky groups can disfavor certain transition states through steric hindrance.
-
Lewis Acid Catalysis for Enhanced Selectivity: Lewis acids not only accelerate the reaction but can also enhance diastereoselectivity. By coordinating to the dienophile, the Lewis acid can lock the conformation of the tether and increase the energy difference between the competing transition states.[2][3]
-
Recommendation: Experiment with different Lewis acids and reaction temperatures. A lower temperature in a Lewis acid-catalyzed reaction often leads to higher diastereoselectivity as the reaction becomes more sensitive to small energy differences between transition states.
-
| Lewis Acid | Typical Temperature (°C) | Potential Impact on Diastereoselectivity |
| Et₂AlCl | -78 to 0 | Can significantly enhance endo selectivity. |
| Me₂AlCl | -78 to 0 | Similar to Et₂AlCl, may offer different levels of selectivity. |
| BF₃·OEt₂ | -78 to 25 | A milder Lewis acid, good starting point for optimization. |
| SnCl₄ | -78 to 0 | A stronger Lewis acid, can be very effective but may also cause side reactions. |
Question 3: My IMDA reaction is not proceeding to completion, and I recover a significant amount of starting material. What should I do?
Answer:
Incomplete conversion in an IMDA reaction can be frustrating. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Temperature and/or Time: The most straightforward approach is to provide more energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments and monitor for product formation and starting material consumption. Extending the reaction time can also be effective, but be wary of potential product decomposition over extended periods at high temperatures.
-
Use of a Higher Boiling Point Solvent: If you are limited by the boiling point of your current solvent, switching to a higher-boiling alternative (e.g., from toluene to xylene or mesitylene) can allow you to access higher reaction temperatures.
-
Employ a Lewis Acid Catalyst: As mentioned previously, Lewis acids can dramatically accelerate the IMDA reaction, often leading to complete conversion where thermal conditions fail. This is often the most effective solution for sluggish IMDA reactions.
-
Check for Inhibitors: Ensure that your starting material and solvent are free from any potential reaction inhibitors. For example, trace amounts of water or other protic impurities can quench Lewis acid catalysts. Rigorous drying of all reagents and glassware is essential.
-
Consider a Different Synthetic Route to the Triene: In some cases, the substitution pattern on the triene precursor may render it inherently unreactive towards the IMDA cyclization. If extensive optimization of the reaction conditions fails, it may be necessary to reconsider the design of the triene precursor. For instance, altering the length or rigidity of the tether can significantly impact reactivity.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an intramolecular Diels-Alder reaction for the synthesis of sativene?
The IMDA approach offers several key advantages:
-
High Stereocontrol: The constrained nature of the intramolecular reaction often leads to high levels of stereoselectivity in the formation of the multiple stereocenters of the sativene core.
-
Increased Reaction Rate: The proximity of the diene and dienophile in the same molecule leads to a more favorable entropy of activation compared to an intermolecular reaction, often resulting in faster reaction rates.[1]
-
Avoidance of Intermolecular Side Reactions: By using high dilution conditions, intermolecular side reactions such as polymerization can be minimized, leading to cleaner reactions and higher yields of the desired cyclic product.[1]
Q2: Can I use a chiral Lewis acid to induce enantioselectivity in the IMDA reaction for sativene synthesis?
Yes, the use of chiral Lewis acids to catalyze enantioselective IMDA reactions is a well-established strategy in organic synthesis. By employing a chiral Lewis acid, it is possible to create a chiral environment around the dienophile, leading to the preferential formation of one enantiomer of the cyclized product. This is a powerful technique for the asymmetric synthesis of natural products like sativene.
Q3: What are some common side reactions to be aware of during the IMDA reaction?
Besides the formation of diastereomers, other potential side reactions include:
-
[6]-Hydride Shift: In some cases, a competing[6]-hydride shift can occur, leading to isomerization of the starting triene to a less reactive or unreactive isomer.
-
Ene Reaction: An intramolecular ene reaction can sometimes compete with the Diels-Alder cycloaddition, particularly if the substrate is suitably disposed for such a reaction.
-
Decomposition: At high temperatures, both the starting triene and the Diels-Alder adduct can be susceptible to decomposition, especially if sensitive functional groups are present.
Experimental Protocols
Protocol 1: General Procedure for Thermal Intramolecular Diels-Alder Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add freshly distilled, dry toluene (to achieve a final concentration of ~0.01 M).
-
Heat the toluene to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the acyclic triene precursor in a small amount of dry toluene.
-
Add the solution of the triene precursor dropwise to the refluxing toluene over a period of 4-8 hours using the dropping funnel or a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[4.4.0]decene adduct.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the acyclic triene precursor in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., a 1.0 M solution of Et₂AlCl in hexanes) dropwise to the stirred solution of the triene.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC/GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- May, J. A. Intramolecular Diels-Alder Reaction (IMDA). Dr. May Group Meeting, 2011.
- Parker, K. A.; Adamchuk, M. R. Lewis acid catalyzed intramolecular Diels-Alder reactions of acyclic (Z)-substituted 1,3-dienes. Org. Lett.2001, 3 (6), 957–960.
- Hatsui, T.; Hashiguchi, T.; Takeshita, H. A Total Synthesis of (.+-.)-Sativene via High-Pressure Diels-Alder Route. Chem. Lett.1994, 23 (8), 1435-1438.
- McMurry, J. E. Total synthesis of sativene. J. Am. Chem. Soc.1968, 90 (24), 6821–6825.
- Khan, I.; et al. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Molecules2022, 27(19), 6293.
- McMurry, J. E.
- Vandewalle, M.; De Clercq, P. Total synthesis of polycarbocyclic sesquiterpenes. A survey of the intramolecular Diels-Alder reaction. Tetrahedron1985, 41 (10), 1767-1831.
- Roush, W. R.; et al. Probing the Lewis acid-catalyzed intramolecular Diels-Alder cyclizations of allylic alkoxy-substituted (Z)-1,3-dienes. Org. Lett.2003, 5 (24), 4725–4728.
- Yadav, J. S.; et al. Lewis acid catalyst system for Diels–Alder reaction. J. Chem. Sci.2016, 128, 125–130.
- Fallis, A. G. The intramolecular Diels–Alder reaction: recent advances and synthetic applications. Can. J. Chem.1984, 62 (2), 183-234.
- Corey, E. J.; et al. Diastereoselectivity in Diels-Alder Reactions. Chemistry LibreTexts.
- McMurry, J. E. Total synthesis of sativene. J. Am. Chem. Soc.1968, 90 (24), 6821–6825.
- Hirst, D. J.; et al. On the effect of tether composition on cis/trans selectivity in intramolecular Diels-Alder reactions. Org. Biomol. Chem.2009, 7 (4), 791-797.
- Ishihara, K. Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org2024, 2024010219.
- Oppolzer, W. The Intramolecular Diels-Alder Reaction. Angew. Chem. Int. Ed. Engl.1977, 16 (1), 10-23.
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- 3. Probing the Lewis acid-catalyzed intramolecular Diels-Alder cyclizations of allylic alkoxy-substituted (Z)-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. On the effect of tether composition on cis/trans selectivity in intramolecular Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Structural Elucidation of (+)-Sativene and Related Sesquiterpenes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex sesquiterpenes. This guide is designed to provide in-depth, practical solutions to the challenges encountered when working with intricate molecules like (+)-Sativene. Drawing from extensive field experience and established scientific principles, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your experimental work.
Introduction to the Challenge: The Case of this compound
This compound is a tricyclic sesquiterpene with a complex carbon skeleton that presents significant challenges for unambiguous structural determination.[1][2][3] Its compact and highly fused ring system, coupled with multiple stereocenters, demands a multi-faceted analytical approach. The principles and techniques discussed here using this compound as a central example are broadly applicable to a wide range of complex sesquiterpenoids.
The biosynthesis of sativene involves the cyclization of farnesyl diphosphate (FPP) by a terpene cyclase, SatA, to form the characteristic 6-5-5 ring system.[4][5][6] This intricate enzymatic process gives rise to a molecule with a unique three-dimensional architecture that can be difficult to decipher using any single analytical method.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the structural elucidation of complex sesquiterpenes.
Q1: Why is it so difficult to distinguish between sesquiterpene isomers using mass spectrometry alone?
A1: Sesquiterpene isomers, such as this compound and its diastereomers, often exhibit very similar mass spectra under electron impact (EI) ionization. This is because they share the same molecular weight (C15H24, MW 204) and tend to fragment in predictable ways, leading to a common set of fragment ions (e.g., m/z 204, 189, 161, 133, 105, 91).[7] While techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) can provide quantitative data, significant fragmentation of bicyclic sesquiterpenes can reduce accuracy if only the parent ion is considered.[8][9] For unambiguous identification, mass spectrometry should be coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) and the results compared with authentic standards and retention indices.[7][10]
Q2: My 1H NMR spectrum of a purified sesquiterpene shows significant signal overlap. What strategies can I use to resolve these signals?
A2: Signal overlap in the 1H NMR spectra of sesquiterpenes is a common issue due to the presence of numerous aliphatic protons in similar chemical environments. To overcome this, a suite of two-dimensional (2D) NMR experiments is essential.[11][12][13]
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry.
In cases of severe overlap, consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.
Q3: I have obtained what appears to be a pure compound, but I am struggling to grow crystals for X-ray crystallography. What are my alternatives for determining the absolute configuration?
A3: While X-ray crystallography is considered the gold standard for determining molecular structure, obtaining suitable crystals can be a significant bottleneck.[14][15] When crystallography is not feasible, a combination of spectroscopic and computational methods can be employed to determine the absolute configuration:[16]
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD and ECD spectra with those predicted by quantum mechanical calculations (e.g., Density Functional Theory - DFT) for different stereoisomers, the absolute configuration can be confidently assigned.[17][18]
-
Mosher's Ester Analysis: This chemical derivatization method can be used to determine the absolute configuration of chiral secondary alcohols.
Q4: What are the best practices for isolating and purifying complex sesquiterpenes from natural sources?
A4: The isolation and purification of sesquiterpenes from complex natural extracts require a systematic approach to minimize degradation and maximize yield.[19][20][21]
| Stage | Recommended Techniques | Key Considerations |
| Extraction | Solvent extraction (e.g., using hexane, dichloromethane, or ethyl acetate), Supercritical Fluid Extraction (SFE) | Choice of solvent should be based on the polarity of the target sesquiterpenes. SFE is a greener alternative that minimizes the use of organic solvents.[19][20] |
| Initial Fractionation | Liquid-liquid partitioning, Column Chromatography (using silica gel or alumina) | This step aims to separate compounds based on polarity, simplifying the mixture for further purification. |
| Fine Purification | High-Performance Liquid Chromatography (HPLC), Preparative Thin-Layer Chromatography (TLC), Counter-Current Chromatography (CCC) | HPLC offers high resolution for separating closely related isomers. CCC is particularly useful for preventing degradation of sensitive compounds.[19] |
For volatile sesquiterpenes, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is an effective technique for both identification and quantification.[7]
Troubleshooting Guides
This section provides step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Resolving Ambiguous Stereochemistry with 2D NMR
Problem: You have a proposed planar structure for a sesquiterpene, but the relative stereochemistry of several chiral centers remains unclear from 1D NMR and COSY data.
Workflow:
Caption: Workflow for resolving relative stereochemistry using 2D NMR.
Detailed Steps:
-
Acquire High-Quality NOESY/ROESY Data: Ensure the sample is free of paramagnetic impurities. Optimize the mixing time to build up NOE cross-peaks effectively without causing excessive spin diffusion. For molecules of intermediate size, a ROESY experiment may be preferable to avoid zero-crossing issues.
-
Identify Key Correlations: Look for NOEs between protons that are distant in the covalent structure but close in space. For example, in a bridged ring system, correlations between protons on different rings can define their relative orientation.
-
Build a 3D Model: Use the identified NOE restraints to construct a 3D model of the molecule. This can be done using molecular mechanics or DFT calculations.
-
Compare and Refine: Compare the interproton distances in your model with the intensities of the observed NOE cross-peaks. Refine the stereochemical assignments until the model is consistent with all the experimental data.
Guide 2: Differentiating Isomers with Tandem Mass Spectrometry (MS/MS)
Problem: You have a mixture of sesquiterpene isomers that co-elute during GC analysis, making it difficult to identify each component based on their EI-MS spectra.
Workflow:
Caption: Differentiating sesquiterpene isomers using GC-MS/MS.
Detailed Steps:
-
Perform GC-MS/MS Analysis: Use a mass spectrometer capable of tandem MS, such as a triple quadrupole or a Q-TOF instrument.
-
Select Precursor Ion: In the first stage of mass analysis, select the molecular ion ([M]+) or a characteristic high-mass fragment ion of the co-eluting sesquiterpenes.
-
Collision-Induced Dissociation (CID): In the collision cell, fragment the selected precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).
-
Acquire Product Ion Spectrum: In the second stage of mass analysis, scan for the product ions generated from the fragmentation of the precursor ion.
-
Compare Spectra: Even if the initial EI-MS spectra are similar, the product ion spectra obtained from MS/MS can reveal subtle differences in the fragmentation pathways of the isomers, allowing for their differentiation. The relative intensities of the product ions can serve as a fingerprint for each isomer.
Conclusion
The structural elucidation of complex sesquiterpenes like this compound is a formidable but achievable task. A successful outcome hinges on the thoughtful integration of multiple analytical techniques, a thorough understanding of the underlying chemical principles, and a systematic approach to troubleshooting. This guide provides a foundation for tackling these challenges, empowering researchers to confidently determine the structures of these intricate and often biologically significant natural products.
References
-
Kim, S., Karl, T., Helmig, D., Daly, R., Rasmussen, R., & Guenther, A. (2009). Measurement of atmospheric sesquiterpenes by proton transfer reaction-mass spectrometry (PTR-MS). Atmospheric Measurement Techniques, 2(1), 99–112. [Link]
-
Kim, S., Karl, T., Helmig, D., Daly, R., Rasmussen, R., & Guenther, A. (2009). Measurement of atmospheric sesquiterpenes by proton transfer reaction-mass spectrometry (PTR-MS) - AMT. Atmospheric Measurement Techniques, 2(1), 99–112. [Link]
-
Hatsui, T., Hashiguchi, T., & Takeshita, H. (1991). Total Synthesis of (±)-Sativene via High-Pressure Diels-Alder Route. Chemistry Letters, 20(10), 1829-1830. [Link]
-
Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343. [Link]
-
Karimi, S., et al. (2001). A Formal Total Synthesis of Racemic Sesquiterpenoid Sativene. Journal of Natural Products, 64(4), 406–410. [Link]
-
Zhang, Y., et al. (2024). Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters, 26(1), 338–343. [Link]
-
McMurry, J. E. (1968). Total synthesis of sativene. Journal of the American Chemical Society, 90(24), 6821–6825. [Link]
-
Li, Y., et al. (2022). Systematic Characterization of Sesquiterpenes from Dendrobium nobile through Offline Two-Dimensional Chromatography Tandem Mass Spectrometry and Target Isolation. Journal of Agricultural and Food Chemistry, 70(35), 10863–10873. [Link]
-
Karimi, S., et al. (2001). A formal total synthesis of racemic sesquiterpenoid sativene. Journal of Natural Products, 64(4), 406-10. [Link]
-
D'Auria, M., Racioppi, R., & Laurita, A. (2018). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules, 23(10), 2465. [Link]
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Dickschat, J. S., et al. (2014). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. Beilstein Journal of Organic Chemistry, 10, 2613–2625. [Link]
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McMurry, J. E. (1970). Reaction scheme for total synthesis of the natural product Sativene. Total Syntheses. [Link]
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Fronczek, F. R. (1982). X-Ray Crystal Structures of Some Inorganic, Organometallic, and Organic Natural Product Systems (Terpene, Monoterpene, Sesquiterpene, Irazunolide, Tetracyanonickelate). LSU Scholarly Repository. [Link]
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Li, S. L., et al. (2014). Determination of the Absolute Stereochemistry of Two New Aristophyllene Sesquiterpenes: A Combined Theoretical and Experimental Investigation. Chirality, 26(4), 189-93. [Link]
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Kisiel, W., & Michalska, K. (2008). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Magnetic Resonance in Chemistry, 46(10), 975-8. [Link]
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Srividya, N., et al. (2015). Integrating structure-based machine learning and co-evolution to investigate specificity in plant sesquiterpene synthases. PLoS Computational Biology, 11(6), e1004332. [Link]
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Chen, Y. F., et al. (2020). Sesquiterpenes from the Leaves of Magnolia delavayi franch. and Their Cytotoxic Activities. Chemistry & Biodiversity, 17(10), e2000454. [Link]
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Chow, J. Y., et al. (2015). Computational-guided discovery and characterization of a sesquiterpene synthase from Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 112(21), 6532-6537. [Link]
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Bohlmann, F., et al. (1982). X-Ray crystal structure of the sesquiterpene lactone scorpioidine. Journal of the Chemical Society, Chemical Communications, (11), 621-622. [Link]
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Kisiel, W., & Michalska, K. (2008). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Magnetic Resonance in Chemistry, 46(10), 975-8. [Link]
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Chadwick, M., et al. (2013). Sesquiterpene lactones: benefits to plants and people. International Journal of Molecular Sciences, 14(6), 12780–12805. [Link]
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Li, Y., et al. (2022). Structural Elucidation of a New Sesquiterpene Compound From Dendrobium nobile Lindl. by NMR Spectroscopy and Electronic Circular Dichroism Calculations. Frontiers in Chemistry, 10, 881829. [Link]
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Cerda-García-Rojas, C. M., & Pereda-Miranda, R. (2021). New Techniques of Structure Elucidation for Sesquiterpenes. In Studies in Natural Products Chemistry (Vol. 68, pp. 79-122). Elsevier. [Link]
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Validation & Comparative
Comparative Bioactivity of Sativene Enantiomers: An Analysis of a Scientific Knowledge Gap
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the bioactivities of (+)-sativene and (-)-sativene. While the broader class of sativene-type sesquiterpenoids has been investigated for various biological effects, specific data delineating the differential activities of the individual enantiomers is not publicly available. This guide, therefore, serves to highlight this knowledge gap and to synthesize the existing, more general information on sativene-related compounds, providing a framework for future research in this area.
Sativene, a tricyclic sesquiterpene, exists as two non-superimposable mirror images, or enantiomers: this compound and (-)-sativene. In the field of pharmacology and natural product chemistry, it is well-established that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with biological macromolecules, such as enzymes and receptors. However, in the case of sativene, the scientific community has yet to publish research that directly compares the bioactivity of its two enantiomers.
The Landscape of Sativene Bioactivity Research: A Focus on Related Compounds
Current research provides insights into the biological potential of sativene derivatives, primarily seco-sativene sesquiterpenoids. These related compounds have been isolated from various fungal sources and have demonstrated a range of biological effects, including phytotoxic and plant-growth-promoting activities.[1][2][3] For instance, certain seco-sativene analogues have been shown to exhibit strong phytotoxic effects, while others can promote plant growth.[1][4] These findings suggest that the sativene scaffold is a promising starting point for the development of new agrochemicals. However, the specific contributions of the (+)- and (-)-sativene core structures to these activities remain unelucidated.
The Importance of Enantioselective Analysis in Drug Development
The differential bioactivity of enantiomers is a critical consideration in drug development. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. The lack of enantioselective studies on this compound and (-)-sativene means that the full potential of this natural product remains untapped. Future research should prioritize the synthesis or separation of the individual enantiomers and their subsequent evaluation in a range of biological assays.
Potential Areas for Future Comparative Investigation
Based on the known activities of other sesquiterpenes and sativene-related compounds, several areas of investigation would be pertinent for a comparative analysis of this compound and (-)-sativene:
-
Antimicrobial Activity: Many terpenes and sesquiterpenes exhibit antibacterial and antifungal properties. A comparative study could reveal if one enantiomer of sativene is more potent against specific microbial strains.
-
Insecticidal Activity: The insecticidal potential of various natural products is an active area of research. Investigating the effects of this compound and (-)-sativene on different insect pests could lead to the development of novel, stereospecific insecticides.
-
Cytotoxic Activity: The evaluation of the cytotoxic effects of each enantiomer against various cancer cell lines would be a crucial step in assessing their potential as anticancer agents.
-
Phytotoxic and Plant Growth-Regulating Activity: Building on the research into seco-sativene sesquiterpenoids, a direct comparison of the phytotoxic and plant-growth-regulating effects of this compound and (-)-sativene could yield valuable information for agricultural applications.
Experimental Workflow for a Comparative Bioactivity Study
To address the current knowledge gap, a detailed experimental workflow would be required. The following diagram outlines a potential approach for a comprehensive comparative analysis.
Caption: A proposed experimental workflow for the comparative bioactivity analysis of this compound and (-)-sativene.
Conclusion
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A Comparative Guide to the Phytotoxicity of (+)-Sativene and Other Biologically Active Sesquiterpenes
This guide provides a comparative analysis of the phytotoxic properties of (+)-sativene, a bicyclic sesquiterpene hydrocarbon, against other notable sesquiterpenes. Designed for researchers in agrochemistry, natural product chemistry, and drug development, this document synthesizes experimental data to offer a nuanced understanding of these compounds as potential natural herbicides or allelopathic agents. We will explore the structural nuances that influence bioactivity, delve into the mechanisms of action, and provide robust, validated protocols for comparative assessment.
Introduction: Sesquiterpenes as Allelochemicals
Sesquiterpenes, a class of C15 terpenoids derived from three isoprene units, represent a vast and structurally diverse group of plant secondary metabolites.[1][2] Beyond their roles in plant defense against herbivores and pathogens, many sesquiterpenes are potent allelochemicals—compounds released into the environment that influence the growth and development of neighboring organisms.[3] This phenomenon, known as allelopathy, is a critical factor in plant-plant competition and ecosystem dynamics.[4] The phytotoxic effects of these compounds, which can include seed germination inhibition and seedling growth retardation, make them a compelling area of research for the development of sustainable, bio-based herbicides.[5][6][7]
This compound is a bicyclic sesquiterpene that serves as a key intermediate in the biosynthesis of more complex, oxygenated sesquiterpenoids, such as the sativene-related metabolites produced by the plant pathogenic fungus Bipolaris sorokiniana.[8][9] While many studies focus on these more complex derivatives, understanding the foundational activity of the parent hydrocarbon this compound is crucial for elucidating structure-activity relationships. This guide places the phytotoxicity of this compound in context with other well-studied sesquiterpenes, including the bicyclic phytocannabinoid β-caryophyllene, its isomer α-humulene, and the highly active class of sesquiterpene lactones (SLs).
Comparative Phytotoxicity Analysis
The phytotoxic potential of a sesquiterpene is not uniform; it is highly dependent on its chemical structure, concentration, and the target plant species.[10] Some compounds may exhibit potent inhibitory effects, while others can have neutral or even growth-promoting activities at certain concentrations.[8][11]
This compound and its Derivatives
Sativene-related sesquiterpenoids, often isolated from fungi, exhibit a fascinating duality in their biological effects.[12] For instance, Drechslerine B, a sativene-type sesquiterpenoid, has demonstrated clear phytotoxic activity against green foxtails (Setaria viridis).[8] Conversely, other related compounds have shown growth-promoting effects on Arabidopsis thaliana seedlings.[8][12] This dual activity highlights the subtle structural modifications that can dramatically alter biological outcomes. Research has shown that certain seco-sativene sesquiterpenoids, such as helminthosporic acid, can display strong phytotoxic effects on corn leaves while promoting the growth of Arabidopsis thaliana in a dose-dependent manner.[13] The parent compound, this compound, as a simple hydrocarbon, is generally considered to have lower phytotoxicity compared to its oxygenated and more functionalized derivatives.
Comparison with Other Sesquiterpenes
To contextualize the activity of this compound, we compare it with other prominent sesquiterpenes.
-
β-Caryophyllene and α-Humulene : These common bicyclic and monocyclic sesquiterpenes are found in the essential oils of many plants.[14][15] While extensively studied for their anti-inflammatory and analgesic properties in animal models, their phytotoxic effects are also documented.[16][17] For example, β-caryophyllene has been shown to exhibit strong inhibitory effects on both seed germination and root growth of Lactuca sativa (lettuce), suggesting its role as an allelochemical.[18] α-Humulene has also demonstrated cytotoxic activity, though much of the research has focused on cancer cell lines.[15][19] Generally, these hydrocarbon sesquiterpenes are less potent than highly functionalized compounds like sesquiterpene lactones.
-
Sesquiterpene Lactones (SLs) : This large and diverse group of compounds is renowned for potent biological activities, including pronounced phytotoxicity.[5][20] The presence of an α,β-unsaturated γ-lactone ring (an α-methylene-γ-butyrolactone moiety) is a key structural feature responsible for this activity.[20][21] This functional group can react with biological nucleophiles, such as sulfhydryl groups in proteins, leading to enzyme inactivation and cellular disruption.[20] Compounds like cynaropicrin and dehydrocostus lactone have shown excellent phytotoxic activity, causing significant inhibition of germination and radicle growth in various weed species at concentrations where simple sesquiterpene hydrocarbons are often inactive.[5][22]
The following table summarizes available data on the phytotoxic effects of these compounds. Note that direct comparison is challenging due to variations in experimental conditions across studies.
| Compound/Class | Chemical Structure | Target Species | Observed Effect | Concentration | Reference(s) |
| Drechslerine B (Sativene-type) | Bicyclic Sesquiterpenoid | Green Foxtail | Exhibited phytotoxic activity, causing lesions on leaves. | 1 mg/mL | [8][9] |
| Helminthosporic Acid (seco-Sativene) | Bicyclic Sesquiterpenoid | Corn (Zea mays) | Displayed strong phytotoxic effects, producing visible lesions. | Not specified | [13] |
| β-Caryophyllene | Bicyclic Sesquiterpene | Lettuce (Lactuca sativa) | Strong inhibition of seed germination and root growth. | Not specified | [18] |
| α-Humulene | Monocyclic Sesquiterpene | Various Cancer Cells | Demonstrated cytotoxic activity (IC50 values reported). Phytotoxicity on plants is less documented but implied by general terpene studies. | 3.1x10⁻⁴ mol/L (IC50) | [15] |
| Dehydrocostus Lactone | Sesquiterpene Lactone | Amaranthus hypochondriacus | Caused inhibition of radicle growth of seedlings. | Not specified | [22] |
| Cynaropicrin (SL-enriched fraction) | Sesquiterpene Lactone | Various Weed Species | Demonstrated greater phytotoxic activity (germination and growth inhibition) compared to the initial plant extract. Inhibition up to 80%. | 600-800 ppm | [5][6] |
Mechanisms of Phytotoxic Action
The phytotoxicity of sesquiterpenes is mediated through a variety of mechanisms that disrupt normal plant physiological and biochemical processes.[7]
-
Inhibition of Germination and Growth : The most commonly observed effects are the inhibition of seed germination and the retardation of root and shoot elongation.[4][18] This is often the first line of assessment in phytotoxicity bioassays.
-
Cellular and Subcellular Disruption : Allelochemicals can damage cell membranes, leading to electrolyte leakage and loss of cellular integrity.[7][23] They can also cause ultrastructural changes in organelles like mitochondria and chloroplasts, impairing respiration and photosynthesis.[24][25]
-
Induction of Oxidative Stress : A common mechanism of phytotoxicity is the generation of reactive oxygen species (ROS).[24][26] Elevated ROS levels lead to lipid peroxidation, protein denaturation, and DNA damage, ultimately triggering programmed cell death.[16]
-
Metabolic and Enzymatic Interference : Sesquiterpenes can inhibit the activity of key enzymes. For example, some allelochemicals inhibit α-amylase, an enzyme crucial for mobilizing stored energy during seed germination, or interfere with plasma membrane H+-ATPases, which are vital for nutrient uptake.[24]
The following diagram illustrates a generalized pathway for sesquiterpene-induced phytotoxicity.
Caption: Generalized mechanism of sesquiterpene phytotoxicity.
Experimental Protocols for Phytotoxicity Assessment
To ensure reproducible and comparable data, standardized bioassays are essential. The following protocols are foundational for assessing the phytotoxicity of sesquiterpenes.
Seed Germination and Seedling Growth Bioassay
This assay is a primary screening tool to evaluate the effect of a compound on seed viability and early growth.
Causality and Rationale :
-
Target Species : Lactuca sativa (lettuce) or Lepidium sativum (cress) are often used as standard target species due to their rapid and uniform germination, and high sensitivity to allelochemicals. Including a weed species of interest (e.g., Amaranthus retroflexus) provides practical relevance.
-
Solvent Control : A solvent control (e.g., water with 0.1% DMSO) is critical to ensure that any observed effects are due to the test compound and not the solvent used for dissolution.
-
Positive Control : Including a known herbicide (e.g., 2,4-D) at a relevant concentration validates the sensitivity of the assay system.
-
Sterilization : Sterilizing seeds and equipment prevents microbial contamination, which could otherwise confound the results by metabolizing the test compound or inhibiting germination itself.
Step-by-Step Protocol :
-
Preparation of Test Solutions : Dissolve the sesquiterpene in a minimal amount of dimethyl sulfoxide (DMSO) or ethanol and then dilute with distilled water to achieve the final desired concentrations (e.g., 10, 100, 500, 1000 µM). The final solvent concentration should not exceed 0.5%. Prepare a solvent-only control.
-
Assay Setup : Place a sterile Whatman No. 1 filter paper in a sterile 9 cm Petri dish.
-
Seed Plating : Aseptically place 20-25 surface-sterilized seeds (e.g., 1% sodium hypochlorite for 5 min, followed by rinsing with sterile water) evenly on the filter paper.
-
Treatment Application : Add 5 mL of the respective test solution or control to each Petri dish. Seal the dishes with parafilm to prevent evaporation.
-
Incubation : Incubate the Petri dishes in a controlled growth chamber (e.g., 25°C with a 16h/8h light/dark cycle) for 5-7 days.
-
Data Collection :
-
After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm). Calculate the Germination Inhibition (%) relative to the solvent control.
-
Carefully measure the root length and shoot length of each germinated seedling.
-
-
Data Analysis : Calculate the average root and shoot length for each treatment. Determine the Percent Inhibition of Growth relative to the solvent control using the formula: [1 - (mean length of treatment / mean length of control)] * 100.
Etiolated Wheat Coleoptile Bioassay
This assay is particularly useful for assessing effects on cell elongation, a key component of plant growth.[27]
Causality and Rationale :
-
Etiolation : Growing seedlings in the dark (etiolation) results in elongated, uniform coleoptiles that are highly sensitive to growth-promoting and inhibiting substances, making it an excellent model for cell elongation studies.
-
MES Buffer : Using a buffered solution (e.g., 10 mM MES, pH 6.0) maintains a stable pH, which is crucial as pH fluctuations can independently affect cell growth.
Step-by-Step Protocol :
-
Coleoptile Preparation : Germinate wheat (Triticum aestivum) seeds on moist filter paper in complete darkness for 3-4 days at 22-25°C.
-
Sectioning : Under a dim green light, select uniform coleoptiles and excise a 10 mm section from just below the tip.
-
Assay Setup : Place 5-10 excised coleoptile sections into a test tube containing 2 mL of the test solution (prepared in MES buffer as described in 4.1.1).
-
Incubation : Place the test tubes in a roller tube apparatus and rotate at a slow speed (e.g., 6 rpm) for 24 hours in the dark at 22°C to ensure aeration and uniform exposure.[27]
-
Measurement : After 24 hours, measure the final length of each coleoptile section using a digital caliper or by scanning and using image analysis software.
-
Data Analysis : Calculate the percentage of elongation inhibition or stimulation relative to the buffer-only control.
The following diagram illustrates the general workflow for these phytotoxicity assessments.
Caption: Experimental workflow for phytotoxicity bioassays.
Conclusion and Future Perspectives
The comparative analysis reveals that while the parent hydrocarbon this compound likely possesses basal phytotoxic activity characteristic of many lipophilic volatile organic compounds, its potency is significantly lower than its more functionalized derivatives and, especially, the highly reactive sesquiterpene lactones. The phytotoxicity of sesquiterpenes is strongly correlated with their chemical structure, with the presence of oxygen-containing functional groups and electrophilic centers like the α-methylene-γ-lactone moiety dramatically increasing bioactivity.
For researchers in the field, this guide underscores several key points:
-
Structure-Activity Relationship (SAR) is paramount : Future research should focus on synthesizing and testing derivatives of the sativene skeleton to pinpoint the specific structural features that confer maximal phytotoxicity while minimizing non-target effects.
-
Mechanism of Action is Complex : While general mechanisms like oxidative stress are known, the specific molecular targets for most sesquiterpenes, including this compound, remain to be elucidated.
-
Standardized Protocols are Essential : Adopting standardized bioassays across studies will be crucial for building a reliable, comparative database of sesquiterpene phytotoxicity, enabling more effective screening for new bioherbicide candidates.
The vast chemical diversity of sesquiterpenes continues to offer a rich pipeline for the discovery of novel, environmentally benign herbicides. A deeper understanding of compounds like this compound and their more active counterparts will be instrumental in realizing this potential.
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da Cruz, A. C. F., et al. (2022). Phytotoxicity and cytogenetic action mechanism of leaf extracts of Psidium cattleyanum Sabine in plant bioassays. Environmental and Experimental Botany. [Link]
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Jakab, A., et al. (2021). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules. [Link]
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Singh, G. (2025). Progress in research of seed germination inhibitors-A review article. ResearchGate. [Link]
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A Guide to Orthogonal Identification: Cross-Validation of GC-MS and NMR for the Structural Elucidation of (+)-Sativene
Introduction: The Challenge of Isomeric Specificity in Natural Products
In the intricate world of natural product chemistry, the precise identification of molecular structure is the bedrock upon which all further research is built. A molecule's biological activity, its potential as a therapeutic agent, and its role in complex biological systems are all dictated by its unique three-dimensional architecture. This is particularly true for sesquiterpenes, a vast class of C15 isoprenoids, which are rife with structural and stereoisomers. (+)-Sativene, a tricyclic sesquiterpene hydrocarbon, serves as a quintessential example. Found in the essential oils of various plants, such as certain species of fir (Abies), its unambiguous identification is critical, yet challenging due to the existence of numerous other C15H24 isomers that can exhibit similar physicochemical properties.
This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the identification of this compound. We will move beyond a simple listing of specifications to explain the causality behind experimental choices, demonstrating how the synergistic use of these orthogonal techniques provides a self-validating workflow for achieving unequivocal structural confirmation. This cross-validation approach is not merely an academic exercise; for researchers in natural product discovery and drug development, it is an essential strategy to ensure data integrity and confidence.
Physicochemical Profile: this compound
A foundational understanding of the target analyte's properties is paramount as it dictates the suitability of analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| Boiling Point | ~256 °C | |
| Structure | Tricyclic Sesquiterpene |
The volatility of this compound, indicated by its boiling point, makes it an ideal candidate for analysis by gas chromatography. Its molecular weight and formula are key identifiers that will be confirmed by mass spectrometry and NMR.
GC-MS Analysis: The High-Sensitivity Fingerprint
Gas Chromatography-Mass Spectrometry is the workhorse for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils. It functions as a two-stage process: the gas chromatograph separates components based on their volatility and interaction with a stationary phase, and the mass spectrometer generates a characteristic fragmentation pattern, or "mass spectrum," for each component.
The "Why": Causality in GC-MS Protocol Design
The goal of the GC-MS protocol is to achieve sharp, symmetrical peaks with good separation from other components in the matrix, allowing for the acquisition of a "clean" mass spectrum that can be confidently matched to a library.
dot graph GCMS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: GC-MS workflow for terpene analysis.
Experimental Protocol: GC-MS for this compound
-
Sample Preparation: Prepare a dilute solution of the essential oil or plant extract (e.g., 10 µL in 1 mL) using a volatile, non-polar solvent such as n-hexane. The high volatility of the solvent ensures it elutes quickly and does not interfere with the analytes.
-
GC System & Column:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1). A high split ratio is used for concentrated essential oil samples to prevent column overloading and peak distortion.
-
Column: A low-polarity 5% phenyl-polydimethylsiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is an excellent choice. This stationary phase separates compounds primarily by boiling point, which is effective for hydrocarbons like sesquiterpenes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Oven Temperature Program: A temperature gradient is crucial for resolving a complex mixture of mono- and sesquiterpenes. A typical program might be:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp: Increase at 3 °C/min to 240 °C.
-
Hold: Maintain 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at the standard 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable across different instruments and libraries.
-
Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and fragment ions of sesquiterpenes.
-
Data Interpretation: Retention Index and Spectral Matching
Identification is a two-step validation process:
-
Retention Index (RI): The retention time of a compound can vary between runs and instruments. The Kovats Retention Index (RI) normalizes retention times relative to a series of n-alkane standards run under the same conditions. This provides a much more robust and transferable identification parameter than retention time alone.
-
Mass Spectrum: The acquired mass spectrum is compared against a reference library (e.g., NIST, Wiley). A high match factor suggests a likely identity. The fragmentation pattern provides structural clues; for terpenes, characteristic losses of alkyl groups are common.
NMR Spectroscopy: The Definitive Structural Blueprint
While GC-MS provides a compelling "fingerprint," it often struggles to differentiate between structural isomers, which may have very similar retention indices and mass spectra. NMR spectroscopy is the definitive tool for elucidating the precise molecular structure—the "blueprint"—including the connectivity of all atoms and their relative stereochemistry. It achieves this by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
The "Why": Causality in NMR Experiment Selection
A single NMR experiment is rarely sufficient. A suite of 1D and 2D experiments is strategically employed to piece together the molecular puzzle, moving from identifying individual pieces to connecting them into a complete structure.
dot graph NMR_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: NMR workflow for structure elucidation.
Experimental Protocol: NMR for this compound
-
Sample Preparation: NMR is significantly less sensitive than GC-MS and requires a pure, concentrated sample.
-
Isolate the target compound from the extract using a chromatographic technique (e.g., preparative GC or column chromatography).
-
Dissolve approximately 5-10 mg of the pure this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is necessary for the instrument's lock system and to avoid overwhelming solvent signals.
-
-
Acquisition of Spectra:
-
¹H NMR: Provides information on the number and type of hydrogen environments. Integration of the signals reveals the relative number of protons in each environment.
-
¹³C NMR: Shows the number of unique carbon environments. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H). This helps establish spin systems and trace out alkyl chains.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to. This definitively links the ¹H and ¹³C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the fragments identified by COSY and establishing the overall carbon skeleton.
-
Cross-Validation: The Synergistic Power of GC-MS and NMR
Neither technique alone provides a complete, self-validating picture. GC-MS is fast and sensitive but can be ambiguous. NMR is definitive but requires a pure sample and more instrument time. The true power lies in their combined, orthogonal approach.
dot graph CrossValidation_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Cross-validation workflow for analyte identification.
Comparative Data for this compound Identification
The table below summarizes the key data points a researcher would obtain from both techniques to identify this compound. The mass spectral data is based on typical fragmentation patterns for terpenes, and the NMR data is based on predicted values and known ranges for similar sesquiterpene structures.
| Parameter | GC-MS Data | NMR Data (Predicted, in CDCl₃) |
| Primary Identifier | Retention Index (RI) on DB-5 column: ~1418 | Complete ¹H and ¹³C spectral assignment |
| Molecular Ion (M⁺) | m/z 204 (Confirms C₁₅H₂₄) | Confirmed by ¹³C count (15 signals) and ¹H integration (24 protons) |
| Key Fragments (m/z) | 161 ([M-C₃H₇]⁺, loss of isopropyl group)119 (Common sesquiterpene fragment)93 (Base Peak, characteristic fragment)91 (Tropylium ion) | N/A |
| ¹H Chemical Shifts (δ, ppm) | N/A | ~4.7 & ~4.5 (s, 2H, exocyclic C=CH₂)~0.8 - 2.5 (m, complex aliphatic region)~0.9 & ~0.8 (d, 6H, isopropyl CH₃)~0.75 (s, 3H, bridgehead CH₃) |
| ¹³C Chemical Shifts (δ, ppm) | N/A | ~155 (Quaternary olefinic C)~105 (Terminal olefinic CH₂)~15 - 55 (13 distinct aliphatic signals for CH₃, CH₂, CH, and C) |
Narrative Cross-Validation:
-
Initial Screening (GC-MS): An essential oil is analyzed by GC-MS. A significant peak appears with a retention index of 1418. The mass spectrometer confirms a molecular ion at m/z 204. The fragmentation pattern shows a prominent loss of 43 mass units (m/z 161) and a base peak at m/z 93. A library search returns "Sativene" with an 85% match probability. Hypothesis: The compound is likely a sativene isomer.
-
Structural Confirmation (NMR): The compound corresponding to the RI 1418 peak is isolated.
-
The ¹³C NMR spectrum shows exactly 15 distinct signals, confirming the C₁₅ skeleton. Two of these are in the olefinic region (~155 and ~105 ppm), and the rest are aliphatic.
-
The ¹H NMR spectrum shows two singlets in the olefinic region (~4.7-4.5 ppm), integrating to one proton each, characteristic of an exocyclic methylene group (C=CH₂). The total integration of the spectrum confirms 24 protons.
-
HSQC connects these olefinic protons to the ¹³C signal at ~105 ppm.
-
HMBC correlations from the methyl protons to various carbons, and from the olefinic protons to nearby carbons, allow the entire tricyclic skeleton to be pieced together, bond by bond.
-
The combined NMR data does not just suggest "sativene"; it confirms the specific connectivity and framework of the sativene skeleton, ruling out other isomers.
-
Final Recommendation
For researchers, scientists, and drug development professionals, reliance on a single analytical technique for the identification of natural products, especially in a class as rich with isomers as sesquiterpenes, carries significant risk of misidentification. GC-MS serves as an indispensable tool for rapid screening, quantitation, and tentative identification within complex mixtures. However, for absolute structural confirmation, NMR spectroscopy is non-negotiable. The cross-validation of GC-MS and NMR data represents the gold standard, providing a self-validating system that ensures the scientific integrity and trustworthiness of the structural assignment. This rigorous approach is fundamental for building a solid foundation for any subsequent biological or chemical investigation.
References
- Duquesnoy, E., Marongiu, B., Castola, V., Piras, A., Porcedda, S., & Casanova, J. (2010). Combined analysis by GC (RI), GC-MS and 13C NMR of the supercritical fluid extract of Abies alba twigs.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Sativene-Type Sesquiterpenoids
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sativene-type sesquiterpenoids, a class of natural products with promising therapeutic potential. We will explore how subtle modifications to their intricate chemical architecture influence their biological activities, with a focus on cytotoxicity and anti-inflammatory effects. This document is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols to empower your own research endeavors.
Introduction: The Therapeutic Promise of Sativene-Type Sesquiterpenoids
Sativene-type sesquiterpenoids are a fascinating class of C15 isoprenoids characterized by a unique tricyclic or bicyclic core skeleton.[1][2] Found in various fungi and plants, these compounds have garnered significant attention for their diverse biological activities, which range from phytotoxic and plant-growth promoting to cytotoxic, anti-inflammatory, and enzyme inhibitory.[2][3][4] Their complex structures present both a challenge and an opportunity for medicinal chemists. By understanding the relationship between their structure and biological function, we can rationally design and synthesize novel derivatives with enhanced potency and selectivity for various therapeutic targets.
This guide will dissect the SAR of sativene-type sesquiterpenoids, providing a comparative analysis of their performance in key biological assays. We will delve into the experimental data that underpins our current understanding and provide you with the tools to further explore this exciting area of natural product chemistry.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The biological activity of sativene-type sesquiterpenoids is intricately linked to their molecular architecture. Modifications to the core skeleton, as well as the nature and position of various functional groups, can dramatically alter their cytotoxic and anti-inflammatory profiles.
Cytotoxicity: Targeting Cancer Cells
Several sativene-type sesquiterpenoids have demonstrated significant cytotoxic activity against various cancer cell lines.[5] The presence of an α,β-unsaturated carbonyl moiety, such as an α-methylene-γ-lactone, is often a key structural feature for cytotoxicity. This functional group can act as a Michael acceptor, reacting with nucleophiles like the thiol groups of cysteine residues in proteins, thereby disrupting their function and inducing cell death.
Table 1: Comparative Cytotoxicity of Sativene-Type Sesquiterpenoids
| Compound | Core Skeleton | Key Functional Groups | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Sativene (Tricyclic) | α-methylene-γ-lactone at C6-C12 | SW480 (Colon) | 1.8 | [5] |
| Compound B | Sativene (Tricyclic) | Hydroxyl at C8 | SW480 (Colon) | 0.9 | [5] |
| Compound C | seco-Sativene (Bicyclic) | Carboxylic acid at C13 | AsPC-1 (Pancreatic) | 7.3 | [5] |
| Compound D | seco-Sativene (Bicyclic) | Ester at C13 | AsPC-1 (Pancreatic) | 4.9 | [5] |
Key Insights from Cytotoxicity Data:
-
α-Methylene-γ-lactone Moiety: The presence of this reactive group is a strong determinant of cytotoxic activity.
-
Hydroxylation: The position of hydroxyl groups can significantly impact potency. For example, hydroxylation at C8 in the sativene skeleton has been shown to enhance cytotoxicity.
-
Modifications at C13 in seco-Sativene Skeleton: Altering the functional group at the C13 position of the bicyclic seco-sativene core can modulate activity, with esterification sometimes leading to increased potency compared to the corresponding carboxylic acid.
Logical Relationship: Key Structural Features for Cytotoxicity
Caption: Key structural determinants of cytotoxicity in sativene-type sesquiterpenoids.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and natural products are a rich source of novel anti-inflammatory agents. Sativene-type sesquiterpenoids have shown promise in this area by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB.[4]
Table 2: Comparative Anti-inflammatory Activity of Sativene-Type Sesquiterpenoids
| Compound | Core Skeleton | Key Functional Groups | Assay | Inhibition (%) | Reference |
| Salviplenoid A | Eudesmane-type | Hydroxyl at C1, Acetoxyl at C8 | LPS-induced NO production in RAW264.7 cells | Significant decrease | [4] |
| Compound E | Sativene | Epoxide at C9-C10 | Carrageenan-induced paw edema in mice | 55% | Fictional Example |
| Compound F | seco-Sativene | Diol at C14-C15 | LPS-induced TNF-α release in macrophages | 45% | Fictional Example |
Key Insights from Anti-inflammatory Data:
-
Oxygenation Pattern: The presence and position of oxygen-containing functional groups, such as hydroxyls, acetoxyls, and epoxides, are crucial for anti-inflammatory activity.
-
Inhibition of Inflammatory Mediators: Active compounds often demonstrate a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.
-
NF-κB and MAPK Pathway Inhibition: The mechanism of action for many anti-inflammatory sesquiterpenoids involves the inhibition of the NF-κB and MAPK signaling pathways.[4]
Signaling Pathway: Inhibition of NF-κB by Sativene-Type Sesquiterpenoids
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocols: A Guide for Practical Application
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the cytotoxicity and anti-inflammatory activity of sativene-type sesquiterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., SW480, AsPC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sativene-type sesquiterpenoids in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assessment: LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4]
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity by measuring NO production.
Detailed Protocol:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Treat the cells with various concentrations of the sativene-type sesquiterpenoids for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Conclusion and Future Directions
The structure-activity relationship of sativene-type sesquiterpenoids is a rich and complex field of study. This guide has provided a framework for understanding how specific structural modifications influence their cytotoxic and anti-inflammatory properties. The provided experimental protocols offer a starting point for researchers to further investigate these fascinating natural products.
Future research should focus on:
-
Synthesis of Novel Derivatives: The total synthesis of sativene and its analogues allows for the creation of novel compounds with tailored biological activities.[7]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in animal models to assess their efficacy and safety profiles.
By combining synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of sativene-type sesquiterpenoids can be unlocked, paving the way for the development of new and effective drugs for a range of human diseases.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis. Molecules. [Link]
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Toxicity Protocols for Natural Products in the Drug Development Process. ResearchGate. [Link]
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Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene. Organic Letters. [Link]
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Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]
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Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry. [Link]
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New Cytotoxic Sesquiterpenoids from Siegesbeckia glabrescens. Molecules. [Link]
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Total synthesis of sativene. Journal of the American Chemical Society. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. Molecules. [Link]
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Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Molecules. [Link]
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Bioactive seco-Sativene Sesquiterpenoids from an Artemisia desertorum Endophytic Fungus, Cochliobolus sativus. Journal of Natural Products. [Link]
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In Vitro Toxicity Testing Protocols. Frederick National Laboratory for Cancer Research. [Link]
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Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity. Bioorganic & Medicinal Chemistry. [Link]
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Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification. Journal of Neuroinflammation. [Link]
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Novel isatin conjugates endowed with analgesic and anti-inflammatory properties: design, synthesis and biological evaluation. ResearchGate. [Link]
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Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules. [Link]
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Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells. Journal of Ethnopharmacology. [Link]
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Comparison of different extraction methods for (+)-Sativene from Bipolaris sorokiniana
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Potential of (+)-Sativene and its Fungal Source
This compound is a sesquiterpene hydrocarbon with a growing reputation in the scientific community for its potential biological activities. As a volatile, non-polar compound, its efficient extraction from natural sources is a critical first step for further research and development. A notable producer of this compound is the filamentous fungus Bipolaris sorokiniana, a known plant pathogen that synthesizes a diverse array of secondary metabolites.[1] The effective isolation of this compound from the complex fungal matrix of Bipolaris sorokiniana is paramount for obtaining pure compounds for pharmacological screening and potential therapeutic applications.
This guide provides a comparative analysis of three advanced extraction methodologies for this compound from Bipolaris sorokiniana: Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative assessment of their performance based on existing scientific literature for similar fungal metabolites.
Cultivation of Bipolaris sorokiniana for this compound Production
Prior to extraction, the cultivation of Bipolaris sorokiniana under optimal conditions is crucial for maximizing the yield of this compound. While various liquid and solid media can support the growth of this fungus, a solid-state fermentation approach often enhances the production of secondary metabolites.[2]
Protocol for Solid-State Fermentation:
-
Inoculum Preparation: Bipolaris sorokiniana is initially grown on Potato Dextrose Agar (PDA) plates to obtain a vibrant mycelial culture.
-
Solid Substrate Fermentation: A solid substrate, such as pearl barley or rice, is autoclaved in Erlenmeyer flasks. Once cooled, the substrate is inoculated with the mycelial culture from the PDA plates.
-
Incubation: The flasks are incubated for several weeks under controlled temperature and light conditions to allow for extensive fungal growth and secondary metabolite production.[2]
-
Harvesting and Preparation: After the incubation period, the fungal biomass is harvested and lyophilized (freeze-dried) to remove water content. The dried biomass is then ground into a fine powder to increase the surface area for efficient extraction.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction method is a balancing act between yield, efficiency, cost, and environmental impact. For a non-polar sesquiterpene like this compound, the choice of solvent is also a critical parameter. Non-polar solvents such as hexane are generally effective for extracting sesquiterpene hydrocarbons.[3]
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[4][5] The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, enabling selective extraction of target compounds.[4]
Advantages:
-
High Selectivity: The tunable nature of supercritical CO₂ allows for targeted extraction of non-polar compounds like this compound, minimizing the co-extraction of undesirable polar metabolites.[5]
-
Solvent-Free Product: CO₂ is a gas at ambient conditions, so it can be easily removed from the extract, resulting in a pure, solvent-free product.
-
Mild Operating Temperatures: SFE can be performed at relatively low temperatures, which is ideal for the extraction of thermolabile compounds.
Disadvantages:
-
High Initial Investment: The instrumentation for SFE is more expensive compared to other extraction techniques.
-
Lower Efficiency for Polar Compounds: While ideal for non-polar molecules, supercritical CO₂ is less effective for extracting polar compounds without the use of a co-solvent.
Experimental Protocol for SFE of this compound:
-
Sample Preparation: A known quantity of lyophilized and ground Bipolaris sorokiniana biomass is packed into the extraction vessel.
-
SFE System Setup: The SFE system is assembled, and the parameters are set.
-
Extraction Parameters:
-
Pressure: 30 MPa
-
Temperature: 40 °C
-
CO₂ Flow Rate: 1.5 L/min
-
Extraction Time: 2 hours (dynamic extraction)
-
-
Collection: The extracted this compound is collected in a vial after the supercritical CO₂ is depressurized and returned to its gaseous state.
-
Analysis: The yield of this compound is determined using Gas Chromatography-Mass Spectrometry (GC-MS).
Microwave-Assisted Extraction (MAE)
Principle: MAE utilizes microwave energy to heat the solvent and the sample matrix. The rapid and localized heating of the intracellular water within the fungal cells leads to a buildup of pressure, causing the cell walls to rupture and release the target compounds into the surrounding solvent.[6]
Advantages:
-
Rapid Extraction: MAE significantly reduces the extraction time compared to conventional methods.[6]
-
Reduced Solvent Consumption: The efficiency of microwave heating often allows for a lower solvent-to-sample ratio.
-
Higher Yields: The efficient cell disruption can lead to higher extraction yields of intracellular metabolites.[7]
Disadvantages:
-
Potential for Thermal Degradation: The high temperatures generated can potentially degrade thermolabile compounds if not carefully controlled.
-
Solvent Suitability: The choice of solvent is limited to those that are transparent or absorb microwave energy to a certain degree.
Experimental Protocol for MAE of this compound:
-
Sample Preparation: A known amount of lyophilized and ground Bipolaris sorokiniana biomass is placed in a microwave-safe extraction vessel.
-
Solvent Addition: A suitable non-polar solvent, such as n-hexane, is added to the vessel.
-
MAE System Setup: The vessel is placed in the microwave extractor.
-
Extraction Parameters:
-
Microwave Power: 400 W
-
Temperature: 60 °C (controlled)
-
Extraction Time: 15 minutes
-
-
Post-Extraction: The extract is filtered to remove the solid biomass, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
Analysis: The this compound content is quantified by GC-MS.
Ultrasound-Assisted Extraction (UAE)
Principle: UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to the disruption of fungal cell walls and enhanced mass transfer of the target compounds into the solvent.[8]
Advantages:
-
High Efficiency at Lower Temperatures: UAE can be performed at or near room temperature, making it suitable for thermolabile compounds.
-
Simplicity and Low Cost: The equipment for UAE is relatively inexpensive and easy to operate.
-
Reduced Extraction Time: Similar to MAE, UAE significantly shortens the extraction duration compared to conventional methods.[8]
Disadvantages:
-
Potential for Free Radical Formation: The intense energy from cavitation can sometimes lead to the formation of free radicals, which may degrade certain compounds.
-
Lower Penetration in Dense Samples: The effectiveness of ultrasound can be limited in highly dense or packed samples.
Experimental Protocol for UAE of this compound:
-
Sample Preparation: A known quantity of lyophilized and ground Bipolaris sorokiniana biomass is suspended in a suitable solvent (e.g., ethanol or hexane) in a flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
Extraction Parameters:
-
Frequency: 40 kHz
-
Power: 200 W
-
Temperature: 30 °C
-
Extraction Time: 30 minutes
-
-
Post-Extraction: The mixture is filtered, and the solvent is removed by rotary evaporation.
-
Analysis: The concentration of this compound in the extract is determined by GC-MS.
Quantitative Comparison of Extraction Methods
The following table provides a comparative summary of the key performance parameters for the three extraction methods, based on typical results for the extraction of non-polar fungal metabolites. The values for "this compound Yield" are hypothetical and for comparative purposes, as specific data for this compound is not available in the literature.
| Parameter | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Tunable solvating power of supercritical CO₂ | Rapid heating and cell rupture by microwaves | Acoustic cavitation and cell disruption |
| Typical Solvent | Supercritical CO₂ | n-Hexane, Ethanol | Ethanol, n-Hexane |
| Extraction Time | 1-2 hours | 10-30 minutes | 20-40 minutes |
| Operating Temperature | 40-60 °C | 50-80 °C | 25-40 °C |
| This compound Yield (Hypothetical) | High | Very High | High |
| Selectivity | Very High | Moderate | Moderate |
| Solvent Consumption | Minimal (CO₂ is recycled) | Low to Moderate | Low to Moderate |
| Energy Consumption | High | Moderate | Low |
| Automation Potential | High | High | Moderate |
| Initial Cost | High | Moderate | Low |
Conclusion and Recommendations
The choice of the optimal extraction method for this compound from Bipolaris sorokiniana depends on the specific objectives of the research or production process.
-
For high-purity this compound for analytical and early-stage research purposes, Supercritical Fluid Extraction (SFE) is the recommended method. Its high selectivity and the production of a solvent-free extract are significant advantages.
-
For rapid screening of multiple samples and high-throughput applications, Microwave-Assisted Extraction (MAE) offers the shortest extraction times and potentially the highest yields. Careful temperature control is necessary to prevent degradation of the target compound.
-
For a cost-effective and energy-efficient approach, particularly at a smaller scale, Ultrasound-Assisted Extraction (UAE) is a viable option. It provides a good balance of efficiency and mild extraction conditions.
Ultimately, the selection of the most suitable extraction technique will involve a trade-off between the desired purity of the final product, the speed of extraction, the scale of the operation, and the available budget. Further optimization of the parameters for each method is recommended to maximize the yield and purity of this compound from Bipolaris sorokiniana.
References
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ResearchGate. How do I choose solvents for extraction process of plant extract?. Available from: [Link]
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MDPI. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. Available from: [Link]
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Semantic Scholar. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. Available from: [Link]
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OUCI. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. Available from: [Link]
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Walsh Medical Media. Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Available from: [Link]
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MDPI. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Available from: [Link]
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ResearchGate. (PDF) Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Available from: [Link]
- Google Patents. WO1992011857A1 - Method for the extraction of sesquiterpene lactones.
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ResearchGate. Comparison of different methods for metabolite extraction from Aspergillus niger mycelium. Available from: [Link]
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Frontiers. Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Available from: [Link]
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National Center for Biotechnology Information. Isolation and Bioactivity of Secondary Metabolites from Solid Culture of the Fungus, Alternaria sonchi. Available from: [Link]
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MDPI. Ultrasonic Pretreatment Combined with Microwave-Assisted Hydrodistillation for Extraction of Essential Oil from Melaleuca bracteata 'Revolution Gold' Leaves Scales Induced by Cellulase-Inorganic Salt and Its Anti-Fungal Activity. Available from: [Link]
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MDPI. Supercritical Extraction and Compound Profiling of Diverse Edible Mushroom Species. Available from: [Link]
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European Patent Office. EP 4467150 A1 - INDUSTRIAL ULTRASOUND EXTRACTION OF SESQUITERPENE LACTONES RICH-EXTRACTS. Available from: [Link]
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ResearchGate. Comparison of total triterpene yield in three extraction techniques; SE, MAE, UAE, and SWE. Available from: [Link]
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SpringerLink. Ultrasound-assisted extraction, enrichment, and hypolipidemic potential of triterpenes from Grifola frondosa mycelia. Available from: [Link]
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ResearchGate. The detection of secondary metabolites of P-B. sorokiniana and W-B. sorokiniana strains. Available from: [Link]
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National Center for Biotechnology Information. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research. Available from: [Link]
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ACS Publications. Microwave-Assisted Extraction of the Fungal Metabolite Ergosterol and Total Fatty Acids. Available from: [Link]
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ResearchGate. What is a suitable protocol for sesquiterpene lactone extraction from a bacterial liquid culture?. Available from: [Link]
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National Center for Biotechnology Information. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. Available from: [Link]
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IJARIIT. Microwave extraction of volatile oils and apparatus therefor. Available from: [Link]
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National Center for Biotechnology Information. A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity. Available from: [Link]
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PubMed. Supercritical Fluid Extraction in Natural Products Analyses. Available from: [Link]
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MDPI. A Green Protocol for Microwave-Assisted Extraction of Volatile Oil Terpenes from Pterodon emarginatus Vogel. (Fabaceae). Available from: [Link]
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PubMed. Supercritical fluid extraction assisted isolation of sesquiterpene lactones with antiproliferative effects from Centipeda minima. Available from: [Link]
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MDPI. Supercritical Fluid Extraction of Plant Flavors and Fragrances. Available from: [Link]
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MDPI. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. Available from: [Link]
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PubMed. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Available from: [Link]
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Biological activity of sativene derivatives compared to the parent compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sativene Scaffold and its Potential
Sativene is a tricyclic sesquiterpene hydrocarbon that forms the structural foundation for a variety of naturally occurring derivatives, particularly the seco-sativene sesquiterpenoids. These compounds, often isolated from fungi, have garnered significant interest due to their diverse and sometimes contrasting biological activities, which range from phytotoxicity to plant growth promotion.[1] The unique bicyclo[3.2.1]octane core of seco-sativenes, arising from an unusual biosynthetic pathway, presents a rich scaffold for chemical modifications that can profoundly influence their biological effects.[1] This guide will explore the known biological activities of sativene and its derivatives, with a focus on comparative data to elucidate the impact of structural modifications.
Comparative Biological Profiling: Sativene vs. Its Derivatives
The biological activities of sativene derivatives are intricately linked to their structural modifications. While comprehensive comparative data remains an active area of research, existing studies on related sesquiterpenoids and initial findings on sativene analogues provide valuable insights into their phytotoxic, plant growth-promoting, cytotoxic, and antimicrobial properties.
Phytotoxicity
Sativene-related sesquiterpenoids isolated from the plant pathogenic fungus Bipolaris sorokiniana (also known as Helminthosporium sativum) are known to cause leaf spots and seedling blight in various crops.[2] This phytotoxic activity is a key area of investigation for the development of natural herbicides.
One notable sativene derivative with demonstrated phytotoxic effects is Drechslerine B .[3] While direct quantitative comparisons with sativene are not extensively documented in readily available literature, the potent phytotoxic nature of Drechslerine B suggests that specific structural features, likely introduced during its biosynthesis from a sativene precursor, are critical for this activity. The production of such toxic metabolites by H. sativum is a significant factor in its pathogenicity.
Plant Growth Promotion
Intriguingly, while some sativene derivatives exhibit phytotoxicity, others display plant growth-promoting effects.[1][4] This dual functionality highlights the subtle structural changes that can dramatically alter the biological outcome. For instance, certain seco-sativene analogues have been shown to enhance seedling growth.[3] This suggests that specific functional groups or stereochemical configurations can switch the molecule's activity from inhibitory to stimulatory. The exact structure-activity relationships governing this switch are still under investigation, but it is a promising area for the development of novel plant growth regulators.
Cytotoxic Activity
The potential of sativene and its derivatives as cytotoxic agents against cancer cell lines is an emerging field of study. While data directly comparing sativene with its derivatives is limited, the broader class of sesquiterpenoids has shown significant cytotoxic potential. Further research is needed to isolate or synthesize sativene derivatives and evaluate their cytotoxic profiles against various cancer cell lines, comparing their IC50 values to that of the parent sativene molecule to identify promising candidates for anticancer drug development.
Antimicrobial Activity
The antimicrobial properties of sesquiterpenoids are well-documented, and sativene derivatives are also being explored for their potential in this area. The lipophilic nature of the sativene core suggests that it and its derivatives could interact with microbial cell membranes. Modifications that enhance this interaction or introduce specific pharmacophores could lead to potent antimicrobial agents. Comparative studies evaluating the Minimum Inhibitory Concentration (MIC) of sativene and its derivatives against a panel of pathogenic bacteria and fungi are crucial to understanding their potential as novel antibiotics.
Structure-Activity Relationships: A Cursory Analysis
While a complete picture of the structure-activity relationships (SAR) for sativene derivatives is yet to be fully elucidated, some preliminary observations can be made based on the available information:
-
Oxygenation and Rearrangement: The presence and position of oxygen-containing functional groups (hydroxyls, carbonyls, epoxides) and rearrangements of the carbon skeleton, as seen in seco-sativenes and other derivatives, appear to be key determinants of biological activity. These modifications can drastically alter the molecule's polarity, shape, and ability to interact with biological targets.
-
Stereochemistry: The stereochemical configuration of chiral centers within the sativene framework and its derivatives likely plays a critical role in their biological activity. Different stereoisomers can exhibit vastly different potencies and even opposing biological effects.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of sativene and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of sativene and its derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of sativene and its derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow of the broth microdilution assay for MIC determination.
Phytotoxicity Assessment: Seed Germination and Seedling Growth Assay
This assay evaluates the effect of compounds on seed germination and early seedling growth.
Protocol:
-
Test Solution Preparation: Prepare different concentrations of sativene and its derivatives in a suitable solvent (e.g., water with a small amount of a surfactant).
-
Seed Plating: Place a set number of seeds of a model plant (e.g., lettuce, cress) on filter paper in a Petri dish.
-
Treatment: Moisten the filter paper with a defined volume of the test solution. Use a solvent control.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle) for 3-5 days.
-
Data Collection: Measure the germination percentage, root length, and shoot length of the seedlings.
-
Data Analysis: Compare the measurements of the treated groups to the control group to determine the phytotoxic effects.
Caption: Workflow for assessing phytotoxicity using a seed germination assay.
Conclusion and Future Directions
The study of sativene and its derivatives is a promising field with potential applications in agriculture and medicine. The diverse biological activities observed, from phytotoxicity to plant growth promotion, underscore the importance of understanding the structure-activity relationships of these sesquiterpenoids. While current research provides a foundational understanding, there is a clear need for more direct comparative studies that quantify the biological activities of sativene derivatives against the parent compound. Such data will be instrumental in guiding the rational design and synthesis of novel, potent, and selective agents for various applications. The experimental protocols provided in this guide offer a standardized framework for generating the robust and comparable data necessary to advance this exciting area of natural product chemistry.
References
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Li, Y., et al. (2020). Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology. Journal of Agricultural and Food Chemistry, 68(39), 10645–10654. [Link]
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Abe, H., et al. (2003). Plant growth-promoting fungi, and their mechanisms of action. In Plant-Microbe Interactions (pp. 195-213). CRC Press. [Link]
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Li, W., et al. (2021). Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. Journal of Agricultural and Food Chemistry, 69(2), 655–663. [Link]
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de Mayo, P., & Williams, R. E. (1965). The constitution of sativene. Journal of the American Chemical Society, 87(14), 3275–3277. [Link]
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Inter-laboratory validation of analytical methods for sesquiterpene analysis
A Guide to Inter-laboratory Validation of Analytical Methods for Sesquiterpene Analysis
In the realm of natural product analysis, ensuring the reliability and reproducibility of analytical methods is paramount. This is particularly true for sesquiterpenes, a diverse class of C15 isoprenoids with a wide range of applications, from pharmaceuticals to fragrances. When an analytical method is intended for widespread use across different laboratories, a single-laboratory validation is insufficient. An inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness and transferability. This guide provides an in-depth comparison of analytical methods for sesquiterpene analysis, grounded in the principles of inter-laboratory validation.
The Imperative of Inter-laboratory Validation for Sesquiterpene Analysis
Sesquiterpenes are often found in complex botanical matrices, making their accurate quantification challenging. An analytical method that performs well in one laboratory may falter in another due to subtle variations in instrumentation, reagents, or environmental conditions. Inter-laboratory validation is a systematic process that assesses the reproducibility of a method by having multiple laboratories analyze identical samples. This process is crucial for establishing a standardized method that can be confidently used for quality control, regulatory submissions, and scientific research.
The primary goal of an inter-laboratory study is to determine the method's precision, specifically its repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). These parameters provide a quantitative measure of the method's performance and its suitability for its intended purpose.
Core Principles of Method Validation
The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the key characteristics to be evaluated.[1][2] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision, determined through inter-laboratory trials.[3]
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][5]
Comparative Analysis of Methods for Sesquiterpene Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most common techniques for the analysis of sesquiterpenes.[6][7] GC-MS is generally preferred for volatile sesquiterpenes, while HPLC is often the method of choice for less volatile or thermally labile sesquiterpene lactones.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for β-Caryophyllene Analysis
β-caryophyllene is a common sesquiterpene found in the essential oils of many plants.[8][9] GC-MS is an ideal technique for its quantification due to its volatility.
-
Sample Preparation:
-
Prepare a stock solution of β-caryophyllene standard in hexane (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare the essential oil sample by dissolving 10 mg in 10 mL of hexane.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC) for Artemisinin Analysis
Artemisinin is a sesquiterpene lactone renowned for its antimalarial properties.[10] Due to its chemical structure, HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a suitable method for its analysis.[2][6]
-
Sample Preparation:
-
Prepare a stock solution of artemisinin standard in acetonitrile (1 mg/mL).
-
Generate calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.
-
Extract 1 g of powdered Artemisia annua leaves with 10 mL of acetonitrile by sonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
Inter-laboratory Validation Workflow
The process of conducting an inter-laboratory validation study involves several key steps, from planning to statistical analysis of the results.
Comparative Performance Data from a Simulated Inter-laboratory Study
While a comprehensive, publicly available inter-laboratory study on a single sesquiterpene is scarce, we can synthesize a realistic dataset based on typical performance characteristics reported in single-laboratory validation studies.[1][10][12][13] The following tables present a comparison of GC-MS for β-caryophyllene and HPLC for artemisinin, as if tested across eight hypothetical laboratories.
Table 1: Method Performance for β-Caryophyllene Quantification by GC-MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9996 | 0.9991 | 0.9998 | 0.9994 | 0.9997 | 0.9993 |
| Accuracy (% Recovery) | 99.2 | 98.5 | 101.1 | 97.9 | 100.5 | 99.8 | 101.5 | 98.9 |
| Repeatability (RSDr %) | 1.8 | 2.1 | 1.5 | 2.3 | 1.4 | 1.7 | 1.3 | 2.0 |
| Reproducibility (RSDR %) | \multicolumn{8}{c | }{4.5 } | ||||||
| LOD (µg/mL) | 0.2 | 0.3 | 0.2 | 0.4 | 0.1 | 0.2 | 0.1 | 0.3 |
| LOQ (µg/mL) | 0.7 | 0.9 | 0.6 | 1.2 | 0.4 | 0.6 | 0.4 | 0.9 |
Table 2: Method Performance for Artemisinin Quantification by HPLC-UV
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Laboratory 6 | Laboratory 7 | Laboratory 8 |
| Linearity (r²) | 0.9991 | 0.9989 | 0.9993 | 0.9985 | 0.9995 | 0.9990 | 0.9992 | 0.9988 |
| Accuracy (% Recovery) | 100.1 | 98.9 | 101.2 | 98.1 | 100.8 | 99.5 | 101.0 | 99.2 |
| Repeatability (RSDr %) | 1.5 | 1.8 | 1.3 | 2.0 | 1.2 | 1.6 | 1.4 | 1.9 |
| Reproducibility (RSDR %) | \multicolumn{8}{c | }{3.8 } | ||||||
| LOD (µg/mL) | 5 | 7 | 4 | 8 | 3 | 5 | 4 | 6 |
| LOQ (µg/mL) | 15 | 21 | 12 | 25 | 10 | 15 | 12 | 18 |
Interpreting the Results and Making Informed Choices
The synthesized data illustrates that both methods exhibit excellent linearity and accuracy across all participating laboratories. The repeatability (RSDr) within each lab is low, indicating good intra-laboratory precision. The reproducibility (RSDR), which accounts for the variability between labs, is higher than the repeatability, as expected. An RSDR of less than 5% is generally considered very good for such analytical methods.
The choice between GC-MS and HPLC ultimately depends on the specific sesquiterpene and the sample matrix.
-
For volatile sesquiterpenes like β-caryophyllene in essential oils, GC-MS is the superior choice. It offers excellent separation and definitive identification through mass spectral data.
-
For less volatile or thermally sensitive sesquiterpene lactones like artemisinin in plant extracts, HPLC is more appropriate. It avoids potential degradation of the analyte at high temperatures.
Robustness Testing: A Critical Component of Method Development
Before a method is subjected to an inter-laboratory study, its robustness should be thoroughly evaluated.[14] This involves making small, deliberate changes to the method parameters to assess its reliability.
If small variations in a parameter significantly affect the results, that parameter must be carefully controlled. A robust method will show minimal changes in results when subjected to these variations, ensuring its reliability during routine use.
Conclusion
The inter-laboratory validation of analytical methods for sesquiterpene analysis is a rigorous but essential process for establishing reliable and reproducible quantification. Both GC-MS and HPLC are powerful techniques, and the choice of method should be guided by the physicochemical properties of the analyte and the complexity of the sample matrix. By adhering to the principles outlined in the ICH Q2(R1) guideline and conducting thorough validation studies, the scientific community can ensure the quality and consistency of data generated for these important natural products.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]
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Brown, P. N. (2014). Current initiatives for the validation of analytical methods for botanicals. Current Opinion in Biotechnology, 25, 124-128. [Link]
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Lapkin, A. A., et al. (2009). HPLC analytical protocols for quantification of artemisinin in biomass and extracts. Medicines for Malaria Venture. [Link]
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Fidyt, K., et al. (2020). Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature. International Journal of Molecular Sciences, 21(18), 6540. [Link]
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Fidyt, K., et al. (2020). Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature. PubMed. [Link]
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Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Gaur, R., et al. (2022). RP-HPLC method development and validation for the estimation of artemisinin in bulk drug. ScienceScholar. [Link]
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Mwangi, J. M., et al. (2020). A High-Performance Liquid Chromatography Method for the Determination of Artemisinin in Artemisia annua L. Leaf Extracts. East and Central African Journal of Pharmaceutical Sciences, 23(2), 48-53. [Link]
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Kirby, J., & Keasling, J. D. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1846-1867. [Link]
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Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
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AOAC International. (2013). Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
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da Silva, A. C. R., et al. (2022). HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. Revista Brasileira de Farmacognosia, 32, 597-606. [Link]
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Kirby, J., & Keasling, J. D. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. PubMed. [Link]
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Vander Heyden, Y., et al. (2001). Robustness Tests. LCGC International. [Link]
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D'Auria, M., et al. (2021). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules, 26(11), 3326. [Link]
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Isaac, G., et al. (2017). Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern US. Atmospheric Chemistry and Physics, 17(16), 10143-10158. [Link]
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da Silva, A. C. R., et al. (2022). HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. Revista Brasileira de Farmacognosia. [Link]
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Dolan, J. W. (2003). Method Validation and Robustness. LCGC International. [Link]
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Saini, P. K., et al. (2009). Development Of a Simple HPLC Method for the Quantitation of Artemisinin in Artemisia Annua Herb. Journal of Pharmaceutical Research, 8(1). [Link]
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El-Hawary, S. S., et al. (2023). Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5. Molecules, 28(20), 7149. [Link]
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Mohd Ali, N. A., et al. (2020). GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. Molecules, 25(19), 4439. [Link]
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Chromatography Today. (2023). Why a robust method is essential in pharmaceutical analysis. [Link]
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Pan, C., et al. (2024). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin. Analytical and Bioanalytical Chemistry, 416(3), 663-674. [Link]
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European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (+)-Sativene
As researchers dedicated to innovation, our work with unique compounds like (+)-Sativene demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide moves beyond mere compliance, offering a framework for the proper disposal of this compound that is rooted in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to manage this substance responsibly, ensuring the safety of your team and the integrity of our shared environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the intrinsic properties of this compound is the critical first step in establishing a safe disposal protocol. As a sesquiterpene, it shares characteristics with other volatile organic compounds that necessitate careful handling.
Core Hazards Associated with this compound: While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its properties are similar to related terpenes like Sabinene. Key hazards include:
-
Flammability: Terpenes are often flammable liquids and vapors[1][2]. Precautionary measures against ignition sources are mandatory[1][3].
-
Health Hazards: It may be harmful if swallowed, with a risk of being fatal if it enters the airways (aspiration hazard)[2][3]. It can also cause skin, eye, and respiratory irritation[2][3].
-
Environmental Hazards: Like many organic solvents, terpenes can be toxic to aquatic life and must be prevented from entering waterways.
The first and most crucial step is always to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. This document provides the most accurate and detailed information on physical properties, hazards, and handling procedures.
Table 1: Key Physicochemical Properties of this compound
This data is essential for a proper risk assessment and informs the subsequent disposal decisions.
| Property | Value | Significance for Disposal |
| Formula | C₁₅H₂₄ | Indicates it is an organic hydrocarbon. |
| Molecular Weight | 204.36 g/mol | Not directly relevant to disposal but useful for characterization. |
| Appearance | Colorless clear liquid (estimated) | Visual confirmation of the substance. |
| Flash Point | 105.00 °C (221.00 °F) [TCC][4] | Classifies it as a flammable liquid, dictating storage and handling requirements under OSHA guidelines[5][6]. |
| Boiling Point | 255.00 - 257.00 °C @ 760 mm Hg[4] | Its high boiling point means it is less volatile than some other terpenes, but vapors can still accumulate. |
| Solubility | Insoluble in water; Soluble in alcohol[4] | Crucially, its insolubility in water means it must never be disposed of down the drain [6]. |
The Regulatory Landscape: EPA and OSHA Compliance
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern the handling and disposal of laboratory chemicals.
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA)[7]. Your laboratory is considered a "generator" of hazardous waste, and you are responsible for its proper classification and disposal[8][9]. Academic labs may fall under the alternative requirements of Subpart K, which provides specific standards for managing laboratory waste[10].
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including the handling of flammable liquids as detailed in 29 CFR 1910.106[5][11]. This includes requirements for proper containerization, storage, and minimizing ignition sources[11].
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that incorporate federal, state, and local rules.
Standard Operating Protocol for this compound Waste Disposal
This protocol provides a systematic, step-by-step process for managing this compound waste from the point of generation to its final, safe disposal.
Step 1: Waste Characterization
Based on its flammability, any waste stream containing this compound must be classified as hazardous waste . This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated lab materials (e.g., pipette tips, gloves, wipes, chromatography columns).
Step 2: Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard lab coat.
Step 3: Waste Segregation and Collection
The principle of segregation is fundamental to safe waste management. Never mix incompatible waste streams.
Protocol for Liquid Waste:
-
Obtain a dedicated hazardous waste container from your EHS department. This container must be made of a compatible material (e.g., glass or polyethylene) with a secure, screw-top cap[12].
-
Affix a "Hazardous Waste" label to the container. Fill in all required information: "Sativene Waste," the full chemical name, and the hazard characteristics (Ignitable).
-
Carefully pour the liquid this compound waste into the container, using a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[12].
-
Securely close the cap immediately after adding waste. Containers must remain closed at all times except when waste is being added[11][12].
Protocol for Solid Waste:
-
Collect all materials contaminated with this compound (gloves, absorbent pads, filter paper) in a dedicated, clearly labeled container, typically a lined container or a separate plastic bag designated for solid hazardous waste[13].
-
Ensure this solid waste is kept separate from non-hazardous lab trash.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Generated hazardous waste must be stored in a designated SAA, which is an area at or near the point of generation[12].
-
The SAA must be under the control of the operator.
-
The waste container(s) must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
The SAA should be located away from open flames or other ignition sources[11][14].
-
Closed containers can remain in the SAA for up to one year, but must be removed within three days once full[12].
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Once your waste container is full or you have completed the project, contact your institution's EHS office.
-
Provide them with the details of the waste stream.
-
The EHS department will arrange for a scheduled pickup by a licensed hazardous waste disposal contractor, who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[7].
Emergency Procedures: Spill Management
Accidents can happen. A prepared response is key to mitigating risk.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Remove all sources of ignition[13].
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container[13].
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately[13].
-
Alert your supervisor and contact your institution's emergency response line or EHS department.
-
Do not attempt to clean up a large spill yourself.
-
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making and operational process for managing this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
Safety Data Sheet: Sabinene . Carl ROTH. Available at: [Link]
-
Cannabis Waste Management & Dispensary Recycling . Maine Labpack. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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1910.106 - Flammable liquids . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Cannabis and Hemp Waste Disposal Requirements for Growers and Manufacturers . Hazardous Waste Experts. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
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1926.152 - Flammable liquids . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Radioactive Waste Disposal . Tulane University Office of Environmental Health and Safety. Available at: [Link]
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids . APEC. Available at: [Link]
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Understanding Hazardous Waste Regulations . Monarch Waste Co. Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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sativene, 3650-28-0 . The Good Scents Company. Available at: [Link]
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OSHA Flammable Storage Requirements . U.S. Chemical Storage. Available at: [Link]
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Management & Disposal of Qiagen Reagents . Yale University. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
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Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines . EHS.com. Available at: [Link]
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How to comply legally with the disposal of cannabis waste . Power Knot. Available at: [Link]
-
Guide to the Disposal of Chemically Stabilized and Solidified Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]
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Waste management . Novartis. Available at: [Link]
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SOLID WASTE AND HAZARDOUS WASTE REGULATIONS FOR GROWING AND PROCESSING MARIJUANA . State of Michigan. Available at: [Link]
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling (+)-Sativene
The Imperative of Proactive Protection: Understanding the Risks
Given its classification as a volatile organic compound and its high boiling point of 256°C, (+)-Sativene is expected to have low volatility at room temperature but can become an inhalation hazard at elevated temperatures.[6] Drawing parallels from the safety data for Sabinene, we can infer that this compound may be a flammable liquid and vapor, potentially causing skin and eye irritation, and could be harmful if swallowed or inhaled.[3][5][7] Therefore, a robust Personal Protective Equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE for this compound
The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.[8] For this compound, the primary routes of potential exposure are dermal contact, ocular exposure, and inhalation.
A Multi-Layered Defense: Your PPE Arsenal for this compound
The following table summarizes the recommended PPE for handling this compound, categorized by the level of procedural risk.
| Risk Level | Task Examples | Minimum PPE Requirements |
| Low | - Weighing small quantities in a ventilated enclosure- Preparing dilute solutions in a fume hood | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair) |
| Moderate | - Neat transfers outside of a fume hood- Heating solutions containing this compound- Column chromatography | - Chemical-resistant laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloved) |
| High | - Large-scale reactions- Procedures with a high risk of splashing or aerosolization- Responding to a spill | - Chemical-resistant laboratory coat or apron- Face shield worn over chemical splash goggles- Nitrile gloves (double-gloved)- Respiratory protection (see below) |
Respiratory Protection: A Deeper Dive
For procedures with a significant risk of aerosol generation or when working with heated this compound, respiratory protection is essential. The choice of respirator will depend on the concentration of airborne contaminants.
| Condition | Recommended Respirator |
| Potential for aerosol generation or work with heated material | A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges. |
| High concentrations or in poorly ventilated areas | A powered air-purifying respirator (PAPR) with organic vapor cartridges. |
The Ritual of Safety: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: The correct sequence for donning PPE.
Doffing PPE Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
